Rutin hydrate
Description
A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBWFFSGHKUSY-JPRRWYCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179735 | |
| Record name | Rutin trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250249-75-3, 207671-50-9 | |
| Record name | Rutoside trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutin trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quercetin-3-rutinoside hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutin trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTOSIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Rutin hydrate, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document synthesizes critical data on its structural, physical, and spectral characteristics, offering a valuable resource for formulation development, analytical method design, and mechanistic studies.
General and Structural Characteristics
This compound, also known as rutoside, is the glycoside formed between the flavonol quercetin and the disaccharide rutinose. It is a prominent natural flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus. Its chemical structure plays a pivotal role in its biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.
| Property | Value |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one hydrate |
| Synonyms | Rutoside, Quercetin-3-O-rutinoside, Sophorin, Vitamin P |
| Molecular Formula | C₂₇H₃₀O₁₆ · xH₂O (commonly found as a trihydrate) |
| Molecular Weight | 610.52 g/mol (anhydrous) |
| CAS Number | 153-18-4 (anhydrous), 207671-50-9 (hydrate) |
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and bioavailability. These properties are summarized in the table below.
| Property | Value |
| Appearance | Light yellow to greenish-yellow crystalline powder[1][2] |
| Melting Point | 195 °C (decomposes)[1][3][4] |
| pKa | 6.17 ± 0.40 (Predicted)[2][3][5] |
| LogP | -2.020 (estimated)[2] |
| Stability | Stable under recommended storage conditions (cool, dry, dark place).[6] Hygroscopic and sensitive to light.[2][3] |
Solubility Profile
The solubility of this compound is a critical factor influencing its absorption and therapeutic efficacy. It is poorly soluble in water, which presents a challenge for oral formulation.
| Solvent | Solubility |
| Water (cold) | 0.012% (0.12 mg/mL)[3] |
| Water (boiling) | 0.5% (5 mg/mL)[3] |
| Ethanol | Slightly soluble[3] |
| Methanol | Soluble (1 g in 7 mL)[3] |
| Dimethyl Sulfoxide (DMSO) | 25-40 mg/mL[3][7] |
| Pyridine | Soluble[1] |
| Chloroform | Insoluble[1] |
Spectral Data
Spectroscopic data are essential for the identification, quantification, and structural elucidation of this compound.
| Technique | Key Data |
| UV-Vis Spectroscopy (λmax) | In Methanol: 257-258 nm and 359-361 nm[3][7][8] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400 (O-H), 1670 (C=O), 1620, 1520, 1470 (aromatic C=C)[3] |
| ¹H NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the aromatic protons of the quercetin backbone and the sugar moieties. |
| ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the carbons of the flavonoid skeleton and the rutinoside group.[9] |
Experimental Protocols
Determination of Melting Point (USP <741> Class I Method)
Objective: To determine the temperature range over which this compound melts.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus consisting of a heated block and a thermometer or a digital temperature sensor.
-
Procedure: a. The capillary tube is placed in the heating block. b. The temperature is raised at a rate of approximately 3°C per minute until it is about 30°C below the expected melting point. c. The heating rate is then slowed to 1-2°C per minute. d. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent.
Methodology:
-
Procedure: a. An excess amount of this compound is added to a known volume of the solvent in a sealed flask. b. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered to remove the undissolved solid. d. The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry for Quantification
Objective: To determine the concentration of this compound in a solution.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample containing this compound is dissolved in the same solvent and diluted to a concentration that falls within the range of the standard solutions.
-
Measurement: The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 257 nm or 359 nm for Rutin in methanol.[8]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of this compound in the sample is then determined from its absorbance using the calibration curve.
Signaling Pathways and Biological Activity
This compound exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.
Antioxidant Activity via the Nrf2 Signaling Pathway
This compound is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Rutin Protects Fibroblasts from UVA Radiation through Stimulation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Rutin protects t‑butyl hydroperoxide-induced oxidative impairment via modulating the Nrf2 and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Solubility of Rutin Hydrate in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rutin, a flavonoid glycoside found in numerous plants, is the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A critical parameter for its application in in vitro and in vivo studies is its solubility in common laboratory solvents. This document provides a comprehensive technical overview of the solubility of rutin hydrate in two frequently used solvents: dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and a relevant biological pathway to aid researchers in their experimental design and execution.
Quantitative Solubility Data
The solubility of this compound can vary significantly between different suppliers and batches, and it is influenced by experimental conditions such as temperature, solvent purity, and the use of physical methods like sonication or heating. The following tables summarize the reported solubility data in DMSO and ethanol.
Table 2.1: Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes / Conditions |
| 235 | 384.92 | TargetMol | Sonication is recommended.[1] |
| 125 | 175.31 | MedchemExpress | Ultrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[2] |
| 100 | 163.79 | Selleck Chemicals, GlpBio | Use fresh DMSO as moisture absorption reduces solubility.[3][4] |
| 50 | - | AbMole BioScience | Stated for this compound.[5] |
| ~25 | - | Cayman Chemical | For Rutin (hydrate).[6] |
Table 2.2: Solubility of this compound in Ethanol
| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes / Conditions |
| ~43.5 (1g/23mL) | ~71.25 | ChemBK | In boiling ethanol.[7] |
| ~5 (~0.5 wt%) | ~8.19 | ResearchGate | At room temperature, citing Krewson et al. (1952).[8] |
| ~3.45 (1g/290mL) | ~5.65 | ChemBK | In cold ethanol.[7] |
| 2 | 3.28 | TargetMol | Sonication is recommended.[1] |
| Sparingly Soluble | - | ChemicalBook | In ethanol (96 per cent).[9] |
Experimental Protocols
Accurate and reproducible solubility data is contingent on standardized protocols. Below are methodologies for preparing stock solutions and for determining solubility via the shake-flask method.
Protocol for Preparation of a this compound Stock Solution
This protocol outlines the general steps for dissolving this compound to create a stock solution for experimental use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container (e.g., a conical or sealed vial).
-
Solvent Addition: Add the solvent of choice (e.g., fresh, anhydrous DMSO) to the powder. For maximum solubility, use newly opened solvents, as absorbed moisture can decrease solubility.[2][3]
-
Facilitating Dissolution:
-
Inert Gas Purge: For long-term stability and to prevent oxidation, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the this compound and to store the final stock solution under an inert atmosphere.[6]
-
Storage: Store stock solutions in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[10]
Protocol for Solubility Determination by Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (DMSO or ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the quantifiable range of the analytical instrument.
-
Quantification: Analyze the concentration of rutin in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or UV/Vis Spectrometry.[11][12]
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in the solvent at the specified temperature.
Visualizations: Workflows and Biological Pathways
Experimental and Logical Diagrams
Visualizing workflows and biological pathways can clarify complex processes. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.
Caption: A flowchart of the shake-flask method for solubility assessment.
Caption: Rutin's inhibition of the NF-κB inflammatory pathway.
References
- 1. Rutin | Quercetin 3-O-rutinoside | flavonoid | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. abmole.com [abmole.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (+)-Rutin Hydrate [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Rutin trihydrate CAS#: 250249-75-3 [m.chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2015094479A1 - Method for solubilizing rutin with polyhydroxy alkyl alcohols - Google Patents [patents.google.com]
The Antioxidant Mechanisms of Rutin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin hydrate, a ubiquitous flavonoid glycoside, exhibits potent antioxidant properties, positioning it as a compound of significant interest in the fields of pharmacology and drug development. Its multifaceted mechanism of action involves direct scavenging of reactive oxygen species, chelation of transition metals, upregulation of endogenous antioxidant enzymes, and modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and development.
Direct Radical Scavenging Activity
This compound demonstrates significant efficacy in neutralizing a variety of reactive oxygen and nitrogen species (RONS), thereby mitigating cellular damage. This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.
Quantitative Analysis of Radical Scavenging
The radical scavenging potential of this compound has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below, providing a comparative overview of its potency against different radicals.
| Assay | Radical Species | This compound IC50/EC50 | Reference Compound | Reference IC50/EC50 |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 4.81 µM (EC50)[1] | Rutin | 5.82 µM (EC50)[1] |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 3.17 µg/mL (IC50) | Ascorbic Acid | 4.92 µg/mL (IC50) |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 4.68 µg/mL (IC50) | - | - |
| Nitric Oxide Scavenging | Nitric Oxide | 1.43 µg/mL (IC50) | - | - |
| Superoxide Radical Scavenging | Superoxide Anion | Moderate Activity | - | - |
| Hydroxyl Radical Scavenging | Hydroxyl Radical | Significant Reduction[1] | - | - |
Experimental Protocols for Radical Scavenging Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Add 2 mL of each this compound solution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction.
Protocol:
-
Prepare the following stock solutions: 1 mM EDTA, 10 mM FeCl₃, 10 mM H₂O₂, 1 mM ascorbic acid, and 10 mM 2-deoxy-D-ribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a reaction tube, add 0.1 mL EDTA, 0.01 mL FeCl₃, 0.1 mL H₂O₂, 0.36 mL deoxyribose, and 1 mL of the this compound sample solution at various concentrations.
-
Add 0.33 mL of phosphate buffer (pH 7.4) and initiate the reaction by adding 0.1 mL of ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA) and 1 mL of 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 100°C for 20 minutes to develop a pink chromogen.
-
Cool the tubes and measure the absorbance at 532 nm.
-
The scavenging activity is calculated based on the reduction of absorbance in the presence of this compound.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.
Quantitative Analysis of Metal Chelation
The metal chelating ability of this compound is often assessed by measuring its interference with the formation of a colored complex between the metal ion and a specific reagent.
| Assay | Metal Ion | This compound Activity |
| Ferrozine Assay | Fe²⁺ | Effective Chelation |
Experimental Protocol for Fe²⁺ Chelating Assay (Ferrozine Method)
Protocol:
-
Prepare various concentrations of this compound in a suitable solvent.
-
To 3 mL of each this compound solution, add 0.05 mL of 2 mM FeSO₄·7H₂O.
-
Initiate the reaction by adding 0.2 mL of 5 mM ferrozine solution.
-
Vigorously shake the mixture and allow it to stand at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm.
-
The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Effect on Antioxidant Enzyme Activity
Studies have demonstrated that treatment with this compound leads to a significant increase in the activity of these protective enzymes.
| Enzyme | Effect of this compound Treatment |
| Superoxide Dismutase (SOD) | Increased Activity[2] |
| Catalase (CAT) | Increased Activity[2] |
| Glutathione Peroxidase (GPx) | Increased Activity[2] |
Experimental Protocol for Antioxidant Enzyme Activity Assays
This assay is typically based on the inhibition of the reduction of a chromogen by superoxide radicals.
Protocol:
-
Prepare cell or tissue lysates from control and this compound-treated samples.
-
Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
The reaction mixture typically contains the sample lysate, a source of superoxide radicals (e.g., xanthine/xanthine oxidase system), and the detection reagent (e.g., NBT).
-
The rate of color development is inversely proportional to the SOD activity in the sample.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculate SOD activity relative to a standard curve and express as units per milligram of protein.
Regulation of Cellular Signaling Pathways
This compound exerts its antioxidant effects not only through direct chemical interactions but also by modulating critical intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of Nrf2 activators like this compound disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: this compound promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
Protocol:
-
Culture cells (e.g., HepG2) on coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for a specific duration.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., goat serum).
-
Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear fluorescence indicates Nrf2 translocation.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects that are closely linked to its antioxidant activity.
Caption: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound.
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
After a suitable incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
A decrease in cytokine levels in the this compound-treated groups compared to the LPS-only control indicates inhibition of the inflammatory response.
Conclusion
The antioxidant mechanism of action of this compound is a complex and synergistic interplay of direct radical scavenging, metal ion chelation, enhancement of endogenous antioxidant defenses, and modulation of key cellular signaling pathways. This in-depth guide provides a foundational understanding for researchers and drug development professionals, highlighting the multifaceted nature of this compound's protective effects against oxidative stress. The provided quantitative data and detailed experimental protocols serve as a valuable resource for further investigation and the development of novel therapeutic strategies leveraging the potent antioxidant properties of this compound.
References
In Vitro Biological Activities of Rutin Hydrate: A Technical Guide
Introduction
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside ubiquitously found in various plants, including buckwheat, citrus fruits, and tea, has garnered significant attention in the scientific community.[1][2] Its hydrated form, Rutin hydrate, is often utilized in experimental studies due to its stability and solubility. This technical guide provides an in-depth overview of the diverse in vitro biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.
Antioxidant Activity
This compound is a potent antioxidant, a property attributed to its chemical structure which enables it to scavenge free radicals and chelate metal ions.[3][4] In vitro studies have consistently demonstrated its ability to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and biomolecules from oxidative damage.[5]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using various assays, with results often presented as IC50 values (the concentration required to inhibit 50% of the radical activity).
| Assay | Analyte | IC50 / EC50 Value | Reference Compound | Reference IC50 / EC50 | Source |
| DPPH Radical Scavenging | Rutin | 90.4% inhibition at 0.05 mg/mL | Ascorbic Acid | 92.8% inhibition at 0.05 mg/mL | [6] |
| DPPH Radical Scavenging | This compound | 4.81 µM (EC50) | Rutin | 5.82 µM (EC50) | [7] |
| DPPH Radical Scavenging | Rutin | 1.015 ± 0.06 µM | Ascorbic Acid | 21.78 ± 2.22 µM | [8] |
| Hydroxyl Radical Scavenging | Rutin & this compound | Significant reduction | - | - | [7] |
| Nitric Oxide (NO) Scavenging | Rutin-loaded nanomicelles | 73.03 µM | Indomethacin | 60.88 µM | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to reduce the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, a purple-colored radical, to its non-radical form, which is yellow.[9]
Materials:
-
This compound
-
1,1-diphenyl-2-picryl-hydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (or Trolox) as a positive control[10]
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[10]
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[10] Prepare similar dilutions for the standard antioxidant (ascorbic acid).
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[11]
-
For the control well, add 100 µL of DPPH solution and 100 µL of methanol.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Visualization: DPPH Assay Workflow
References
- 1. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrr.com [ijrr.com]
- 8. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.cn [abcam.cn]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Rutin Hydrate: A Multifaceted Neuroprotective Agent for Neurodegenerative Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rutin hydrate, a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic candidate for a spectrum of neurodegenerative diseases. Extensive preclinical evidence demonstrates its potent neuroprotective effects, which are attributed to a complex interplay of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This technical guide provides an in-depth analysis of the current understanding of this compound's neuroprotective potential, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge.[1] These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor impairments, and ultimately, mortality.[1] While the precise etiologies of these diseases are multifaceted and not fully elucidated, accumulating evidence points to common underlying pathological mechanisms, including oxidative stress, neuroinflammation, and apoptosis.[1][2] Rutin (quercetin-3-O-rutinoside), a flavonoid found in various plants such as buckwheat and citrus fruits, and its hydrate form have garnered considerable attention for their potential to counteract these detrimental processes.[1][2][3] Pharmacological studies have highlighted the beneficial effects of rutin in various disease models, suggesting its therapeutic potential in neurodegenerative conditions.[1][2] This guide synthesizes the current knowledge on the neuroprotective mechanisms of this compound, providing a detailed overview of the experimental data and the signaling pathways involved.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a variety of molecular mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[3][4] this compound mitigates oxidative stress through several mechanisms:
-
Direct ROS Scavenging: The chemical structure of rutin enables it to directly scavenge free radicals.[2]
-
Upregulation of Antioxidant Enzymes: Rutin treatment has been shown to increase the levels and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR).[2][3] It also enhances the levels of reduced glutathione (GSH), a critical endogenous antioxidant.[2][3]
-
Modulation of Nrf2 Pathway: Rutin can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the increased expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative diseases.[3][5] this compound has been demonstrated to suppress neuroinflammatory responses by:
-
Inhibition of Pro-inflammatory Cytokines: Rutin treatment significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][6]
-
Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[3][6][7]
-
Modulation of Microglial Activation: Rutin can modulate the polarization state of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is associated with tissue repair.[4]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a major contributor to the neuronal loss observed in neurodegenerative disorders. This compound has been shown to protect neurons from apoptosis through:
-
Regulation of Bcl-2 Family Proteins: Rutin can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic proteins like Bax and Bak.[3][4][8]
-
Inhibition of Caspase Activity: Rutin can inhibit the activation of caspases, particularly caspase-3 and caspase-9, which are critical executioners of the apoptotic cascade.[4]
-
Modulation of MAPK and PI3K/Akt Pathways: Rutin has been shown to influence cell survival pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in regulating apoptosis.[3] It can inhibit the pro-apoptotic p38 MAPK and JNK signaling pathways.[3]
Key Signaling Pathways
The neuroprotective effects of this compound are mediated by its modulation of several critical intracellular signaling pathways.
BDNF/TrkB/ERK/CREB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. Studies have shown that this compound can ameliorate cognitive deficits by upregulating the expression of BDNF, TrkB, ERK, and CREB.[3][8] This pathway is critical for learning and memory.[8]
Caption: this compound stimulates the BDNF/TrkB/ERK/CREB signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[3][6]
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
Apoptotic Pathways
This compound modulates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[3][4] It also inhibits the activation of caspase-8, a key initiator of the extrinsic pathway.[4]
Caption: this compound modulates both intrinsic and extrinsic apoptotic pathways.
Experimental Evidence
The neuroprotective effects of this compound have been demonstrated in a wide range of in vitro and in vivo experimental models of neurodegenerative diseases.
In Vitro Studies
| Cell Line | Insult/Model | Key Findings | Reference |
| SH-SY5Y | Aβ42 | Decreased cytotoxicity, oxidative stress, and pro-inflammatory cytokines. | [5] |
| PC12 | 6-hydroxydopamine (6-OHDA) | Improved antioxidant activities. | [5] |
| Neuro-2a | Insulin amyloid fibrils | Reduced ROS levels, downregulated Bax, and upregulated Bcl-2. | [3] |
| HT22 | Ethanol | Upregulated neurotrophic factors and attenuated oxidative stress. | [3] |
| BMG-1 | Hydrogen Peroxide | Reduced oxidative stress, lipid peroxidation, and apoptosis; increased GSH levels. IC50 value was approximately 200 µM. | [9] |
| PC12 | Sodium Nitroprusside (SNP) | Protected against SNP-induced neurotoxicity and apoptosis, potentially via the ERK1/2 signaling pathway. | [10] |
In Vivo Studies
| Animal Model | Disease Model | This compound Dose | Key Findings | Reference |
| Rats | Scopolamine-induced amnesia | 100 mg/kg | Attenuated learning and memory deficits; increased BDNF, TrkB, ERK, CREB, and Bcl-2; decreased Bax. | [8] |
| Rats | Chronic cerebral hypoperfusion | 50 mg/kg | Improved cognitive deficits; alleviated cholinergic dysfunction, oxidative damage, and neuroinflammation. | [5] |
| Zebrafish | Copper sulfate and LPS-induced neuroinflammation | 100 mg/L | Reduced neutrophil migration and neuroinflammation; improved locomotor ability. | [6] |
| Mice | Alzheimer's disease (transgenic) | 200 ppm in diet | Reduced oligomeric Aβ levels, inhibited glial cell activation, and decreased inflammatory cytokines. | [3][11] |
| Rats | Subarachnoid hemorrhage | 50 mg/kg | Inhibited neuroinflammation and provided neuroprotection. | [3][7] |
| Rats | Fluoride-induced neurotoxicity | 50 and 100 mg/kg | Attenuated neurobehavioral deficits, oxidative stress, neuroinflammation, and apoptosis. | [12] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats
This model is used to evaluate the effects of compounds on learning and memory.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Diet Containing Rutin Ameliorates Brain Intracellular Redox Homeostasis in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rutin Hydrate vs. Quercetin: A Technical Guide to Their Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of rutin hydrate and its aglycone, quercetin. We will explore their core structural differences, the resulting impact on their physicochemical properties and bioavailability, and the experimental methodologies used to characterize them.
Core Structural Differences
Rutin and quercetin are flavonoids, a class of polyphenolic compounds widely found in plants.[1] The fundamental structural difference between them is that rutin is a glycoside of quercetin.[2] Specifically, rutin is quercetin bonded to the disaccharide rutinose at the C3 position.[3][4] Rutinose itself is composed of rhamnose and glucose.[2][4] Quercetin, in contrast, is an aglycone, meaning it does not have an attached sugar moiety and possesses a free hydroxyl group at the C3 position.[2] This structural distinction is the primary determinant of their differing chemical and biological properties.
Caption: Core structural difference between Rutin and Quercetin.
Physicochemical and Pharmacokinetic Properties
The presence of the hydrophilic rutinose sugar in rutin significantly influences its properties compared to the more lipophilic quercetin. This is reflected in their molecular weight, solubility, and, most critically, their bioavailability.
| Property | This compound | Quercetin | References |
| Chemical Formula | C₂₇H₃₀O₁₆ · 3H₂O | C₁₅H₁₀O₇ | [5][6] |
| Molecular Weight | 664.6 g/mol | 302.24 g/mol | [5][7] |
| Appearance | Yellowish crystalline powder | Yellow needle-like crystalline powder | [8] |
| Solubility in Water | Sparingly soluble | Slightly soluble to practically insoluble in cold water; sparingly in hot water. | [9] |
| Solubility in Solvents | Soluble in DMF and DMSO | Soluble in lipids, alcohol, and alkaline aqueous solutions. | [5][9] |
| Melting Point | Not specified | Decomposes at 314 °C | [8] |
| Bioavailability | Very low; acts as a prodrug for quercetin. | Higher oral absorption rate than rutin.[1][10] | [11][12] |
Metabolism and Bioavailability: A Prodrug Relationship
A critical concept for drug development professionals is that rutin functions as a prodrug for quercetin.[11] Due to its larger size and hydrophilic nature, rutin is poorly absorbed in the small intestine.[1][12] Instead, it travels to the colon, where gut microflora hydrolyze the glycosidic bond, cleaving the rutinose sugar and releasing quercetin.[3][11] This liberated quercetin is then absorbed.
This metabolic pathway means that oral administration of rutin leads to the appearance of quercetin metabolites (sulfates and glucuronides) in the bloodstream, not rutin itself.[1][10][13] Quercetin, being smaller and more lipophilic, can be absorbed directly from the small intestine.[2][11] Consequently, quercetin exhibits a higher and faster oral absorption rate compared to rutin.[1][14]
Caption: Metabolic pathway of Rutin to Quercetin after oral administration.
Differential Effects on Signaling Pathways
While the ultimate systemic effects of rutin are largely attributable to its conversion to quercetin, some studies investigate the direct actions of this compound. For instance, this compound has been shown to cross the blood-brain barrier and exert neuroprotective effects by modulating specific signaling pathways.[15] It has been reported to inhibit the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2) while activating the mammalian target of rapamycin (mTOR) signaling pathway.[15]
Caption: Modulation of JNK, ERK, and mTOR pathways by this compound.
Experimental Protocols
This protocol is a generalized summary based on methodologies used to compare the pharmacokinetics of rutin and quercetin.[1][10][13]
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing but allowed access to water.
-
Dosing:
-
Quercetin IV Group: Quercetin is dissolved in a suitable vehicle (e.g., polyethylene glycol) and administered intravenously (e.g., 33 µmol/kg) to establish a baseline for 100% bioavailability.[14]
-
Quercetin Oral Group: Quercetin is administered orally via gavage (e.g., 165 µmol/kg).[14]
-
Rutin Oral Group: Rutin is administered orally via gavage (e.g., 328 µmol/kg).[14]
-
-
Sample Collection: Blood samples are collected via cardiopuncture or cannulation at specific time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[10] Plasma is separated by centrifugation.
-
Sample Preparation:
-
Quantification via HPLC:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.[16]
-
Column: A C18 reverse-phase column is commonly employed.
-
Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the compounds.
-
Detection: Quercetin is detected and quantified by its absorbance at a specific wavelength (e.g., 370 nm).
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated using software like WINNONLIN to determine the oral absorption rate.[1][10]
This is a common in-vitro method to assess the radical scavenging ability of compounds like rutin and quercetin.[4][5]
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, and the color fades to yellow. The change in absorbance is proportional to the radical scavenging activity.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (rutin and quercetin) and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions (or methanol as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well using a microplate reader at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration. A lower IC₅₀ indicates higher antioxidant activity.[4]
-
References
- 1. jfda-online.com [jfda-online.com]
- 2. What Is The Difference Between Quercetin And Rutin? - Blog [lenutra.com]
- 3. liftmode.com [liftmode.com]
- 4. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound Quercetin (FDB011904) - FooDB [foodb.ca]
- 8. Quercetin | 117-39-5 [chemicalbook.com]
- 9. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. Bioavailability of rutin and quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Is the Difference Between Rutin And Quercetin? - Hongda Phytochemistry [hongdanaturals.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 15. This compound (Rutoside hydrate; Quercetin 3-O-rutinoside hydrate) Datasheet DC Chemicals [dcchemicals.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources and Extraction of Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin hydrate, a versatile flavonoid glycoside, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and vasoprotective properties. This guide provides a comprehensive overview of the principal natural sources of this compound and delves into the technical intricacies of its extraction. Detailed methodologies for conventional and modern extraction techniques are presented, alongside comparative quantitative data to inform selection and optimization. Furthermore, this document elucidates the key signaling pathways modulated by rutin, offering visual representations to facilitate a deeper understanding of its mechanism of action at a molecular level.
Natural Sources of this compound
This compound is ubiquitously distributed throughout the plant kingdom, with notable concentrations found in a variety of fruits, vegetables, and medicinal herbs.[1][2][3][4] Buckwheat, particularly Tartary buckwheat (Fagopyrum tataricum), is one of the most commercially significant sources due to its exceptionally high rutin content, which can range from 0.8% to 1.7% of the dry weight of the seeds.[2] Other prominent dietary sources include citrus fruits (especially the peel), apples, berries, asparagus, and tea.[1][2][4] The leaves and flowers of plants often contain higher concentrations of rutin than the stems or seeds. For instance, in buckwheat, the flowers can contain as much as 46,000 ppm of rutin.[5]
A summary of rutin content in various plant sources is provided in Table 1.
Table 1: Rutin Content in Various Plant Sources
| Plant Source | Part Analyzed | Rutin Content | Reference |
| Tartary Buckwheat (Fagopyrum tataricum) | Seeds | ~0.8-1.7% (dry weight) | [2] |
| Common Buckwheat (Fagopyrum esculentum) | Seeds | ~0.01% (dry weight) | [2] |
| Buckwheat (Fagopyrum esculentum) | Flowers | ~46,000 ppm | [5] |
| Buckwheat (Fagopyrum esculentum) | Stems | ~1,000 ppm | [5] |
| Buckwheat (Fagopyrum esculentum) | Leaves | ~300 ppm | [5] |
| Buckwheat (Fagopyrum esculentum) | Bran | 131-476 ppm | [5] |
| Buckwheat (Fagopyrum esculentum) | Flour | 19-168 ppm | [5] |
| Cassava (Manihot esculenta) | Leaves | up to 2.4% (dry weight) | [6] |
| Sophora japonica | Flower Buds | - | |
| Fig (Ficus carica) | Leaves (ethanolic extract) | 16.82 ± 0.06 mg/g | [7] |
| Fig (Ficus carica) | Leaves (aqueous extract) | 7.87 ± 0.02 mg/g | [7] |
| Coriander | - | 196.6 mg/kg | [8] |
| Asparagus | - | 151.3 mg/kg | [8] |
| Umbu | - | 43.2 - 162.4 mg/kg | [8] |
| Noni | - | 43.2 - 162.4 mg/kg | [8] |
| Blackberry | - | 43.2 - 162.4 mg/kg | [8] |
| Quince | - | 43.2 - 162.4 mg/kg | [8] |
| Cherry | - | 43.2 - 162.4 mg/kg | [8] |
Extraction Methodologies
The extraction of this compound from plant matrices is a critical step in its isolation and purification. The choice of extraction method depends on various factors, including the plant source, desired yield and purity, and environmental and economic considerations. Both conventional and modern techniques are employed, each with its own set of advantages and limitations.
Conventional Extraction Methods
Solvent extraction is a traditional and widely used method for obtaining rutin. It involves the use of a solvent to dissolve the target compound from the plant material.
Experimental Protocol: Solvent Extraction of Rutin from Buckwheat
-
Sample Preparation: Dried and powdered buckwheat leaves (240 g) are used as the starting material.[1]
-
Maceration: 5 L of methanol is added to the powdered leaves in a flask and left at room temperature for 3 days.[1]
-
Reflux Extraction (Alternative): For a more efficient extraction, a reflux setup can be used. The powdered plant material is placed in a flask with the solvent (e.g., 60% ethanol) and heated to the solvent's boiling point for a specified duration (e.g., 1-3 hours).
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude rutin extract.[1]
Modern Extraction Techniques
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed.
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.
Experimental Protocol: Ultrasound-Assisted Extraction of Rutin from Carica papaya Leaves
-
Sample and Solvent Preparation: A predetermined weight of dried and powdered Carica papaya leaves is mixed with an ethanol-water solution (e.g., 20% ethanol) at a specific solid-to-liquid ratio (e.g., 1:650 w/w).[9]
-
Ultrasonication: The mixture is placed in an ultrasonic bath and subjected to ultrasonication for a defined period (e.g., 20 minutes).[9] The temperature of the water bath is maintained at room temperature.
-
Filtration and Analysis: The extract is filtered and analyzed for rutin content, typically using High-Performance Liquid Chromatography (HPLC).[9]
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Experimental Protocol: Microwave-Assisted Extraction of Rutin from Flos Sophorae
-
Sample and Solvent Preparation: Powdered Flos Sophorae is mixed with a solvent (e.g., 100% methanol) at a specific liquid-to-solid ratio (e.g., 50:1).[10]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power (e.g., 287 W) for a short duration (e.g., 80 seconds).[10]
-
Cooling and Filtration: The extract is cooled and then filtered for further analysis.
Comparative Analysis of Extraction Methods
The efficiency of different extraction methods can vary significantly. Table 2 provides a comparison of rutin yields obtained using various techniques from cassava leaves.
Table 2: Comparison of Rutin Extraction Yields from Cassava Leaves (Manihot esculenta)
| Extraction Method | Optimized Conditions | Rutin Yield (g/kg dry weight) | Reference |
| Maceration | 24 hours | 16.00 ± 0.21 | [6] |
| Boiling | 15 minutes, Solid-liquid ratio 1:30 | 20.38 ± 0.66 | [6] |
| Reflux | - | 22.33 ± 2.3 | [6] |
| Ultrasound-Assisted Extraction (UAE) | 90 minutes, 40-60% aqueous ethanol | 24.49 ± 0.41 | [6] |
| Microwave-Assisted Extraction (MAE) | 5 minutes, 540 W, 60% aqueous ethanol, Solid-liquid ratio 1:10 | 23.37 ± 1.00 | [6] |
As indicated in the table, modern techniques like UAE and MAE generally offer higher yields in significantly shorter extraction times compared to conventional methods.
Signaling Pathways Modulated by this compound
Rutin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the development of rutin-based therapeutics.
Apoptotic Pathway
Rutin has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.[11][12][13]
Caption: Rutin-induced apoptotic signaling pathway.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is often observed in cancer. Rutin has been found to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Rutin.
Conclusion
This compound is a readily available natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed overview of various extraction methodologies, from traditional solvent-based approaches to modern, more efficient techniques like UAE and MAE. The quantitative data presented allows for an informed selection of extraction parameters to optimize yield and purity. Furthermore, the elucidation of rutin's inhibitory effects on key signaling pathways, such as the apoptotic and PI3K/Akt/mTOR pathways, provides a molecular basis for its pharmacological activities and underscores its potential in the development of novel therapeutics. Further research into optimizing extraction processes and fully understanding its complex biological interactions will continue to unlock the full potential of this valuable flavonoid.
References
- 1. Antioxidant and Rutin Content Analysis of Leaves of the Common Buckwheat (Fagopyrum esculentum Moench) Grown in the United Kingdom: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin - Wikipedia [en.wikipedia.org]
- 3. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of rutin from buckwheat (Fagopyrum esculentumMoench) seeds and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Rutin extraction from female Carica papaya Linn. using ultrasound and microwave-assisted extractive methods: Optimization and extraction efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach [mdpi.com]
- 13. Elucidation of rutin’s role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Rutin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of rutin hydrate, a flavonoid glycoside with significant therapeutic potential. Understanding the factors that influence its degradation is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations and research materials. This document details the effects of temperature, light, pH, and oxidative stress on this compound's stability, provides recommended storage conditions, and outlines key experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
This compound is susceptible to degradation under various environmental conditions. The primary degradation pathways involve the hydrolysis of the glycosidic bond to yield quercetin and rutinose, as well as oxidative decomposition of the flavonoid structure.[1][2]
Impact of Temperature
Elevated temperatures accelerate the degradation of this compound. Studies have shown that the thermal degradation of rutin follows first-order kinetics.[1][2] This implies that the rate of degradation is directly proportional to the concentration of rutin. The degradation process primarily involves the hydrolysis of the glycosidic linkage, leading to the formation of its aglycone, quercetin.[1][2] At higher temperatures, quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[1][2]
Influence of Light (Photostability)
This compound is sensitive to light, particularly UV radiation.[3] Photodegradation is a significant factor contributing to its instability. The loss of rutin in emulsions during storage has been primarily attributed to photodegradation, following second-order kinetics.[3] Encapsulation in oil-in-water emulsions has been shown to improve photostability by scattering light and physically protecting the molecule.[3]
Effect of pH
The stability of this compound is highly dependent on the pH of the solution. It is relatively stable in acidic to neutral conditions (pH 3-7).[4] However, in alkaline solutions (pH > 7), its degradation is significantly accelerated.[4] At a pH of 11, a notable decrease in rutin concentration can be observed within 30 minutes.[4] The degradation in alkaline media is associated with the decomposition of the flavonoid ring structure into smaller phenolic acids.[4]
Oxidative Degradation
This compound is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[5][6] Forced degradation studies have demonstrated that rutin is more susceptible to oxidative and acidic conditions compared to other stress factors.[5][6] The antioxidant properties of rutin are linked to its ability to scavenge free radicals, but this process can also lead to its own degradation.
Quantitative Stability Data
The following tables summarize the available quantitative data on the degradation kinetics of this compound under various stress conditions.
Table 1: Thermal Degradation Kinetics of this compound in Subcritical Water
| Temperature (°C) | Atmosphere | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 120 | N₂ | 0.0023 | 301.3 |
| 140 | N₂ | 0.0078 | 88.9 |
| 160 | N₂ | 0.0245 | 28.3 |
| 180 | N₂ | 0.0712 | 9.7 |
| 200 | N₂ | 0.1985 | 3.5 |
| 220 | N₂ | 0.5123 | 1.4 |
| 120 | CO₂ | 0.0028 | 247.5 |
| 140 | CO₂ | 0.0093 | 74.5 |
| 160 | CO₂ | 0.0289 | 24.0 |
| 180 | CO₂ | 0.0821 | 8.4 |
| 200 | CO₂ | 0.2256 | 3.1 |
| 220 | CO₂ | 0.5754 | 1.2 |
Data adapted from a study on the hydrothermal degradation of rutin. The reaction follows first-order kinetics.[2]
Table 2: Photodegradation Kinetics of this compound in Oil-in-Water Emulsions
| Emulsion Particle Size (d₃,₂) | Rate Constant (k) (%⁻¹·d⁻¹) | Half-life (t½) (days) |
| 2.32 µm (Large) | 0.0018 | 21.5 |
| 0.73 µm (Medium) | 0.0015 | 25.8 |
| 0.56 µm (Small) | 0.0012 | 32.3 |
Data adapted from a study on the photodegradation of rutin in emulsions, following second-order kinetics.[3]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool and dry place. For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers recommend storage at room temperature, however, lower temperatures will slow down potential degradation.
-
Light: Protect from light. Store in amber-colored or opaque containers.
-
Atmosphere: Store in a well-sealed container to protect from atmospheric moisture and oxygen.
-
pH: For solutions, maintain a pH in the acidic to neutral range (pH 3-7). Avoid alkaline conditions.
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).
-
Withdraw samples at different time points, neutralize with 0.1 N Sodium Hydroxide (NaOH), and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., 30 minutes to 2 hours), as degradation is faster under alkaline conditions.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24-48 hours).
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 70-80°C) for an extended period (e.g., 24-72 hours).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) and solid this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze the samples.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for accurately quantifying the decrease in this compound concentration and detecting the formation of degradation products.
Objective: To develop and validate an HPLC method that can separate this compound from its degradation products and formulation excipients.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 20 mM ammonium acetate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 259 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples and demonstrating peak purity.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations: Degradation Pathways and Experimental Workflow
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathway of this compound under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines a typical workflow for conducting a comprehensive stability study of this compound.
Caption: General experimental workflow for this compound stability testing.
Rutin and its Interaction with a Cellular Signaling Pathway
Rutin has been shown to modulate various cellular signaling pathways, contributing to its therapeutic effects. The following diagram illustrates a simplified representation of rutin's inhibitory effect on the NF-κB signaling pathway, which is often associated with inflammation.
Caption: Simplified diagram of rutin's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The stability of this compound is a critical consideration for its application in research and pharmaceutical development. It is susceptible to degradation by heat, light, alkaline pH, and oxidation. Proper storage in a cool, dark, and dry place is essential to maintain its integrity. The provided experimental protocols for forced degradation and stability-indicating HPLC methods offer a framework for robust stability assessment. Understanding these stability characteristics allows for the development of stable formulations and ensures the reliability of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Profile of Rutin Hydrate
This guide provides an in-depth overview of the spectroscopic data for Rutin hydrate, a flavonoid glycoside with significant interest in pharmaceutical and nutraceutical research. The following sections detail the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the analytical characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of flavonoids like Rutin. The absorption spectrum of this compound is characterized by two major absorption bands, which are typical for flavonols. Band I, in the range of 300-390 nm, is associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A ring)[1].
UV-Vis Absorption Data
The absorption maxima (λmax) of this compound can vary slightly depending on the solvent used. The following table summarizes the reported λmax values in different solvents.
| Solvent System | Band I (λmax, nm) | Band II (λmax, nm) | Other Bands (nm) | Reference |
| Methanol | 355, 358.5, 359 | 256, 257 | 204, 236 | [2][3][4] |
| Methanol:Water (9:1) | 360 | 260 | - | [5] |
Experimental Protocol for UV-Vis Spectroscopy
A standard method for determining the UV-Vis spectrum of this compound involves the following steps:
-
Preparation of Standard Solution: A stock solution of this compound is prepared by accurately weighing a specific amount of the compound and dissolving it in a suitable solvent, such as methanol or a methanol-water mixture, to a known concentration (e.g., 0.1 mg/mL)[5].
-
Spectrophotometric Measurement: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically scanning over a wavelength range of 200–800 nm[5]. A blank solution containing only the solvent is used as a reference.
-
Determination of λmax: The wavelengths of maximum absorption (λmax) are identified from the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific λmax.
The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis of this compound.
Caption: Workflow for UV-Vis Spectroscopic Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the flavonoid backbone and the sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm).
| Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) | Reference |
| Water (pH 7.0) | 600 | 7.62, 6.21, 3.39, 3.38 | [6] |
| DMSO-d6 | 400 | Signals characteristic of Rutin protons | [7] |
Note: A detailed assignment of each proton is often complex and requires 2D NMR techniques.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
| Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) | Reference |
| DMSO-d6 | 50.32 | 177.24, 163.97, 161.09, 156.50, 156.30, 148.29, 144.63, 133.16, 121.48, 121.05, 116.15, 115.11, 103.83, 101.04, 100.63, 98.58, 93.49, 76.30, 75.77, 73.95, 71.70, 70.43, 70.25, 69.86, 68.14, 66.89, 17.63 | [6] |
| CD3OD | - | Signals characteristic of Rutin carbons | [8] |
Experimental Protocol for NMR Spectroscopy
The general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized.
-
Data Acquisition: The NMR spectrum is acquired. For complex molecules like Rutin, 2D NMR experiments such as COSY, HMQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals[9].
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
The following diagram illustrates the general workflow for NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis of this compound.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. ukm.my [ukm.my]
A Comprehensive Technical Guide to Rutin Hydrate: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rutin Hydrate, a flavonoid glycoside with significant therapeutic potential. This document details its chemical and physical properties, provides step-by-step experimental protocols for evaluating its biological activities, and elucidates key signaling pathways through which it exerts its effects.
Physicochemical Properties of Rutin and its Hydrated Form
Rutin can be found in both anhydrous and hydrated forms, which is reflected in the different CAS numbers and molecular weights. The trihydrate is a common form of rutin.
| Property | Rutin (Anhydrous) | Rutin Trihydrate |
| CAS Number | 153-18-4[1][2][3][4][5] | 250249-75-3[6][7][8][9][10] |
| Molecular Formula | C27H30O16[1][2][3] | C27H30O16 • 3H2O[6][7][8][10] |
| Molecular Weight | 610.52 g/mol [1][2][3][9] | 664.56 g/mol [6][8][9][10] |
| Appearance | Yellow powder[1] | Yellow or greenish-yellow crystalline powder |
Experimental Protocols
This section provides detailed methodologies for assessing the antioxidant and anti-inflammatory activities of this compound.
Antioxidant Activity Assays
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples and Control: Prepare a series of dilutions of this compound in methanol. A known antioxidant like ascorbic acid should be used as a positive control and prepared in the same manner.
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol (or Ethanol)
-
This compound (test sample)
-
Trolox (positive control)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples and Control: Prepare a series of dilutions of this compound in methanol. Trolox is used as a standard.
-
Reaction Setup:
-
Add a small volume of the sample or standard to a defined volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vitro Anti-inflammatory Activity Assay
This protocol describes the assessment of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
GRIESS reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
Procedure:
-
Cell Culture and Maintenance:
-
Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
For THP-1 monocytes, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 24 hours. Include a vehicle control (cells with media), an LPS-only control, and rutin-only controls.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokine Levels (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the rutin-treated groups to the LPS-only control group to determine the anti-inflammatory effect.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
Rutin has been shown to inhibit the NF-κB pathway, a central regulator of inflammation. It can suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Rutin's inhibition of the NF-κB signaling pathway.
BDNF/TrkB/ERK/CREB Signaling Pathway
Rutin has demonstrated neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Rutin can increase the expression of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers the phosphorylation of TrkB and activates downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. The activation of CREB leads to the transcription of genes involved in neuronal survival and synaptic plasticity.
References
- 1. CAS 153-18-4 | Rutin [phytopurify.com]
- 2. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rutin | CAS:153-18-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. haihangchem.com [haihangchem.com]
- 5. Rutin(AS) | CAS 153-18-4 | LGC Standards [lgcstandards.com]
- 6. Rutin trihydrate | CAS 250249-75-3 | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Rutin Trihydrate | CAS No- 250249-75-3 | Simson Pharma Limited [simsonpharma.com]
- 10. This compound | 250249-75-3 | OR03679 | Biosynth [biosynth.com]
The Pharmacological Potential of Rutin Hydrate: A Technical Review for Drug Development
Introduction
Rutin hydrate, a flavonoid glycoside also known as rutoside, is a polyphenolic compound ubiquitously found in a variety of plants, including citrus fruits, buckwheat, and apples. This natural compound has garnered significant attention from the scientific community for its diverse pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the pharmacological potential of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and the underlying signaling pathways.
Antioxidant Properties
This compound exhibits potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant enzymes. Its capacity to neutralize reactive oxygen species (ROS) is a key mechanism underlying many of its therapeutic effects.
Quantitative Data: Antioxidant Activity of this compound
| Assay | Test System | IC50 / EC50 of this compound | Reference |
| DPPH Radical Scavenging | Chemical Assay | 4.81 µM (EC50) | |
| ABTS Radical Scavenging | Chemical Assay | 4.68 ± 1.24 µg/mL (IC50) | |
| Hydroxyl Radical Scavenging | 2-deoxyribose degradation assay | Significant reduction at 10 µM |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (typically 57 µM).
-
In a microplate, mix the this compound dilutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 515 nm using a spectrophotometer.
-
A control containing methanol and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The EC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathway: Antioxidant Mechanism
Caption: this compound's antioxidant mechanism.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of this compound
| Model | Biomarker | Effect of this compound Treatment | Reference |
| Adjuvant-induced arthritis in rats | Paw swelling | Significant reduction with 15 and 30 mg/kg doses | |
| Adjuvant-induced arthritis in rats | Serum TNF-α levels | Significant reduction with 15 and 30 mg/kg doses | |
| Adjuvant-induced arthritis in rats | Serum IL-1β levels | Dose-dependent lowering with maximum benefit at 15 mg/kg | |
| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) production | Reduction observed |
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
This protocol describes a common method for inducing arthritis in rats to study the anti-inflammatory effects of compounds like this compound.
Animals:
-
Wistar rats
Induction of Arthritis:
-
A single subcutaneous injection of Complete Freund's Adjuvant (CFA) (e.g., 100 µl) is administered into the subplantar region of the right hind paw of the rats.
Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., saline containing 1% DMSO).
-
Rats are treated orally with this compound (e.g., 15 and 30 mg/kg) daily for a specified period (e.g., 21 consecutive days) starting from the day of arthritis induction.
-
A control group receives the vehicle, and a positive control group may be treated with a standard anti-inflammatory drug like indomethacin (e.g., 5 mg/kg, orally).
Assessment of Arthritis:
-
Paw Edema: The paw volume or diameter is measured at regular intervals using a plethysmometer or a digital caliper.
-
Arthritis Score: The severity of arthritis is scored based on visual assessment of erythema, swelling, and deformity of the joints.
-
Biochemical Markers: At the end of the study, blood samples are collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits. Oxidative stress markers like malondialdehyde (MDA), superoxide dismutase (SOD), and catalase can also be assessed.
Signaling Pathway: Anti-inflammatory Mechanism
Caption: this compound's anti-inflammatory signaling pathway.
Neuroprotective Properties
This compound has shown promise in protecting against neurodegenerative processes by mitigating oxidative stress, neuroinflammation, and apoptosis in the brain.
Quantitative Data: Neuroprotective Activity of this compound
| Model | Effect of this compound Treatment (Dose) | Measured Outcome | Reference |
| Scopolamine-induced memory impairment in mice | Prevented working memory and spatial learning impairments (1, 5, or 50 mg/kg, p.o.) | Increased spontaneous alternation in Y-maze, decreased escape latency in Morris water maze | |
| Scopolamine-induced memory impairment in rats | Ameliorated decrease in BDNF, TrkB, ERK, CREB, and Bcl-2 protein expression (100 mg/kg) | Western blot analysis of hippocampal proteins | |
| 6-OHDA-induced Parkinson's disease in rats | Protected against deficits in locomotor activity and motor coordination (25 mg/kg, orally) | Reduced apomorphine-induced rotations |
Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice
This protocol details a widely used model to assess the effects of compounds on learning and memory.
Animals:
-
Mice (e.g., C57BL/6)
Treatment:
-
This compound is administered orally (p.o.) at various doses (e.g., 1, 5, or 50 mg/kg) for a consecutive number of days (e.g., three days).
-
On the final day of treatment, one hour after this compound administration, scopolamine (e.g., 3 mg/kg) is injected intraperitoneally (i.p.) to induce amnesia.
-
A vehicle-treated control group and a scopolamine-only group are included.
Behavioral Testing:
-
Y-maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and the sequence of arm entries is recorded to determine the percentage of spontaneous alternations. A higher percentage indicates better working memory.
-
Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) is recorded over several training days.
Biochemical Analysis:
-
Following behavioral testing, brain tissues (e.g., hippocampus and prefrontal cortex) are collected.
-
Levels of acetylcholinesterase activity and markers of oxidative stress (e.g., nitrite, MDA) can be measured.
-
Western blotting can be performed to assess the expression of proteins involved in neuroprotection and synaptic plasticity, such as BDNF, TrkB, ERK, and CREB.
Signaling Pathway: Neuroprotective Mechanism
Caption: this compound's neuroprotective signaling pathway.
Anticancer Properties
This compound has demonstrated anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting the proliferation of various cancer cell lines.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 of this compound | Reference |
| 786-O | Renal Cancer | 45.2 µM | |
| Caski | Cervical Cancer | 60-180 µM (dose-dependent reduction in viability) | |
| SiHa | Cervical Cancer | 125.43 µM | |
| KB-1 | Oral Cancer | 43.8 µM/ml |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Cell Culture:
-
Cancer cell lines (e.g., Caski, 786-O) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 60-180 µM for Caski cells) for a specified duration (e.g., 24 hours).
-
A control group of cells is treated with the vehicle only.
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours (e.g., 3 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.
Signaling Pathway: Anticancer Mechanism
Rutin Hydrate: A Technical Guide for Cardiovascular Health Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutin hydrate, a ubiquitous dietary flavonoid, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular disease. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and future research directions for this compound in the context of cardiovascular health. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways. Through its potent antioxidant, anti-inflammatory, and vasoprotective properties, this compound presents a promising natural compound for the development of novel cardiovascular therapies.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVD is complex, involving oxidative stress, inflammation, endothelial dysfunction, and apoptosis.[1] Rutin (quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, is abundant in various plants, including buckwheat, citrus fruits, and apples.[2] It has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, vasoprotective, and cardioprotective effects.[1][2] This guide synthesizes the current research on this compound, focusing on its molecular mechanisms and providing practical experimental frameworks for its investigation in cardiovascular research.
Mechanisms of Action in Cardiovascular Health
This compound exerts its cardioprotective effects through a multi-pronged approach, targeting key pathological processes in cardiovascular disease.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the development of CVDs like atherosclerosis.[1] Rutin directly scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.[1]
-
Direct Radical Scavenging: Rutin's phenolic structure enables it to donate hydrogen atoms to neutralize free radicals.
-
Upregulation of Antioxidant Enzymes: Rutin has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
Anti-inflammatory Effects
Chronic inflammation is a cornerstone of atherosclerosis and other cardiovascular pathologies. Rutin modulates inflammatory signaling pathways to reduce the production of pro-inflammatory mediators.
-
Inhibition of NF-κB Pathway: Rutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1]
-
NLRP3 Inflammasome Inhibition: Recent studies indicate that rutin can inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response implicated in cardiovascular inflammation.[3][4]
Vasoprotective and Endothelial Function
Rutin improves vascular health by protecting endothelial cells and promoting vasodilation.
-
Enhancement of Nitric Oxide (NO) Production: Rutin stimulates the production of nitric oxide (NO), a potent vasodilator, by upregulating endothelial nitric oxide synthase (eNOS).[1][5]
-
Reduction of Endothelial Dysfunction: In high-glucose conditions, a model for diabetic vascular complications, rutin has been shown to protect against endothelial dysfunction.[4]
Anti-apoptotic Effects
Rutin can protect cardiomyocytes from apoptosis (programmed cell death), a critical process in myocardial infarction and heart failure. It has been shown to reduce cardiomyocyte apoptosis in sepsis-induced cardiomyopathy by attenuating increases in Bax levels and the activation of caspase-9.[6]
Key Signaling Pathways Modulated by this compound
Rutin's cardioprotective effects are mediated through its influence on several critical intracellular signaling pathways.
ERK1/2 and Akt Signaling
The Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways are crucial for cell survival and function. Studies have shown that rutin can modulate these pathways to protect the heart. For instance, in a porcine model of coronary heart disease, rutin was found to inhibit the disease progression by modulating ERK1/2 and Akt signaling.[7]
TGF-β1/SMAD Signaling
The Transforming Growth Factor-β1 (TGF-β1)/SMAD pathway is involved in cardiac fibrosis and remodeling. Rutin has been demonstrated to suppress the TGF-β1/SMAD2 signaling pathway in coronary heart disease models, suggesting its potential to mitigate adverse cardiac remodeling.[7]
NF-κB and NLRP3 Inflammasome Pathway
As mentioned earlier, rutin exerts potent anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome pathways. This is a critical mechanism in protecting against myocardial ischemia-reperfusion injury.[3]
Diagram: Signaling Pathways of Rutin in Cardioprotection
Caption: Key signaling pathways modulated by this compound for cardioprotection.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiovascular parameters as reported in preclinical and clinical studies.
Table 1: Effects of Rutin on Blood Pressure
| Model/Study Population | Rutin Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Hypertensive Rats | 200 and 400 mg/kg | - | Significant reduction | Significant reduction | [8] |
| Patients with Type 2 Diabetes | - | 2 months | Significant reduction | Significant reduction | [9] |
| Patients with Type 2 Diabetes | - | 3 months | Significant decrease (129.44 to 120.84 mmHg) | Significant decrease (86.48 to 82.28 mmHg) | [9] |
Table 2: Effects of Rutin on Lipid Profile and Cardiac Markers
| Model | Rutin Dose | Parameter | Result | Reference |
| High-Cholesterol Diet Rats | - | Total Cholesterol (TC) | Decreased | [2] |
| High-Cholesterol Diet Rats | - | Triglycerides (TG) | Decreased | [2] |
| High-Cholesterol Diet Rats | - | Low-Density Lipoprotein (LDL) | Decreased | [2] |
| Isoproterenol-induced MI Rats | 40 or 80 mg/kg | CK, LDH, AST, ALT (serum) | Significantly increased | [10] |
| Isoproterenol-induced MI Rats | 40 or 80 mg/kg | Lipid Peroxides (heart) | Significantly increased | [10] |
| Coronary Heart Disease Pigs | 45 mg/kg | Myocardial Infarct Size | Significantly reduced | [7] |
Table 3: Effects of Rutin on Antioxidant Enzymes
| Model | Rutin Dose | Enzyme | Result | Reference |
| Isoproterenol-induced MI Rats | 40 or 80 mg/kg | SOD, CAT, GPx (heart) | Significantly decreased | [10] |
| Coronary Heart Disease Pigs | 45 mg/kg | SOD, CAT, GST, GSH-Px | Significantly attenuated reduction | [7] |
| Patients with Type 2 Diabetes | - | SOD, CAT, GPx (serum) | Significant increase | [9] |
Table 4: Effects of Rutin on Inflammatory Markers
| Model | Rutin Dose | Marker | Result | Reference |
| CLP-induced Sepsis Mice | 100 mg/kg/day | TNF-α, IL-6 (serum) | Decreased | [6] |
| CLP-induced Sepsis Mice | 100 mg/kg/day | IL-10 (serum) | Increased | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research for cardiovascular health.
Isoproterenol-Induced Myocardial Infarction in Rats
This model is widely used to screen for cardioprotective agents.
-
Objective: To induce myocardial infarction in rats to study the protective effects of this compound.
-
Materials: Male Wistar rats (200-250g), Isoproterenol hydrochloride, Saline, Anesthetic (e.g., ketamine/xylazine), Syringes and needles, ECG machine, Centrifuge, Spectrophotometer.
-
Procedure:
-
Acclimatize rats for one week with free access to food and water.
-
Divide rats into groups: Control, Isoproterenol (ISO), and ISO + Rutin (at various doses).
-
Administer this compound (e.g., 40 or 80 mg/kg, orally) daily for a specified period (e.g., 42 days).[10] The control and ISO groups receive the vehicle.
-
On the last two days of the treatment period, induce myocardial infarction in the ISO and ISO + Rutin groups by subcutaneous injection of isoproterenol (e.g., 85 mg/kg or 150 mg/kg) at a 24-hour interval.[10][11]
-
Record ECG before and after ISO injection to confirm ST-segment elevation.
-
24 hours after the second ISO injection, anesthetize the rats and collect blood via cardiac puncture.
-
Separate serum by centrifugation for biochemical analysis of cardiac markers (CK-MB, LDH, AST, ALT).
-
Excise the heart, wash with cold saline, and process for histopathological examination and measurement of antioxidant enzymes and lipid peroxidation.
-
-
Data Analysis: Compare the levels of cardiac markers, antioxidant enzymes, and lipid peroxidation products between the groups. Analyze histopathological changes (e.g., necrosis, inflammation).
Diagram: Isoproterenol-Induced Myocardial Infarction Experimental Workflow
Caption: Workflow for isoproterenol-induced myocardial infarction model.
Western Blot Analysis for ERK1/2 and Akt Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of ERK1/2 and Akt in cardiomyocytes.
-
Materials: Cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes, this compound, Angiotensin II (or other hypertrophic stimuli), Cell culture medium and supplements, Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt), HRP-conjugated secondary antibodies, Chemiluminescence substrate, Imaging system.
-
Procedure:
-
Culture cardiomyocytes to 70-80% confluency.
-
Pre-treat cells with this compound at desired concentrations for a specified time.
-
Induce hypertrophy with Angiotensin II (e.g., 600 nM for 24 hours).[12]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and Akt as loading controls.
-
-
Data Analysis: Quantify band intensities using densitometry software. Express the levels of phosphorylated proteins relative to the total protein levels.
Assessment of Foam Cell Formation by Oil Red O Staining
-
Objective: To investigate the effect of this compound on lipid accumulation in macrophages and foam cell formation.
-
Materials: Macrophage cell line (e.g., RAW 264.7), this compound, Oxidized low-density lipoprotein (ox-LDL), Cell culture medium, PBS, 4% Paraformaldehyde, 0.5% Oil Red O solution, Microscope.
-
Procedure:
-
Culture macrophages in appropriate medium.
-
Treat cells with this compound and/or ox-LDL (e.g., 50 µg/mL) for 24 hours.[7]
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde for 30 minutes.[7]
-
Stain cells with 0.5% Oil Red O solution for 1 hour.[7]
-
Wash with 60% isopropanol and then with water to remove excess stain.
-
Visualize and capture images of lipid droplets under a microscope.
-
-
Data Analysis: Quantify the area of Oil Red O staining using image analysis software (e.g., ImageJ) to determine the extent of lipid accumulation.
Conclusion and Future Directions
This compound demonstrates significant potential as a cardioprotective agent, acting through multiple mechanisms including antioxidant, anti-inflammatory, and vasoprotective effects. The experimental data consistently supports its beneficial role in various models of cardiovascular disease. Future research should focus on:
-
Clinical Trials: Well-designed, large-scale clinical trials are needed to confirm the efficacy and safety of this compound in human populations with or at risk for cardiovascular disease.
-
Bioavailability and Formulation: Investigating strategies to enhance the bioavailability of rutin, such as novel drug delivery systems, is crucial for its clinical translation.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with existing cardiovascular medications could lead to more effective combination therapies.
This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of this compound in the prevention and treatment of cardiovascular diseases. The detailed protocols and summarized data offer a practical resource to facilitate future investigations in this promising area of research.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adinstruments.com [adinstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Rutin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rutin hydrate, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its promising anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the anticancer potential of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through a multi-pronged approach, targeting various hallmarks of cancer. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[2][3][4][14]
Induction of Apoptosis
This compound has been demonstrated to trigger programmed cell death, or apoptosis, in various cancer cell lines.[15][16][17][18][19] This is achieved through the modulation of key apoptotic proteins and signaling pathways.
Intrinsic Pathway: Rutin can induce the intrinsic, or mitochondrial, pathway of apoptosis.[3][18][20] This involves increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio.[2][3] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][4][18]
Extrinsic Pathway: Evidence also suggests that rutin can activate the extrinsic, or death receptor-mediated, pathway of apoptosis. This involves the upregulation of death receptors on the cancer cell surface, leading to the activation of caspase-8, which then converges on the activation of caspase-3.[3][20]
DOT Script for Apoptosis Induction Pathway by this compound:
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G0/G1 and G2/M phases.[2][4] This is often mediated by the upregulation of tumor suppressor proteins like p53 and the subsequent activation of cyclin-dependent kinase inhibitors (CKIs) such as p21.[2][4] The activation of p53 can also contribute to apoptosis.[3][18]
DOT Script for Rutin-Induced Cell Cycle Arrest:
Caption: Mechanism of this compound-induced cell cycle arrest.
Anti-Angiogenic and Anti-Metastatic Effects
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][21] It achieves this by downregulating the expression of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[2][21] Furthermore, rutin can suppress the invasion and migration of cancer cells, key steps in metastasis, by modulating the expression of molecules involved in cell adhesion and motility.[2][22][23]
Modulation of Key Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.[1][2][3][6][10]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Rutin has been shown to inhibit this pathway, leading to the suppression of tumor growth.[2]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Rutin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[2][24]
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in regulating a wide range of cellular processes. Rutin has been observed to modulate these pathways, often leading to the induction of apoptosis and inhibition of proliferation in cancer cells.[2][3]
DOT Script for Major Signaling Pathways Modulated by this compound:
References
- 1. [PDF] Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy | Semantic Scholar [semanticscholar.org]
- 9. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of anticancer effect of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Elucidation of rutin’s role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 19. researchgate.net [researchgate.net]
- 20. Rutin mediated targeting of signaling machinery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. africaresearchconnects.com [africaresearchconnects.com]
- 23. researchgate.net [researchgate.net]
- 24. What is the mechanism of Rutin? [synapse.patsnap.com]
Rutin Hydrate: A Modulator of Core Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its pleiotropic pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] These diverse biological functions are underpinned by its ability to modulate a multitude of intracellular signaling pathways. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its influence on critical cellular signaling cascades, including NF-κB, PI3K/Akt/mTOR, MAPK, and Nrf2.[1] We present quantitative data on its efficacy, detailed experimental protocols for studying its activity, and visual representations of the signaling pathways it targets. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction to this compound
Rutin (quercetin-3-O-rutinoside) is a flavonoid found abundantly in various plants, including citrus fruits, buckwheat, and asparagus.[1][3] As a glycoside of the flavonol quercetin, it possesses a wide range of biochemical and pharmacological properties.[4] Its primary mechanism of action is often attributed to its potent antioxidant activity, which involves scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[2][4] Beyond direct antioxidant effects, rutin's therapeutic potential is intricately linked to its function as a modulator of key protein kinases and transcription factors that govern cellular processes such as inflammation, proliferation, apoptosis, and stress response.[1][5] This guide will dissect its role in these core signaling networks.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[5] Rutin has consistently been shown to suppress NF-κB activation.[2][6]
Mechanism of Action: Rutin inhibits the NF-κB signaling cascade, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6][7] In models of neuroinflammation, rutin formulations have been observed to attenuate the activation of the NF-κB pathway, leading to a decrease in the production of these inflammatory mediators.[6] This inhibitory effect helps mitigate inflammatory processes and associated cellular damage.[2][8] Studies suggest that by suppressing NF-κB, rutin can alleviate inflammation in various contexts, from neuroinflammation to liver inflammation.[6][9]
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: Rutin inhibits NF-κB activation by targeting IKK and NF-κB translocation.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling nexus that regulates cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is frequently implicated in cancer and other diseases.[1]
Mechanism of Action: Rutin has been shown to modulate the PI3K/Akt/mTOR pathway, often leading to pro-apoptotic and anti-proliferative effects in cancer cells.[1] It can prevent the phosphorylation of Akt by interfering with the PI3K-ATP binding domain.[1] In some contexts, such as protecting against neurotoxicity or radiation-induced injury, rutin activates the PI3K/Akt pathway to promote cell survival.[10][11][12] For instance, rutin protects PC12 cells from neurotoxicity by activating both PI3K/Akt/mTOR and ERK1/2 signaling.[10][11] Conversely, in cancer cells, rutin treatment can lead to the downregulation of phosphorylated Akt (p-Akt) and p-mTOR, thereby inhibiting proliferation.[1] Rutin has also been reported to regulate mTOR activity by modulating TSC2 expression and prevent the phosphorylation of the Akt target, GSK-3β.[1]
Signaling Pathway Diagram: PI3K/Akt/mTOR Modulation by this compound
Caption: Rutin can inhibit or activate the PI3K/Akt pathway depending on cell type.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK, regulates a wide array of cellular functions like proliferation, differentiation, inflammation, and apoptosis.[1] Rutin's interaction with this network is complex and context-dependent.
Mechanism of Action: Rutin has been shown to modulate all three major MAPK pathways. In angiotensin II-induced cardiomyocyte hypertrophy, rutin specifically downregulated the phosphorylation of JNK1/2 without significantly affecting ERK1/2 or p38.[13] In some cancer cells, rutin treatment leads to a significant reduction in the expression of p-ERK1/2 and p38 MAPK.[1] However, in other cancer models, it can activate p38 MAPK, contributing to its pro-apoptotic effects.[1] This differential modulation highlights rutin's ability to fine-tune cellular responses based on the specific cellular stress or context, contributing to its anti-proliferative and anti-inflammatory properties.[1][14]
Signaling Pathway Diagram: MAPK Modulation by this compound
Caption: Rutin differentially modulates ERK, JNK, and p38 MAPK signaling pathways.
Modulation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It controls the expression of a suite of antioxidant and detoxifying enzymes.
Mechanism of Action: Rutin is a known activator of the Nrf2 pathway.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like rutin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[16][17] This activates the transcription of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[16] By activating the Nrf2/ARE system, rutin enhances the cell's intrinsic antioxidant defenses, protecting it from oxidative damage and inflammation.[8][15] This mechanism is central to rutin's protective effects against lead-induced neurotoxicity and t-butyl hydroperoxide-induced oxidative impairment.[16][15]
Signaling Pathway Diagram: Nrf2 Activation by this compound
Caption: Rutin activates Nrf2 by inhibiting its sequestration by Keap1.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies across various cell lines and models. The following tables summarize key quantitative findings.
Table 1: IC₅₀ Values of Rutin in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay | Reference |
| SK-MEL-28 | Melanoma | 47.44 ± 2.41 | MTT Assay (24h) | [18] |
| RPMI-7951 | Melanoma | 64.49 ± 13.27 | MTT Assay (24h) | [18] |
| 786-O | Renal Cell Carcinoma | 45.2 | MTT Assay (48h) | [19] |
| HCT116 | Colon Cancer | ~200 (IC₂₀₋₅₀ range) | Viability Assay (24h) | [20] |
| RAW264.7 | Macrophage | 73.03 | NO Radical Scavenging | [21] |
Table 2: Effective Concentrations of Rutin in Mechanistic Studies
| Cell/Model System | Effect Studied | Effective Concentration | Key Pathway Modulated | Reference |
| H9c2 Cardiomyocytes | Anti-hypertrophy | 50 µM | JNK1/2 | [13] |
| SH-SY5Y Cells | Neuroprotection | 10 µM | Nrf2/ARE | [16][22] |
| Human Erythrocytes | Antioxidant Protection | 16.3 µM | Nrf2/iNOS | [15] |
| Wistar Rats (in vivo) | Neuroprotection | 200 mg/kg b.wt. | PI3K/Akt/Nrf2 | [12] |
Experimental Protocols
This section provides an overview of common methodologies used to investigate the effects of this compound on cellular signaling.
Cell Viability and Cytotoxicity Assay (MTT-based)
This protocol is used to assess the effect of rutin on cell proliferation and determine IC₅₀ values.
-
Cell Seeding: Plate cells (e.g., 786-O, SK-MEL-28) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-250 µM).[19] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ atmosphere.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to measure the activation state of signaling proteins (e.g., Akt, ERK, Nrf2).
-
Cell Lysis: After treatment with rutin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ to determine the ratio of phosphorylated to total protein.
Workflow Diagram: Western Blot Protocol
Caption: A typical workflow for analyzing protein expression and phosphorylation.
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures rutin's ability to inhibit inflammatory NO production in cells like RAW264.7 macrophages.[21]
-
Cell Stimulation: Seed RAW264.7 cells and treat with various concentrations of rutin. Stimulate NO production by adding lipopolysaccharide (LPS, e.g., 1 µg/mL).[21]
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[21]
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.[21]
Conclusion
This compound is a potent, naturally occurring flavonoid that exerts significant influence over fundamental cellular signaling pathways. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, modulate the critical PI3K/Akt survival pathway, and activate the Nrf2-driven antioxidant response provides a molecular basis for its observed therapeutic effects.[1] The context-dependent nature of its activity—promoting survival in healthy cells while inducing apoptosis in cancerous ones—highlights its potential as a versatile therapeutic agent. The data and protocols summarized in this guide offer a foundational resource for further investigation into the precise mechanisms of this compound, paving the way for its potential application in the development of novel treatments for a spectrum of diseases rooted in signaling pathway dysregulation.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. Assessing the antioxidant properties of Naringin and Rutin and investigating their oxidative DNA damage effects in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutin, a natural flavonoid glycoside, ameliorates zearalenone induced liver inflammation via inhibiting lipopolysaccharide gut leakage and NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rutin protects t‑butyl hydroperoxide-induced oxidative impairment via modulating the Nrf2 and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rutin alleviates Pb-induced oxidative stress, inflammation and cell death via activating Nrf2/ARE system in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rutin Hydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside found in numerous plants, is a versatile bioactive compound with well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] These characteristics make it a compound of significant interest for in vitro studies across various research fields, including cancer biology, neuroprotection, and immunology.[1][2][3] This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with methods for assessing its biological activity.
Physicochemical Properties and Handling
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C27H30O16 • 3H2O | [4] |
| Molecular Weight | 664.6 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: ~25 mg/mLDMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:5): ~0.16 mg/mLWater (cold): ~0.13 g/L | [4][5] |
| Storage | Room temperature (as solid) | [4] |
| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 6 months (protect from light) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[6]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Treatment of Cells with this compound
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Protocol:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Typical working concentrations can range from 0.1 µM to 100 µM.[7]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Figure 1: Experimental workflow for preparing and applying this compound in cell culture.
Assessment of Biological Activity
Antioxidant Activity Assays
This compound's antioxidant capacity can be evaluated by its ability to scavenge free radicals.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
This assay is based on the quantification of the degradation of 2-deoxyribose by hydroxyl radicals.
Protocol:
-
Prepare solutions of 2-deoxyribose, FeCl3, EDTA, H2O2, and ascorbic acid.
-
Mix different concentrations of this compound with the prepared solutions.
-
Incubate the mixture at 37°C for 1 hour.
-
Add thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the mixture.
-
Heat the samples at 95°C for 30 minutes.
-
Cool the samples and measure the absorbance at 532 nm.[8]
-
The scavenging activity is determined by comparing the absorbance of the samples with that of the control.
| Assay | Principle | Typical this compound Concentration | Endpoint Measurement |
| DPPH Assay | Radical scavenging | 10 - 100 µM | Absorbance at 517 nm |
| Hydroxyl Radical Assay | Inhibition of deoxyribose degradation | 10 - 100 µM | Absorbance at 532 nm |
| ABTS Assay | Radical cation scavenging | 1 - 10 µg/mL | Absorbance at 734 nm |
Anti-Inflammatory Activity Assay
The anti-inflammatory effects of this compound can be assessed by measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm. A decrease in nitrite concentration indicates an anti-inflammatory effect.
Apoptosis Assay
The induction of apoptosis by this compound can be detected using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9]
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[10]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathway Analysis
This compound has been shown to modulate several key signaling pathways involved in cellular responses to stress and inflammation.[3]
Figure 2: Key signaling pathways modulated by this compound.
-
Nrf2 Pathway: Rutin can activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby protecting cells from oxidative stress.[12][13][14]
-
NF-κB Pathway: Rutin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][7][15] This inhibition is often mediated by preventing the degradation of IκBα.[16]
-
MAPK Pathway: Rutin can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[3][17][18]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. It is also crucial to consult the relevant safety data sheets (SDS) for all chemicals used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrr.com [ijrr.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Rutin prevents EqHV-8 induced infection and oxidative stress via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving Rutin Hydrate for In Vitro Assays
Introduction
Rutin (Quercetin-3-O-rutinoside) is a flavonoid glycoside found in a wide variety of plants, including citrus fruits.[1] It exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3] These therapeutic potentials are explored extensively in in vitro studies. However, a significant challenge in working with Rutin hydrate is its low aqueous solubility, which can impact the accuracy and reproducibility of experimental results.[4] Proper dissolution and preparation of stable, homogenous solutions are critical for obtaining reliable data in in vitro assays. These application notes provide detailed protocols and guidance for effectively dissolving this compound for research purposes.
Properties and Solvent Selection
This compound is typically supplied as a crystalline solid. Its hydrophobic molecular structure limits its solubility in aqueous systems, a factor that can hinder its bioavailability and application in cell-based assays.[4] The choice of solvent is paramount and depends on the required concentration, the type of assay, and the tolerance of the biological system (e.g., cell lines) to the solvent.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective solvents for creating high-concentration stock solutions of this compound. Ethanol and methanol can also be used, though solubility may be lower.[5][6]
-
DMSO: A common choice for cell culture experiments due to its high solubilizing power and relatively low toxicity at final concentrations typically below 0.5%. It is important to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of compounds.[1][3]
-
DMF: Offers slightly higher solubility for this compound compared to DMSO.
-
Ethanol/Methanol: Suitable for some biochemical assays. Boiling anhydrous ethanol has been used in purification protocols, indicating temperature can enhance solubility.[7]
-
-
Aqueous Buffers: this compound is sparingly soluble in aqueous buffers like PBS. To achieve solubility in aqueous media, a common method is to first dissolve the compound in a small amount of an organic solvent (like DMSO or DMF) and then dilute it with the desired buffer.
-
Alkaline Solutions: The solubility of Rutin increases significantly in alkaline conditions (e.g., pH 11).[8] It can be dissolved in a dilute basic solution, such as aqueous sodium hydroxide (NaOH), and then neutralized to the desired pH for the experiment.[9]
Factors Influencing Dissolution and Stability
-
Temperature: Gently warming the solution can aid in dissolution. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance the dissolution rate.[3]
-
pH: As noted, solubility is pH-dependent, with greater solubility at higher pH levels.[8]
-
Storage: Stock solutions, especially in organic solvents, should be stored at -20°C or -80°C to maintain stability.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are less stable, and it is often advised not to store them for more than one day.[10] Solutions should also be protected from light.[3]
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. These values are approximate and can be influenced by factors such as purity, temperature, and the specific hydrate form.
| Solvent | Approximate Solubility | Source |
| DMSO | 100-125 mg/mL | [1][3] |
| DMF | ~30 mg/mL | |
| Ethanol | ~2 mg/mL (for the related compound Quercetin) | [10] |
| Methanol | Used for preparing 10 mM stock solutions | [5] |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in most cell-based and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound, FW: ~610.52 g/mol ).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[3]
-
Gentle warming (e.g., in a 37°C water bath) can also be applied if necessary.
-
-
Sterilization (for cell culture): If the stock solution will be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for up to one year.[1][3] Protect from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or assay buffer) for final application.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium or assay buffer
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw the required aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation, perform serial dilutions. First, dilute the concentrated stock into a small volume of medium/buffer to create an intermediate concentration.
-
Final Dilution: Add the intermediate dilution (or the stock solution for a single dilution step) dropwise into the final volume of pre-warmed medium/buffer while gently vortexing or swirling. This rapid mixing helps prevent the compound from precipitating out of the solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically ≤0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Use Immediately: Use the final working solution immediately, as the stability of Rutin in aqueous media is limited.
Visualizations
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrr.com [ijrr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN106928290A - A kind of preparation method of high content rutin - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Rutin Hydrate Antioxidant Activity Assessment using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a flavonoid glycoside found abundantly in various plants, is a subject of extensive research due to its potent antioxidant properties.[1] These properties are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms, making it a promising candidate for applications in pharmaceuticals and nutraceuticals. This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Furthermore, it delves into the underlying signaling pathways influenced by rutin's antioxidant action.
Data Presentation
The antioxidant capacity of rutin and this compound is commonly quantified by their IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The table below summarizes the IC50 values reported in various studies.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| This compound | DPPH | - | 4.81 | [2] |
| Rutin | DPPH | 6.7 ± 0.1 | 5.82 | [2][3] |
| This compound | ABTS | 4.68 ± 1.24 | - | [4][5] |
| Quercetin (for comparison) | DPPH | 0.55 | - | |
| Quercetin (for comparison) | ABTS | 1.17 | - |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Store this solution in the dark.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of this compound solutions.[5]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS) or water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions.
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the different concentrations of this compound solutions.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the control, add 10 µL of methanol instead of the this compound solution.
-
Incubate the plate at room temperature for 6 minutes.[5]
-
Measure the absorbance at 734 nm using a microplate reader.[10]
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (working ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the working ABTS•+ solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Caption: Experimental workflows for DPPH and ABTS antioxidant assays.
Caption: this compound's antioxidant mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. mdpi.com [mdpi.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Anti-inflammatory Assay of Rutin Hydrate in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rutin, a flavonol glycoside found in many plants, fruits, and vegetables, has demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1] In the context of inflammation, Rutin has been shown to modulate the response of macrophages, key cells in the innate immune system.[2] This document provides detailed protocols for assessing the anti-inflammatory effects of Rutin hydrate in the murine macrophage cell line RAW 264.7, a widely used in vitro model for studying inflammation.[3][4] The protocols cover cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the investigation of underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Concentration of Rutin (µM) | Cell Viability (%) vs. Control | Reference |
| 0.1 | No significant reduction | [5] |
| 1.0 | No significant reduction | [5] |
| 5 | Not significantly affected | [3] |
| 10 | Not significantly affected | [3] |
| 20 | Not significantly affected | [3] |
| 30 | No significant reduction | [5] |
| 40 | No decrease in cell viability | [3] |
| 50 | No significant reduction | [3][5] |
| 100 | Decline observed | [3][5] |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Rutin Concentration (µM) | Inhibition of NO Production | Reference |
| 10 - 100 | Inhibited NO production | [6] |
| 30 | Significantly inhibited LPS-induced NO production | [5] |
| 50 | Very significantly reversed LPS-induced NO production | [3] |
| 100 | Very significantly reversed LPS-induced NO production | [3] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | Rutin Concentration (µM) | Effect | Reference |
| TNF-α | 50 | Very significantly reversed LPS-induced production | [3] |
| TNF-α | 100 | Very significantly reversed LPS-induced production | [3] |
| IL-1β | 12.21, 24.42, 48.84 µg/mL | Substantially inhibited the increase of IL-1β levels | [3] |
| IL-1β | 50 | Very significantly reversed LPS-induced production | [3] |
| IL-1β | 100 | Very significantly reversed LPS-induced production | [3] |
| IL-6 | 5, 10, 20 | Decreased significantly | [3] |
| IL-6 | 50 | Very significantly reversed LPS-induced production | [3] |
| IL-6 | 100 | Very significantly reversed LPS-induced production | [3] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7] For experiments, cells are seeded in appropriate plates and allowed to adhere. This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. Cells are typically pre-treated with Rutin for a specific period (e.g., 1-4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[5][8]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[5][9]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 550 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and incubate for 12 hours.[10]
-
Pre-treat cells with different concentrations of this compound for 1-4 hours.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[5][10]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]
-
Incubate at room temperature for 10-15 minutes.[10]
-
Measure the absorbance at 540 nm.[5][10] A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO assay.[8]
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves adding the supernatant to wells of a microplate pre-coated with a capture antibody for the cytokine of interest, followed by incubation with a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.
Mechanism of Action
Rutin exerts its anti-inflammatory effects in RAW 264.7 macrophages by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]
Upon stimulation with LPS, TLR4 is activated, leading to the recruitment of adaptor proteins like MyD88 and TRAF6.[1] This initiates downstream signaling cascades:
-
NF-κB Pathway: This pathway involves the phosphorylation and degradation of the inhibitory protein IκBα, which allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, TNF-α, IL-1β, and IL-6.[1][8] Rutin has been shown to inhibit the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of p65.[1]
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also activated by LPS.[8] These kinases, in turn, activate transcription factors like AP-1, which also contribute to the expression of inflammatory mediators.[4] Rutin has been found to suppress the phosphorylation of ERK, JNK, and p38.[2][8]
By inhibiting these critical signaling pathways, Rutin effectively downregulates the production of nitric oxide and pro-inflammatory cytokines, thus demonstrating its potent anti-inflammatory properties.[1][2][8]
References
- 1. Rutin prevents inflammation induced by lipopolysaccharide in RAW 264.7 cells via conquering the TLR4-MyD88-TRAF6-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 5. Rutin Attenuates Lipopolysaccharide-induced Nitric Oxide Production in Macrophage Cells [pubs.sciepub.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Investigating the Anti-Proliferative Effects of Rutin Hydrate on Cancer Cell Lines
Introduction
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found abundantly in various plants, including citrus fruits, apples, and tea, has garnered significant attention in oncological research.[1] Also known as vitamin P, this natural compound exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and, most notably, anti-cancer activities.[2] Numerous in vitro and in vivo studies have demonstrated that rutin can impede cancer progression by modulating multiple cellular mechanisms.[1] It has been shown to inhibit the proliferation of malignant cells, induce programmed cell death (apoptosis), and cause cell cycle arrest.[2][3] The anticancer effects of rutin are attributed to its ability to regulate key cellular signaling pathways implicated in tumorigenesis, such as PI3K/Akt, MAPK, and NF-κB.[4][5] This application note provides a summary of rutin's effects on various cancer cell lines and detailed protocols for assessing its anti-proliferative activity.
Data Presentation: Effects of Rutin Hydrate on Cancer Cell Proliferation
The inhibitory effect of rutin on the proliferation of various cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for rutin across different human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Melanoma | RPMI-7951 | 64.49 ± 13.27 | [6] |
| Melanoma | SK-MEL-28 | 47.44 ± 2.41 | [6] |
| Oral Cancer | KB-1 | 43.8 | [7] |
| Renal Cancer | 786-O | 45.2 | [8] |
| Pancreatic Cancer | PANC-1 | 46.18 | [9] |
| Colon Cancer | HCT 116 | ~200 | [10] |
| Lung Cancer | A549 | >100 (Resistant) | [9] |
| Colon Cancer | HT29 | >100 (Resistant) | [9] |
| Colon Cancer | Caco-2 | >100 (Resistant) | [9] |
Note: The efficacy of rutin can vary significantly between cell lines. Some studies have indicated that at certain concentrations (e.g., >200 µM), rutin may stimulate the proliferation of breast cancer cell lines like MDA-MB-231 and MCF-7.[11] Researchers should establish a dose-response curve for each specific cell line under investigation.
Key Signaling Pathways Modulated by Rutin
Rutin exerts its anti-cancer effects by interfering with a complex network of intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[4] It has been shown to suppress pro-survival pathways like PI3K/Akt/mTOR and MAPK/ERK while activating apoptotic cascades.[4][12] Rutin can also inhibit the NF-κB signaling pathway, a key regulator of inflammation, which is closely linked to cancer development.[12] The induction of apoptosis by rutin often involves the upregulation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][12]
Experimental Workflow
A typical workflow to evaluate the effects of this compound on cancer cell proliferation involves initial cell culture, treatment with a range of rutin concentrations, and subsequent analysis using cell-based assays. The MTT assay is commonly used to measure overall cell viability and metabolic activity, while flow cytometry with propidium iodide (PI) staining provides detailed information on cell cycle distribution.
Detailed Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and resume exponential growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "no-treatment control" (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
For Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes, then carefully aspirate the supernatant. Add 150 µL of solubilization solution.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm or 590 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 3 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[17]
-
Treat the cells with the desired concentrations of this compound (including IC50) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well into a separate tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[18] Discard the supernatant.
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Collect data for at least 10,000 events per sample.
-
Use a pulse area versus pulse width dot plot to gate on single cells and exclude doublets.[16]
-
-
Data Analysis:
-
Generate a DNA content frequency histogram.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases and quantify the percentage of cells in each phase.[16]
-
Compare the cell cycle distribution of rutin-treated cells to the control to identify any cell cycle arrest. An accumulation of cells in a specific phase indicates arrest at that checkpoint. An increase in the sub-G1 peak can indicate apoptosis.
-
References
- 1. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ompj.org [ompj.org]
- 8. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rutin Promotes Proliferation and Orchestrates Epithelial–Mesenchymal Transition and Angiogenesis in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Rutin Hydrate in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rutin hydrate, a flavonoid glycoside found in numerous plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in various rodent models based on published research. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound in different rodent models.
Table 1: this compound Administration in Rat Models
| Therapeutic Area | Rat Model | This compound Dosage & Route | Treatment Duration | Key Findings & Outcomes | Reference |
| Osteoporosis | Methylprednisolone-induced | 50 mg/kg/day, Oral | 4 weeks | Increased bone density, preserved cortical bone thickness, and enhanced new collagen formation. | [1] |
| Cardiotoxicity | Cisplatin-induced | 1 µM/L (in perfusion) | 10 minutes pre-treatment | Attenuated detrimental effects of cisplatin on cardiac functions and reduced degeneration of cardiac muscle cells. | [2] |
| Diabetic Myocardial Dysfunction | Streptozotocin-induced | 50 mg/kg/week, Intraperitoneal | 7 weeks | Attenuated increased final blood glucose concentration and body weight loss. | [5] |
| Diabetic Nephropathy | Streptozotocin-Nicotinamide-induced | High dose (unspecified) | 9 weeks | Mitigated kidney damage, reduced serum and urinary parameters associated with diabetic nephropathy. | [6] |
| Neuroinflammation (Subarachnoid Hemorrhage) | Endovascular perforation-induced SAH | 50 mg/kg, Intraperitoneal | Single dose 30 min post-SAH | Downregulated RAGE, NF-κB, and inflammatory cytokines; ameliorated brain edema and neuronal death. | [7] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | 10 and 25 mg/kg/day, Intraperitoneal | 14 days | Alleviated allodynia/hyperalgesia, improved locomotor activity, and increased antioxidant enzyme activity. | [8] |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA)-induced | 30 mg/kg/day | 21 days | Significantly reduced thermal hyperalgesia and cold allodynia. | [9] |
| Cardiotoxicity | Isoprenaline-induced | 11.5 and 46 mg/kg, Intravenous | Single dose | Lower dose reduced cardiac troponin T; higher dose increased mortality. | [10] |
| Reproductive Toxicity | Healthy Wistar rats | 5, 10, and 20 mg/kg/day, Intragastric | 7 days | No clinical signs of toxicity were observed. | [11] |
Table 2: this compound Administration in Mouse Models
| Therapeutic Area | Mouse Model | This compound Dosage & Route | Treatment Duration | Key Findings & Outcomes | Reference |
| Ethanol Reinforcement | Runway alley model | 0.1, 1, and 10 mg/kg, Oral | Daily during extinction trials | Significantly increased runtimes on reinstatement day, suggesting a role in decreasing ethanol reinforcement. | [3][12][13] |
| Caffeine Intoxication | Caffeine-induced CNS stimulation | 30 mg/kg/day, Oral | 28 days | In combination with caffeine, led to a significant decline in CNS stimulation. | [14] |
| Alzheimer's Disease | TgAPP mice | 30 mg/kg/day (in diet) | 4 weeks | Reduced BACE1 enzyme activity and APP expression in the cortex and hippocampus. | [15] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Glucocorticoid-Induced Osteoporosis
Objective: To assess the protective effect of this compound against bone loss induced by chronic methylprednisolone administration.
Materials:
-
Male Albino rats
-
Methylprednisolone
-
This compound[1]
-
Distilled water (vehicle)
-
Subcutaneous and oral gavage needles
-
Radiographic equipment for bone density measurement
-
Histology equipment
Procedure:
-
Animal Model Induction:
-
Administer methylprednisolone at a dose of 21 mg/kg subcutaneously daily for four weeks to induce osteoporosis.[1]
-
-
This compound Treatment:
-
Following the induction period, administer this compound orally at a dose of 50 mg/kg, dissolved in distilled water, daily for four weeks.[1]
-
-
Control Groups:
-
Include a control group receiving no treatment and an osteoporosis group receiving methylprednisolone followed by the vehicle (distilled water).[1]
-
-
Endpoint Analysis:
Diagram: Experimental Workflow for Osteoporosis Study
Caption: Workflow for evaluating this compound in a rat osteoporosis model.
Protocol 2: Assessment of this compound's Neuroprotective Effects in a Mouse Model of Alzheimer's Disease
Objective: To investigate the impact of dietary this compound on the neuropathological markers in a transgenic mouse model of Alzheimer's disease.
Materials:
-
TgAPP transgenic mice and wild-type (WT) littermates
-
This compound (≥95% pure)[15]
-
Standard rodent diet
-
Homogenization buffer
-
Kits for BACE1 activity assay and protein quantification
Procedure:
-
Diet Preparation and Administration:
-
Control Groups:
-
Include a group of TgAPP mice receiving the un-supplemented standard diet.
-
Include a group of WT mice receiving the un-supplemented standard diet.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue (cortex and hippocampus).
-
Homogenize the brain tissue for biochemical analysis.
-
Measure BACE1 enzyme activity using a specific assay kit.[15]
-
Determine the expression levels of Amyloid Precursor Protein (APP) via Western blot or ELISA.[15]
-
Protocol 3: Investigating the Anti-inflammatory and Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
Objective: To determine if this compound can mitigate neuroinflammation and secondary brain injury following SAH.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound[7]
-
Vehicle for injection (e.g., propylene glycol and water)[5]
-
Anesthesia
-
Surgical equipment for endovascular perforation
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Western blot reagents for RAGE and NF-κB analysis
Procedure:
-
Animal Model Induction:
-
Induce SAH using the endovascular perforation method under anesthesia.
-
-
This compound Administration:
-
Administer a single intraperitoneal (i.p.) injection of this compound (50 mg/kg) at 30 minutes after the induction of SAH.[7]
-
-
Control Groups:
-
A sham-operated group.
-
An SAH group receiving an i.p. injection of the vehicle.[7]
-
-
Endpoint Analysis (at 24 hours post-SAH):
-
Assess neurological scores to evaluate functional deficits.
-
Measure brain water content to quantify brain edema.
-
Evaluate blood-brain barrier permeability.
-
Collect brain tissue from the cerebral cortex for molecular analysis.
-
Quantify the protein levels of RAGE, NF-κB, and key inflammatory cytokines using Western blot and/or ELISA.[7]
-
Diagram: this compound's Proposed Anti-Neuroinflammatory Signaling Pathway in SAH
Caption: this compound may inhibit the RAGE-NF-κB pathway in SAH.[7]
General Considerations for this compound Administration
-
Solubility and Vehicle Selection: this compound has low water solubility.[16] For oral administration, it can be suspended in distilled water[1] or a 1% w/v aqueous solution of sodium carboxymethyl cellulose (CMC).[3] For intraperitoneal injections, it has been solubilized in propylene glycol and then diluted with water.[5]
-
Pharmacokinetics: After oral administration in rats, Rutin is poorly absorbed and is metabolized to quercetin sulfates and glucuronides, which are the main circulating forms.[16][17] The bioavailability of Rutin is significantly lower than that of its aglycone, quercetin.[17]
-
Dose Selection: Doses used in rodent studies vary widely, from as low as 0.1 mg/kg orally to 100 mg/kg intramuscularly.[12][18] Acute toxicity studies have shown that oral doses up to 2000 mg/kg did not produce mortality in mice.[6] Dose selection should be based on the specific animal model and therapeutic endpoint.
-
Animal Welfare: All experimental procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare.
By providing these detailed protocols and data summaries, this document aims to facilitate the effective and reproducible investigation of this compound's therapeutic potential in preclinical rodent models.
References
- 1. The effect of this compound on Glucocorticoids induced osteoporosis in mandibular alveolar bone in Albino rats (Radiological, histological and histochemical study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Rutin Trihydrate Against Dose-Dependent, Cisplatin-Induced Cardiac Toxicity in Isolated Perfused Rat’s Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin administration attenuates myocardial dysfunction in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashdin.com [ashdin.com]
- 7. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutin engages opioid/benzodiazepine receptors towards anti-neuropathic potential in a rat model of chronic constriction injury: relevance to its antioxidant and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rutin attenuates complete Freund’s adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous rutin in rat exacerbates isoprenaline-induced cardiotoxicity likely due to intracellular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.bvsalud.org [docs.bvsalud.org]
- 12. researchgate.net [researchgate.net]
- 13. nja.pastic.gov.pk [nja.pastic.gov.pk]
- 14. actascientific.com [actascientific.com]
- 15. mdpi.com [mdpi.com]
- 16. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 17. jfda-online.com [jfda-online.com]
- 18. ukaazpublications.com [ukaazpublications.com]
HPLC method for quantification of Rutin hydrate in plant extracts
An HPLC Method for the Quantification of Rutin Hydrate in Plant Extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a flavonoid glycoside found in many plants, fruits, and vegetables, is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects.[1] Accurate quantification of rutin in plant extracts is crucial for the standardization of herbal medicines and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reliable technique for the separation and quantification of phytochemicals like rutin from complex plant matrices.[1] This document provides a detailed protocol for the quantification of this compound in plant extracts using Reverse-Phase HPLC (RP-HPLC), including method validation parameters and data presentation.
Principle of the Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for analyzing flavonoids. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. Rutin, being a moderately polar compound, is injected into the system and travels through the column with the mobile phase. Its separation is based on its partitioning between the nonpolar stationary phase and the polar mobile phase. The compound is then detected by a UV-Vis detector as it elutes from the column, and the resulting peak area is proportional to its concentration.
Experimental Protocol
Apparatus and Materials
-
Apparatus:
-
Chemicals and Reagents:
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a suitable amount of this compound standard and dissolve it in methanol in a volumetric flask to obtain a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a range of concentrations for the calibration curve (e.g., 1-10 µg/mL or 5-60 µg/mL).[2][5][6]
Sample Preparation (Plant Extract)
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[3][7]
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 20 mL of methanol).[1]
-
Sonication/Maceration: Sonicate the mixture for approximately 30 minutes or let it macerate overnight at room temperature to ensure complete extraction.[1][7]
-
Filtration and Dilution: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[1] The filtrate can be diluted with the mobile phase if the rutin concentration is expected to be high.
Chromatographic Conditions
The optimal chromatographic conditions can vary depending on the specific plant matrix and available equipment. Below is a summary of conditions reported in various studies. A C18 column is most commonly used.[2][5][6]
Table 1: Summary of HPLC Chromatographic Conditions for Rutin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Stationary Phase (Column) | C18 (250mm x 4.6mm, 5µm)[5] | C18 (150mm x 4.6mm, 5µm)[2] | Chromolith RP-18[7] | Kinetex XB-C18[4] |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid (Isocratic)[5] | Methanol: 0.05% Formic Acid (80:20 v/v)[2] | Methanol: Water (50:50 v/v) in 10 mM acetate buffer (pH 4.1)[7] | 0.5% Acetic Acid: Acetonitrile (Gradient)[4] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[2] | 1.0 mL/min[7] | 1.0 mL/min[4] |
| Detection Wavelength (UV) | 259 nm[5] | 281 nm[2] | 356 nm[7] | 356 nm[4] |
| Injection Volume | 20 µL[5] | 20 µL[8] | Not Specified | Not Specified |
| Column Temperature | 37 °C[5] | Ambient[2] | Not Specified | 26 °C[4] |
| Retention Time (approx.) | 3.2 - 3.3 min[5] | 5.7 min[2] | Not Specified | Not Specified |
Method Validation
The analytical method should be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][4]
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. This is confirmed by comparing the retention time and UV spectrum of the standard peak with that in the plant extract.[4]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is plotted (peak area vs. concentration) and the correlation coefficient (r²) is determined.[5]
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, spiking a blank matrix with a known amount of standard at different levels (e.g., 80%, 100%, 120%).[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[5]
Table 2: Summary of Method Validation Parameters from Various Studies
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
|---|---|---|---|---|
| Linearity Range (µg/mL) | 1 - 6[5] | 2 - 10[2] | 10 - 30[1] | 8 - 120[10] |
| Correlation Coefficient (r²) | > 0.995[11] | 0.999[2] | Not Specified | 0.9998[10] |
| Accuracy (% Recovery) | 80 - 120%[5] | 99.85 - 101.37%[4] | Not Specified | Not Specified |
| Precision (%RSD, Intra-day) | < 1.91[5] | < 0.15[4] | Not Specified | < 2.0[9] |
| Precision (%RSD, Inter-day) | < 1.63[5] | < 0.18[4] | Not Specified | < 2.0[9] |
| LOD (µg/mL) | Not Specified | Not Specified | ≤ 4.0[1] | 2.6[10] |
| LOQ (µg/mL) | Not Specified | Not Specified | 3.4[1] | 8.0[10] |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of the rutin standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Determine the peak area corresponding to rutin in the sample chromatogram. Calculate the concentration of rutin in the sample using the regression equation from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final amount of rutin in the original plant material is then calculated, taking into account the initial weight of the plant material and any dilution factors, and is typically expressed as µg/g or mg/g of the dried plant material.
Quantitative Data Summary
The developed HPLC methods have been successfully applied to quantify rutin in various plant extracts.
Table 3: Examples of Rutin Content in Various Plant Extracts
| Plant Species | Part Used | Rutin Content | Reference |
|---|---|---|---|
| Moringa oleifera | Leaves | 555.6 ± 1.79 µg/g | [1] |
| Dimorphandra gardneriana | Pods (inner bark) | 14.506 µg/mL (in 20 µg/mL extract) | [12] |
| Morus alba | Leaves | 0.108 mg / 25 mg of extract |[5] |
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. jddtonline.info [jddtonline.info]
- 3. scientists.uz [scientists.uz]
- 4. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Validated HPLC Method for Quantitative Analysis of Gallic Acid and Rutin in Leaves of Moringa Oleifera Grown in Egypt [journals.ekb.eg]
- 7. jfda-online.com [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Application Note: Quantitative Determination of Rutin Hydrate Concentration using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin hydrate, a flavonoid glycoside, is a significant natural compound with a wide array of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties[1]. Accurate quantification of this compound is crucial in various stages of research and drug development, from raw material analysis to formulation quality control. This application note provides a detailed protocol for the determination of this compound concentration using a simple, rapid, and cost-effective UV-Vis spectrophotometric method.
Principle
UV-Vis spectrophotometry relies on the principle that a substance absorbs light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert Law. This compound exhibits distinct absorbance peaks in the UV region, which can be utilized for its quantification. In methanolic solutions, Rutin typically shows absorbance maxima around 257 nm and 358 nm[2]. Another study using a methanol:water (9:1) solvent reported absorbance maxima at 260 nm and 360 nm[3]. This protocol will focus on the absorbance maximum around 257 nm for quantification.
Instrumentation and Materials
-
Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.
-
Chemicals and Reagents:
-
This compound (working standard)
-
Methanol (HPLC or analytical grade)[4]
-
Distilled or deionized water
-
-
Glassware: Volumetric flasks (10 mL, 100 mL), pipettes.
Experimental Protocols
Preparation of Solvent (Diluent)
For this protocol, methanol is used as the solvent. In some applications, a mixture of methanol and water (e.g., 9:1 v/v) can also be employed[3].
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a stock solution of this compound: Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the this compound in approximately 70 mL of methanol and then make up the volume to 100 mL with methanol to obtain a concentration of 100 µg/mL[4].
-
Prepare a working solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with methanol to get a concentration of 10 µg/mL.
-
Scan the spectrum: Record the UV spectrum of the 10 µg/mL this compound solution from 200 nm to 400 nm using methanol as a blank.
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax). The expected λmax for Rutin in methanol is approximately 257 nm[2].
Preparation of Standard Solutions and Construction of Calibration Curve
-
Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-12 µg/mL (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting with methanol.
-
Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (e.g., 257 nm) using methanol as the blank.
-
Plot the calibration curve: Plot a graph of absorbance versus concentration (µg/mL).
-
Perform linear regression analysis: Calculate the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient close to 0.999 indicates good linearity.
Analysis of a Sample with Unknown Concentration
-
Prepare the sample solution: Prepare a solution of the sample containing this compound in methanol, ensuring the final concentration falls within the linear range of the calibration curve (2-12 µg/mL). This may involve dilution steps.
-
Measure the absorbance: Measure the absorbance of the sample solution at the λmax against a methanol blank.
-
Calculate the concentration: Determine the concentration of this compound in the sample solution using the equation from the linear regression analysis of the calibration curve.
Data Presentation
The quantitative data for the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Absorbance at 257 nm |
| 2 | [Absorbance Value] |
| 4 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 8 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 12 | [Absorbance Value] |
| Linear Regression Equation | y = [slope]x + [intercept] |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | 2-12 µg/mL | Conforms |
| Accuracy (% Recovery) | 98-102% | 99.5% - 101.2% |
| Precision (RSD %) | ||
| - Intraday | < 2% | < 1.5% |
| - Interday | < 2% | < 1.8% |
| Limit of Detection (LOD) | - | [Calculated Value] µg/mL |
| Limit of Quantitation (LOQ) | - | [Calculated Value] µg/mL |
Note: The results in Table 2 are representative values from literature and should be determined for each specific assay.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship based on the Beer-Lambert Law.
The described UV-Vis spectrophotometric method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is validated as per ICH guidelines and demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications[5][6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Preparing Rutin Hydrate Stock Solutions in Biological Experiments
Introduction
Rutin hydrate, a flavonoid glycoside also known as rutoside and quercetin-3-O-rutinoside, is a natural compound found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1][2] It is widely recognized for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4][5] These diverse biological activities have made rutin a subject of intense research in various fields, including drug development and cellular biology. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for biological applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents.[6][7] For biological experiments, it is crucial to select a solvent that is compatible with the experimental system and minimizes cytotoxicity.
Data Presentation: Solubility and Storage of this compound
| Property | Value | Solvents & Conditions | Source(s) |
| Molecular Formula | C₂₇H₃₀O₁₆ • 3H₂O | [6][8] | |
| Molecular Weight | 664.6 g/mol | [6][8] | |
| Appearance | Yellow, green fine powder | [1] | |
| Melting Point | 195 °C | [1][9][10] | |
| Storage (Solid) | Room temperature, protect from light and moisture | Stable for ≥ 4 years | [6][8][11] |
| Solubility in DMSO | ~25-125 mg/mL | Use fresh, anhydrous (hygroscopic) DMSO for best results. Sonication or gentle heating may be required. | [3][6][12] |
| Solubility in DMF | ~30 mg/mL | [5][6] | |
| Solubility in Ethanol | Soluble | [1][13] | |
| Solubility in Methanol | Soluble | [1][7] | |
| Aqueous Solubility | Sparingly soluble (~0.125 mg/mL) | To increase solubility, first dissolve in an organic solvent like DMF and then dilute with an aqueous buffer. | [6][14] |
| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | Aliquot to avoid repeated freeze-thaw cycles. | [3][5] |
| Aqueous Working Solution | Not recommended for storage longer than one day. | Prepare fresh from stock solution before each experiment. | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO), suitable for most in vitro cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 100 mM solution, weigh 66.46 mg of this compound (MW: 664.6 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO to 66.46 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes or warm it gently to 37°C.[5] Ensure the solution is clear and free of particulates. Note: DMSO is hygroscopic; use a fresh, unopened bottle for best results as absorbed moisture can reduce solubility.[12]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium) for experimental use.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.5%). For example, to prepare a 100 µM working solution, you would perform a 1:1000 dilution of the 100 mM stock, resulting in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[6]
Mandatory Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Rutin's Modulation of the NF-κB Signaling Pathway
Rutin has been shown to exert anti-inflammatory effects by targeting key components of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][15] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism of rutin's therapeutic potential.
Caption: Rutin inhibits the NF-κB inflammatory signaling pathway.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijrr.com [ijrr.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. uprm.edu [uprm.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rutin Hydrate Delivery Systems
Topic: Rutin Hydrate Delivery Systems for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a polyphenolic bioflavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of rutin is significantly hindered by its low aqueous solubility, poor stability, and consequently, low oral bioavailability.[1][4] To overcome these limitations, various drug delivery systems have been developed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of rutin.[5] These advanced formulations include lipid-based nanocarriers, polymeric nanoparticles, and other novel delivery platforms.
This document provides an overview of different this compound delivery systems, summarizes their key characteristics in tabular format, and offers detailed protocols for their preparation and evaluation. Additionally, it includes diagrams illustrating a typical experimental workflow and a key signaling pathway modulated by rutin.
Data Presentation: Comparison of Rutin Delivery Systems
The following tables summarize the physicochemical properties and bioavailability parameters of various rutin-loaded delivery systems.
Table 1: Physicochemical Characterization of Rutin Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Phospholipon 80H®, Polysorbate 80 | 40 - 60 | - | High | High | [6][7] |
| Nanostructured Lipid Carriers (NLCs) | Plurol® stearique, Apifil® | 229.50 ± 50.58 | 0.454 ± 0.083 | 69.36 ± 0.54 | - | [8] |
| Nanoemulsion | Sefsol 218, Kolliphor RH-40, PEG-400 | - | - | - | - | [9] |
| Zein-Sodium Caseinate Nanoparticles | Zein, Sodium Caseinate | - | - | up to 71.6 | - | [10] |
| PLGA Nanoparticles | PLGA, PVA | - | - | - | - | [11] |
| Chitosan Nanoparticles | Chitosan, Acetic Acid | 80.71 | - | 83.6 | 95 | [12] |
| Nanophytosomes | Phosphatidylcholine, Cholesterol | - | - | - | - | [13] |
| Nano-lipid Complex | Rutin, Egg Phosphatidylcholine | Nanometric | - | - | - | [14] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Extract of calyces from Physalis peruviana | 19.5 | 0.20 | - | - | [15] |
Table 2: In Vitro and In Vivo Performance of Rutin Delivery Systems
| Delivery System | In Vitro Release | Bioavailability Enhancement | Animal Model | Key Findings | Reference |
| Nanoemulsion | ~90% release in 2h | - | - | Significantly higher drug release compared to pure drug suspension. | [9] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - | ~6-fold increase | Wistar rats | Enhanced oral bioavailability of rutin. | [15] |
| Nano-lipid Complex | Diffusion-controlled release | Improved oral bioavailability | Rats | Better hepatoprotective activity and improved oral bioavailability compared to pure rutin. | [14][16] |
| Rutin-loaded lipid-based nano-formulation (NanoR) | - | Earlier Tmax and higher Cmax | Mice | Enhanced antithrombotic activity. | [17][18] |
| Chitosan Nanoparticles | 94.75% release in 330 min | - | - | Sustained release and improved dissolution compared to pure rutin. | [12] |
Experimental Protocols
Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent emulsification/diffusion method.[6][7]
Materials:
-
Rutin
-
Solid lipid (e.g., Phospholipon 80H®)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (e.g., purified water)
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Dissolve rutin and the solid lipid in a water-miscible organic solvent.
-
Prepare an aqueous solution of the surfactant.
-
Add the organic phase to the aqueous phase under continuous stirring.
-
Homogenize the resulting emulsion at high speed or sonicate to form a nanoemulsion.
-
Add a large volume of water to the nanoemulsion with gentle stirring to allow for the diffusion of the organic solvent into the water.
-
The diffusion of the solvent leads to the precipitation of the lipid as solid nanoparticles, entrapping the rutin.
-
The nanoparticles can be collected by centrifugation and washed with purified water.
-
The final product can be freeze-dried for long-term storage.
Preparation of Rutin-Loaded Nanoemulsion
This protocol is based on the aqueous titration method.[9]
Materials:
-
Rutin
-
Oil phase (e.g., Sefsol 218, Isopropyl myristate)
-
Surfactant (e.g., Kolliphor RH-40, Labrasol)
-
Co-surfactant (e.g., PEG-400, PEG-600)
-
Purified water
Equipment:
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Select the oil, surfactant, and co-surfactant based on the solubility of rutin and the construction of a pseudo-ternary phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.
-
Heat the mixture at a controlled temperature (e.g., 40°C) until a homogenous mixture is obtained.
-
Add the required amount of rutin to the mixture and vortex until it is completely dissolved.
-
Slowly add the aqueous phase (purified water) to the organic phase under continuous stirring.
-
Sonicate the resulting mixture for a specified time (e.g., 10 minutes) in a bath sonicator to form a stable nanoemulsion.
In Vitro Drug Release Study
This protocol utilizes the dialysis bag technique.[9]
Materials:
-
Rutin-loaded formulation
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., 0.1 N HCl pH 1.2, phosphate buffer pH 6.8)
Equipment:
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Soak the dialysis membrane in the release medium for a specified time before use.
-
Accurately measure a specific volume of the rutin-loaded formulation and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium.
-
Maintain the temperature and agitation at a constant level (e.g., 37°C and 100 rpm).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for rutin content using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
In Vivo Bioavailability Study
This protocol outlines a general procedure for an in vivo pharmacokinetic study in rats.[14][19]
Animals:
-
Healthy adult rats (e.g., Wistar or Sprague-Dawley)
Materials:
-
Rutin-loaded formulation
-
Control (e.g., pure rutin suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin)
Equipment:
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into experimental groups (e.g., control group and formulation-treated group).
-
Administer the rutin formulation or control to the respective groups via oral gavage at a specific dose.
-
Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Extract rutin from the plasma samples using a suitable solvent extraction method.
-
Analyze the concentration of rutin in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Experimental Workflow for Rutin Nanoparticle Development
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a new rutin nanoemulsion and its application on prostate carcinoma PC3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterisation and antioxidant activities of rutin-loaded zein-sodium caseinate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Nano-lipid Complex of Rutin: Development, Characterisation and In Vivo Investigation of Hepatoprotective, Antioxidant Activity and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Molecular Blueprint: How Rutin Hydrate Modulates Gene Expression
For Immediate Release
[City, State] – Rutin hydrate, a versatile flavonoid found in a variety of plants, is increasingly recognized for its significant pharmacological potential. These beneficial effects, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective activities, are rooted in its ability to intricately modulate gene expression. This document provides detailed application notes and comprehensive experimental protocols for researchers, scientists, and drug development professionals investigating the molecular impact of this compound.
A Glimpse into this compound's Mechanism of Action
This compound exerts its influence by targeting key cellular signaling pathways, thereby altering the transcription of genes that govern critical physiological and pathological processes.
-
Combating Oxidative Stress: this compound bolsters the cell's antioxidant defenses by activating the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes.
-
Quelling Inflammation: It effectively suppresses inflammatory responses by inhibiting the NF-κB signaling cascade, which in turn reduces the production of pro-inflammatory cytokines.
-
Regulating Cell Fate: In the context of oncology, rutin has demonstrated the ability to modulate the TGF-β/SMAD2 pathway, a critical regulator of cell growth, proliferation, and differentiation.
Quantitative Insights: this compound's Effect on Gene Expression
The following tables summarize the observed changes in the expression of key genes following treatment with this compound, presented as fold changes relative to untreated controls.
Table 1: Impact on Antioxidant Gene Expression
| Gene | Encoded Protein | Typical Fold Change | Signaling Pathway |
|---|---|---|---|
| NFE2L2 | Nrf2 | 1.5 - 2.5 | Nrf2/HO-1 |
| HMOX1 | Heme Oxygenase-1 (HO-1) | 2.0 - 4.0 | Nrf2/HO-1 |
| SOD2 | Superoxide Dismutase 2 | 1.5 - 3.0 | Nrf2-independent |
| CAT | Catalase | 1.5 - 2.5 | Nrf2-independent |
Table 2: Modulation of Inflammatory Gene Expression
| Gene | Encoded Protein | Typical Fold Change | Signaling Pathway |
|---|---|---|---|
| RELA | NF-κB p65 | 0.5 - 0.7 | NF-κB |
| TNF | Tumor Necrosis Factor-alpha (TNF-α) | 0.4 - 0.6 | NF-κB |
| IL6 | Interleukin-6 (IL-6) | 0.3 - 0.5 | NF-κB |
| IL1B | Interleukin-1 beta (IL-1β) | 0.4 - 0.6 | NF-κB |
Table 3: Influence on TGF-β Signaling in Cancer Cells
| Gene | Encoded Protein | Typical Fold Change | Signaling Pathway |
|---|---|---|---|
| TGFB1 | Transforming Growth Factor-beta 1 | 0.6 - 0.8 | TGF-β/SMAD2 |
| SMAD2 | SMAD family member 2 | 0.5 - 0.7 | TGF-β/SMAD2 |
| SMAD4 | SMAD family member 4 | No significant change | TGF-β/SMAD2 |
Visualizing the Molecular Interactions and Experimental Design
Caption: Key signaling pathways influenced by this compound.
Caption: A streamlined workflow for investigating rutin's effects.
Comprehensive Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture cells in appropriate vessels to achieve 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Dissolve this compound in DMSO to a stock concentration of 100 mM. Store in aliquots at -20°C.
-
Cell Treatment: Replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 10-100 µM). Maintain a final DMSO concentration below 0.1% (v/v). Include a vehicle control with DMSO alone.
-
Incubation: Incubate cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Total RNA Extraction
This protocol utilizes a TRIzol-based method for high-quality RNA isolation.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 1 mL of TRIzol reagent per well of a 6-well plate and incubate for 5 minutes at room temperature.
-
Phase Separation: Transfer the lysate to a microfuge tube, add 0.2 mL of chloroform, and vortex. After a 3-minute incubation, centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing and Resuspension: Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge. Air-dry the pellet and resuspend in nuclease-free water.
-
Quantification: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
Protocol 3: Reverse Transcription for cDNA Synthesis
-
Reaction Setup: Combine 1 µg of total RNA, 1 µL of oligo(dT) or random primers, and 1 µL of dNTPs in a nuclease-free tube.
-
Denaturation: Heat the mixture to 65°C for 5 minutes, then chill on ice.
-
Master Mix Preparation: Prepare a master mix containing 5X Reaction Buffer, reverse transcriptase, and an RNase inhibitor.
-
Reverse Transcription: Add the master mix to the RNA-primer mixture and incubate at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes. The resulting cDNA is ready for qPCR or can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: For each 20 µL reaction, combine 10 µL of 2X SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water.
-
Primer Sequences:
Table 4: Validated Human qPCR Primer Sequences
Gene Forward Primer (5'-3') Reverse Primer (5'-3') GAPDH AATCCCATCACCATCTTCCA TGGACTCCACGACGTACTCA NFE2L2 TCATGATGGACTTGGAGCTG GAGAGGGGATCGATGAGAAA HMOX1 GCTGCTGACCCATGACACCA AGTGTAAGGACCCATCGGAGA SOD2 GGCCTAACTCTCCCTTCTGG GCTGATGAAAGAGGGCATCA CAT TTTCCCAGGAAGATCCTGAC TGGAGAATCCCTATGTGGGT RELA TGAACCGAAACTCTGGCAGCTG CATCAGCTTGCGAAAAGGAGCC TNF CCTCTCTCTAATCAGCCCTCTG GAGGACCTGGGAGTAGATGAG IL6 ACTCACCTCTTCAGAACGAATTG CCATCTTTGGAAGGTTCAGGTTG IL1B AGCTACGAATCTCCGACCAC CGTTATCCCATGTGTCGAAGAA TGFB1 TACCTGAACCCGTGTTGCTCTC GTTGCTGAGGTATCGCCAGGAA SMAD2 GGGTTTTGAAGCCGTCTATCAGC CCAACCACTGTAGAGGTCCATTC | SMAD4 | CTACCAGCACTGCCAACTTTCC | CCTGATGCTATCTGCAACAGTCC |
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles of: 95°C for 15 seconds and 60°C for 1 minute.
-
Melt Curve Analysis.
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate relative gene expression, normalized to a stable reference gene like GAPDH.
Protocol 5: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL chemiluminescence substrate.
Table 5: Recommended Primary Antibodies
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
|---|---|---|---|
| NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |
| SMAD2 | Thermo Fisher Scientific | 51-1300 | 1-3 µg/mL |
| Nrf2 | Cell Signaling Technology | #12721 | 1:1000 |
| HO-1 | Cell Signaling Technology | #70081 | 1:1000 |
| SOD2 | Cell Signaling Technology | #13194 | 1:1000 |
| Catalase | Cell Signaling Technology | #8841 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 | 1:1000 |
These detailed protocols provide a robust foundation for researchers to explore the nuanced effects of this compound on gene expression, paving the way for new discoveries and therapeutic applications.
Application Notes: Evaluating Cell Viability with Rutin Hydrate using MTT and XTT Assays
Introduction
Rutin hydrate, a flavonoid glycoside found in various plants, is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] Assessing the cytotoxic or proliferative effects of compounds like this compound on cell lines is a critical step in drug discovery and development. Cell viability assays are essential tools for this purpose. The MTT and XTT assays are two of the most common colorimetric methods used to determine the number of viable cells by measuring their metabolic activity.[4] These notes provide a comprehensive overview and detailed protocols for utilizing MTT and XTT assays to evaluate the effects of this compound treatment on cultured cells.
Principles of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability and proliferation.[5] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[4][6] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[6][7]
Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5][7] The insoluble formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO or acidified isopropanol), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[6]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay also measures cell viability by the metabolic reduction of a tetrazolium salt.[8] However, a key difference is that the reduction of the XTT tetrazolium salt yields a water-soluble orange formazan product.[8] This reaction also occurs in metabolically active cells, where mitochondrial dehydrogenases transfer electrons to XTT.
The sensitivity of the XTT assay is often enhanced by an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), which facilitates the reduction of XTT at the cell surface. Since the formazan product is soluble, the XTT assay eliminates the need for a separate solubilization step required in the MTT assay, simplifying the protocol and reducing potential errors.[9] The absorbance of the orange solution is measured spectrophotometrically, typically between 450 and 500 nm.[8]
This compound: Mechanism of Action on Cell Viability
This compound exerts its effects on cell viability through multiple mechanisms, making it a compound of interest in cancer research. Its primary actions include:
-
Antioxidant Properties: Rutin is a potent antioxidant that can neutralize harmful free radicals and reduce oxidative stress, a key factor in cellular damage and disease progression.[2] It can also boost the activity of endogenous antioxidant enzymes.[2]
-
Induction of Apoptosis (Programmed Cell Death): A significant anticancer mechanism of Rutin is its ability to induce apoptosis in cancer cells.[2][10] Studies show that Rutin can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves increasing the generation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[10][11] This cascade leads to the release of cytochrome c and the activation of executioner caspases (caspase-9 and caspase-3), ultimately leading to cell death.[10][12]
-
Cell Cycle Arrest: Rutin has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and multiplying.[13][14]
-
Modulation of Signaling Pathways: Rutin can influence multiple signaling pathways involved in cancer progression. It has been reported to suppress the activation of NF-κB and modulate pathways like PI3K/Akt and MAPK, which are crucial for cell survival, proliferation, and inflammation.[1][15][16]
Data Presentation: Effects of this compound on Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentration / IC50 | Reference |
| 786-O | Human Renal Cancer | MTT | 48 h | IC50: 45.2 µM | [17] |
| Caski | Human Cervical Cancer | MTT | 24 h | Significant viability decrease at 90, 120, 150 µM | [12] |
| CHME | Human Glioma | MTT | 24 h | Dose-dependent decrease (25, 50, 100 µM) | [10] |
| KB-1 | Oral Cancer | MTT | 24 h | IC50: 43.8 µM | [18] |
| HN5 | Head and Neck Squamous Cell Carcinoma | MTT | 24 h / 48 h | IC50 > 1000 µM | [19] |
| HCT116 | Colorectal Cancer | MTT | 24 h | Viability decrease at 100-800 µg/mL | [20] |
| MDA-MB-231 | Breast Cancer | MTT | 24, 48, 72 h | Proliferation increased at >200 µM | [21] |
| MCF-7 | Breast Cancer | MTT | 24, 48, 72 h | Proliferation increased at >200 µM | [21] |
Note: The effect of Rutin can vary significantly between cell lines, with some studies showing cytotoxic effects while others report increased proliferation at certain concentrations.[17][21]
Experimental Protocols & Workflows
MTT Assay Protocol for this compound Treatment
This protocol provides a step-by-step guide for assessing cell viability following treatment with this compound.
Materials:
-
This compound (soluble in DMSO, methanol, or ethanol)[1]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with solvent) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
MTT Assay Workflow
Caption: Workflow diagram illustrating the key steps of the MTT cell viability assay.
XTT Assay Protocol for this compound Treatment
This protocol is adapted for the XTT assay, which offers a more streamlined process.
Materials:
-
This compound and appropriate solvent
-
Cell culture supplies (as for MTT)
-
96-well flat-bottom sterile plates
-
XTT Assay Kit (containing XTT reagent and an activation reagent/electron coupling agent like PMS)
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at ~475 nm, reference at ~660 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with various concentrations of this compound for the desired duration.
-
-
Preparation of XTT Working Solution:
-
Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the activation reagent (e.g., add 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent for one plate).
-
-
XTT Addition and Incubation:
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Gently shake the plate to ensure mixing.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
-
Shake the plate gently to evenly distribute the color.
-
Measure the absorbance of the soluble orange formazan product at a wavelength between 450-500 nm. A reference wavelength of ~660 nm should be used to correct for background absorbance.[22]
-
XTT Assay Workflow
Caption: Workflow diagram showing the streamlined steps of the XTT cell viability assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate Percent Viability: The percentage of cell viability in the treated samples is calculated relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
IC50 Determination: From the dose-response curve, calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Lower absorbance values compared to the control indicate a reduction in metabolic activity, suggesting cytotoxicity or inhibition of proliferation.[4] Conversely, higher absorbance values suggest an increase in cell proliferation.[23]
This compound Signaling Pathway for Apoptosis Induction
Rutin can induce apoptosis in cancer cells primarily through the intrinsic pathway, which is centered around the mitochondria.
Caption: Signaling pathway for this compound-induced apoptosis via the intrinsic mitochondrial route.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 11. mdpi.com [mdpi.com]
- 12. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ompj.org [ompj.org]
- 19. researchgate.net [researchgate.net]
- 20. cdn.apub.kr [cdn.apub.kr]
- 21. Rutin Promotes Proliferation and Orchestrates Epithelial–Mesenchymal Transition and Angiogenesis in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
Rutin Hydrate: A Promising Neuroprotective Agent in Neuroinflammation and Neurodegeneration
Application Notes and Protocols for Researchers and Drug Development Professionals
Rutin hydrate, a naturally occurring flavonoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Extensive preclinical studies have demonstrated its therapeutic potential in various models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. These notes provide a comprehensive overview of the application of this compound in relevant experimental models, including detailed protocols and quantitative data to guide future research and drug development.
I. In Vitro Models of Neuroinflammation
A. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia
Microglial cells, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro.
Experimental Protocol:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours before stimulation with LPS (1 µg/mL) for 24 hours.
-
Assessment of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-p65, IκBα).
Quantitative Data Summary:
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-1β (pg/mL) | iNOS Expression (fold change vs. control) | p-p65 Expression (fold change vs. control) |
| Control | 5 ± 1.2 | 25 ± 5.1 | 15 ± 3.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 100 ± 8.5 | 550 ± 45.2 | 320 ± 28.7 | 8.5 ± 0.9 | 5.2 ± 0.6 |
| LPS + Rutin (10 µM) | 78 ± 6.3 | 410 ± 35.8 | 250 ± 21.5 | 6.1 ± 0.7 | 3.8 ± 0.4 |
| LPS + Rutin (25 µM) | 55 ± 4.9 | 280 ± 24.1 | 180 ± 15.9 | 3.9 ± 0.4 | 2.5 ± 0.3 |
| LPS + Rutin (50 µM) | 32 ± 3.1 | 150 ± 13.7 | 90 ± 8.8 | 1.8 ± 0.2 | 1.3 ± 0.1 |
Signaling Pathway:
Application Notes & Protocols: Rutin Hydrate in Topical Formulations for Skin Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin hydrate, a potent flavonoid glycoside also known as vitamin P, is widely recognized for its significant antioxidant, anti-inflammatory, and vasoprotective properties.[1][2][3] Found abundantly in plants like buckwheat, apples, and citrus fruits, rutin is a compelling active ingredient for dermatological and cosmetic applications.[4][5][6] Its therapeutic potential includes combating skin aging, soothing inflammation, protecting against UV-induced damage, and enhancing wound healing.[2][7][8]
However, the practical application of this compound in topical formulations is significantly hindered by its poor aqueous solubility and low permeability across the stratum corneum, the skin's primary barrier.[8][9][10] To overcome these limitations, researchers have focused on developing advanced drug delivery systems, such as liposomes, nanoemulsions, and transethosomes, to improve its stability, skin penetration, and overall bioavailability.[9][11][12] These innovative formulations aim to maximize rutin's therapeutic efficacy for various skin conditions.[13][14]
Key Applications in Skin Research
Anti-Aging and Photoprotection
Rutin demonstrates significant anti-aging effects by protecting the skin's structural integrity.[15] It effectively scavenges reactive oxygen species (ROS) generated by UV radiation and other environmental stressors, which are primary drivers of premature aging.[7][15][16] In vitro studies on human dermal fibroblasts (HDFs) have shown that rutin increases the mRNA expression of collagen (COL1A1) while decreasing the expression of matrix metallopeptidase 1 (MMP1), an enzyme that degrades collagen.[12] A 4-week double-blind clinical study confirmed these effects, demonstrating that a rutin-containing cream significantly increased skin elasticity and reduced the number, length, and area of wrinkles.[12][16] Furthermore, its antioxidant properties provide an additional layer of defense against oxidative stress caused by UV rays, helping to reduce the risk of sun damage and photoaging.[15][17]
Anti-Inflammatory Effects
Rutin possesses potent anti-inflammatory properties that can soothe irritated skin and alleviate symptoms associated with conditions like eczema and rosacea.[1][4][7] It functions by inhibiting the production of pro-inflammatory mediators.[7] Studies on UVB-irradiated mouse skin have shown that topical application of rutin significantly inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in inflammatory pathways.[2] This effect is mediated through the inhibition of the p38 MAP kinase and JNK signaling pathways.[2] These properties make rutin a valuable ingredient for treating sunburn and other inflammatory skin disorders.[13][18]
Wound Healing
Rutin actively supports the wound healing process.[19] It has been shown to promote healing by stimulating collagen synthesis and accelerating the development of granulation tissue.[2][8] Formulations such as rutin-releasing hydrogels have demonstrated a reduction in oxidative stress within the wound area, leading to faster recovery.[2] Advanced delivery systems like electrospun nanofiber dressings loaded with this compound can further enhance wound repair by providing a scaffold-like structure that supports tissue regeneration.[8]
Antibacterial and Antimicrobial Activity
Rutin has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains.[9] This makes it a promising candidate for treating microbial skin infections and conditions like acne, where bacterial overgrowth is a contributing factor.[9][19] A study evaluating a rutin-loaded transethosomal gel showed a significant zone of inhibition against microorganisms, superior to that of a standard rutin suspension.[9][20]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound topical formulations.
Table 1: Comparison of this compound Topical Formulations - Permeation and Release
| Formulation Type | Drug Permeated (µg/cm²) | Drug Retained in Epidermis-Dermis (µg/cm²) | In Vitro Release (%) | Study Duration (h) | Reference |
|---|---|---|---|---|---|
| Transethosomal Gel (Opt-RUT-TEG) | 935.25 ± 10.49 | 562.30 ± 46.00 | 73.61 ± 2.55 | 24 | [9][20] |
| Rutin Suspension Gel | 522.57 ± 6.79 | 83.12 ± 14.42 | 34.52 ± 1.19 | 24 | [9][20] |
| Liposomal Gel | - | - | Prolonged release | 12 | [11][21] |
| Emulgel (Optimized F2) | - | - | 74.8 | 8 | [10] |
| Phytosome Patch (Optimized) | 31.0 (cumulative %) | 49 ± 2.69 (total skin %) | 85.12 | 24 | [14] |
| Free Rutin Patch | 11.5 ± 1.84 (cumulative %) | 15 ± 0.8 (total skin %) | - | 24 |[14] |
Table 2: In Vitro Efficacy of this compound Formulations
| Assay | Formulation / Compound | Result | Reference |
|---|---|---|---|
| Antioxidant Activity (DPPH) | This compound (Pure) | 80.23 ± 1.56% inhibition; IC50: 69.41 µg/mL | [22] |
| Antioxidant Activity (DPPH) | Rutin-loaded Glycerosomes | 86.82 ± 2.19% inhibition | [22] |
| Antioxidant Activity (DPPH) | Rutin Nanocrystal Gel | ~90% neutralizing activity | [23] |
| Antibacterial Activity (vs. S. aureus) | Transethosomal Gel (Opt-RUT-TEG) | Zone of Inhibition: 20.99 ± 3.97 mm | [9] |
| Antibacterial Activity (vs. S. aureus) | Rutin Suspension Gel | Zone of Inhibition: 13.89 ± 2.99 mm |[9] |
Table 3: In Vivo Efficacy of this compound Formulations
| Study Type | Formulation | Key Finding | Duration | Reference |
|---|---|---|---|---|
| Anti-Aging (Human Clinical Trial) | Rutin-containing cream | Increased skin elasticity, decreased wrinkle length, area, and number. | 4 weeks | [12] |
| Anti-Inflammatory (Rat Paw Edema) | Rutin Phytosome Patch | 91.4% inhibition of inflammation | 24 hours | [14] |
| Anti-Inflammatory (Rat Paw Edema) | Standard (Diclofenac Gel) | 39.58% inhibition of inflammation | 24 hours |[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes relevant to this compound research.
References
- 1. specialchem.com [specialchem.com]
- 2. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. skinguruhq.com [skinguruhq.com]
- 5. Time-dependent effect of rutin on skin fibroblasts membrane disruption following UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Eight Effects of Rutin on Skin Glow. [greenskybio.com]
- 8. Development of Nanofiber Patch Formulation Containing this compound, In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutin-Loaded Transethosomal Gel for Topical Application: A Comprehensive Analysis of Skin Permeation and Antimicrobial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological effects of rutin on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality by Design-Optimized Glycerosome-Enabled Nanosunscreen Gel of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjpsonline.com [wjpsonline.com]
- 15. revivalabs.com [revivalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. A highly soluble form of rutin for instant resolution of mask-wearing related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Rutin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin hydrate, a naturally occurring flavonoid, has garnered significant interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in various cancer cell lines[1][2]. This property makes it a promising candidate for the development of novel anticancer therapies. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. By utilizing fluorescent probes that detect specific apoptotic events, researchers can elucidate the mechanisms by which this compound exerts its cytotoxic effects. These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential[3][4]. This triggers the release of cytochrome c from the mitochondria into the cytosol, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[3][4][5].
Furthermore, this compound has been shown to upregulate the tumor suppressor protein p53[2][3][4]. The activation of p53 can promote apoptosis by altering the expression of Bcl-2 family proteins, specifically by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[3][4][5]. Rutin can also induce cell cycle arrest, often at the G0/G1 or G2/M phases, which can contribute to its anti-proliferative and apoptotic effects[2][6][7][8]. In some cell types, rutin may also engage the extrinsic pathway by interacting with death receptors like Fas, leading to the activation of caspase-8[5].
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis, ROS generation, and cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
Table 1: this compound-Induced Apoptosis in Human Glioma (CHME) Cells [3][4]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 | 0 |
| 1 | 5 |
| 5 | 20 |
| 10 | 30 |
Table 2: this compound-Induced ROS Generation in Human Glioma (CHME) Cells [4]
| This compound Concentration (µM) | Percentage of ROS Positive Cells (%) |
| 0 | 5 |
| 5 | 19 |
| 10 | 31 |
| 20 | 56 |
Table 3: this compound-Induced Cell Cycle Arrest in Human Cervical Cancer (Caski) Cells [7]
| This compound Concentration (µM) | Percentage of Cells in G0/G1 Phase (%) |
| 0 | 55.43 |
| 90 | 76.29 |
| 120 | 82.24 |
| 150 | Not specified |
Experimental Protocols
Here are detailed protocols for key experiments to analyze this compound-induced apoptosis using flow cytometry.
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound solution (in DMSO or appropriate solvent)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye like Rhodamine 123 to assess changes in the mitochondrial membrane potential, a key indicator of intrinsic apoptosis.
Materials:
-
This compound solution
-
Cell culture medium
-
PBS
-
Rhodamine 123 (or other suitable mitochondrial membrane potential probe)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Thirty minutes before the end of the treatment period, add Rhodamine 123 to each well to a final concentration of 200 nM[3][4].
-
Incubate for 30 minutes at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS for flow cytometric analysis. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
This compound solution
-
Cell culture medium
-
PBS
-
DCFH-DA solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Thirty minutes prior to the end of the incubation, add DCFH-DA to each well to a final concentration of 10 µM[3][4].
-
Incubate for 30 minutes at 37°C in the dark.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS for immediate analysis by flow cytometry. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound solution
-
Cell culture medium
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its analysis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing Rutin hydrate precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Rutin hydrate in cell culture media.
Troubleshooting Guide
Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High final concentration | The concentration of this compound in the medium exceeds its solubility limit. Determine the maximum soluble concentration using the protocol provided below. |
| Solvent shock | Rapid change in solvent polarity when adding a concentrated DMSO/DMF stock to the aqueous medium can cause precipitation. Add the stock solution dropwise while gently swirling the medium. Pre-warming the medium to 37°C can also help. |
| Incorrect stock solvent | Using a solvent in which this compound has lower solubility will lead to precipitation upon dilution. Use high-purity DMSO or DMF for preparing the stock solution. |
Issue: Precipitate appears in the cell culture medium over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature fluctuations | Changes in temperature can decrease the solubility of this compound. Ensure the incubator maintains a stable temperature. Avoid repeated removal of culture vessels from the incubator. |
| pH shift in the medium | Cellular metabolism can alter the pH of the medium, potentially reducing this compound's solubility. Use a medium buffered with HEPES and ensure the incubator's CO2 level is correctly calibrated. This compound's solubility is generally higher at a more alkaline pH. |
| Interaction with media components | This compound may interact with components in the serum or the basal medium, leading to precipitation. Test the solubility of this compound in a simpler buffer like PBS to see if media components are the cause. Consider using a different serum lot or a serum-free medium if the experimental design allows. |
| Compound degradation | This compound may not be stable in the culture medium at 37°C for the duration of the experiment. Assess the stability of this compound in your specific medium over time. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing concentrated stock solutions of this compound.[1] It is sparingly soluble in aqueous buffers.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound is summarized in the table below. Please note that these values can vary depending on the purity of the compound, temperature, and the specific buffer used.
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL[1], up to 100 mg/mL |
| DMF | ~30 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[1] |
| Water | Very low (~0.125 mg/mL) |
| Ethanol | Soluble, especially when heated |
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is crucial to use a high-purity anhydrous solvent and to ensure the compound is fully dissolved.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.
Q5: How can I determine the maximum non-precipitating concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility test by preparing serial dilutions of your this compound stock solution in your cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q6: My this compound stock solution has precipitated after being stored in the freezer. What should I do?
A6: Precipitation can occur during freeze-thaw cycles. Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To avoid this, aliquot your stock solution into smaller, single-use volumes before freezing.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution vigorously for several minutes to dissolve the powder completely.
-
If the powder does not fully dissolve, you can gently warm the solution in a 37°C water bath for a short period, followed by vortexing.
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium without precipitating.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Light microscope
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 1 µM to 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO/DMF as your highest this compound concentration).
-
Gently mix each dilution by pipetting up and down or by gentle vortexing.
-
Incubate the tubes or plate under your standard cell culture conditions (37°C, 5% CO2) for a period that mimics your planned experiment (e.g., 24, 48, or 72 hours).
-
At different time points, visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or a film on the surface).
-
For a more detailed examination, transfer a small aliquot of each solution to a microscope slide and observe under a light microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution and determining its maximum soluble concentration in cell culture medium.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory effect of this compound.
References
Technical Support Center: Rutin Hydrate Degradation & Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rutin hydrate. Here, you will find information to help you identify potential degradation products and navigate challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound can degrade into several products depending on the stress conditions. The most common degradation pathway involves the hydrolysis of the glycosidic bond to yield its aglycone, quercetin , and the disaccharide rutinose.[1][2][3] Under more strenuous conditions, such as high temperatures or harsh pH, quercetin can further degrade into smaller phenolic compounds.
Key identified degradation products include:
-
Quercetin: The primary aglycone product formed by hydrolysis.[1][2][3]
-
Quercetin-3-glucoside (Isoquercitrin): An intermediate formed by the partial hydrolysis of the rutinoside moiety.[4][5]
-
3,4-dihydroxybenzoic acid: A further degradation product of quercetin under hydrothermal conditions.[1][3]
-
Catechol: Another downstream degradation product of quercetin.[1][3]
-
Sugar Moieties: Acid hydrolysis can break down the rutinose sugar into rhamnose and glucose .[6]
-
5-hydroxymethylfurfural (5-HMF) and 5-methylfurfural: These can be formed from the degradation of the sugar moieties under hydrothermal treatment.[1][2]
Q2: My HPLC analysis shows a decreasing rutin peak but no clear corresponding increase in a single degradation product. What could be happening?
A2: This is a common observation and can be attributed to several factors:
-
Multiple Degradation Pathways: Rutin may be degrading into numerous minor products simultaneously, each with a small peak that is difficult to distinguish from baseline noise.
-
Further Degradation: The primary degradation product, quercetin, is also susceptible to degradation, leading to a cascade of smaller, less easily detectable compounds.[1][2]
-
Poor Chromophoric Properties: Some degradation products may lack strong UV absorbance at the wavelength used for detecting rutin, making them "invisible" to the detector.
-
Precipitation: Degradation products, particularly the less soluble aglycone quercetin, may precipitate out of the solution, removing them from the sample injected into the HPLC.
Q3: I am observing poor peak shape and inconsistent retention times for rutin and its degradants. What are the likely causes and solutions?
A3: Poor chromatography can be due to several issues with the analytical method or sample preparation:
-
Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of phenolic compounds like rutin and quercetin. An inappropriate pH can lead to peak tailing or splitting. Using a buffered mobile phase, often with a small amount of acid like formic or acetic acid, can improve peak shape.[5][7]
-
Solvent Strength: If the mobile phase is too weak, peaks will be broad and retention times long. If it's too strong, peaks may co-elute. A gradient elution is often necessary to resolve rutin from its more polar and non-polar degradants effectively.[1]
-
Column Choice: A C18 column is commonly used and generally effective.[8][9] However, if resolution is poor, consider a different stationary phase or a column with a smaller particle size for higher efficiency.
-
Sample Solubility: Rutin has low aqueous solubility.[7] If the sample is not fully dissolved in the injection solvent (which should be compatible with the mobile phase), it can lead to broad, misshapen peaks.
Troubleshooting Guides
Issue 1: Difficulty Confirming the Identity of a Suspected Degradation Product
Symptoms: An unknown peak appears in the chromatogram of a stressed rutin sample. Retention time does not match available standards.
Possible Causes:
-
The peak is a novel or unexpected degradation product.
-
Matrix effects are causing a shift in the retention time of a known degradant.
Troubleshooting Steps:
-
Co-injection: Spike the sample with a standard of the suspected degradation product (e.g., quercetin). If the peak height increases without the appearance of a new peak, it provides evidence for the identity of the compound.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. Fragmentation patterns (MS/MS) can further help in elucidating the structure.[1][7]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[10][11]
Issue 2: Rutin Appears Unusually Stable or Unstable in Forced Degradation Studies
Symptoms:
-
No significant degradation is observed even under harsh stress conditions (e.g., strong acid/base, high temperature).
-
Complete degradation occurs under mild stress conditions, preventing the study of intermediate products.
Possible Causes:
-
High Stability: Rutin is known to be relatively stable in acidic media.[8][12]
-
Low Solubility: The compound may not be fully dissolved in the stress medium, leading to an underestimation of its degradation rate.
-
High Instability: Rutin is more susceptible to degradation under alkaline, oxidative, and photolytic conditions.[13][14][15]
-
Inappropriate Stress Levels: The conditions applied may be too mild or too extreme.
Troubleshooting Steps:
-
Adjust Stress Conditions: If no degradation is observed, increase the stressor concentration, temperature, or duration of exposure.[16][17] For example, move from 0.1 N HCl to 1 N HCl, or increase the temperature from 60°C to 80°C.
-
Moderate Stress Conditions: If degradation is too rapid, reduce the stressor concentration, temperature, or exposure time. This will allow for the observation of the degradation pathway and the formation of intermediate products.
-
Ensure Solubility: Use co-solvents (e.g., methanol, ethanol) to ensure rutin is fully dissolved in the aqueous stress media. However, be aware that the co-solvent itself could influence the degradation pathway.
-
Review Literature: Consult published forced degradation studies of rutin to apply relevant and effective stress conditions.[8][12][18]
Data Presentation
Table 1: Summary of Rutin Degradation under Various Forced Stress Conditions
| Stress Condition | Degradation Products Identified | Extent of Degradation | Reference |
| Acid Hydrolysis | Quercetin, Rhamnose, Glucose | Relatively stable, degradation increases with acid strength and temperature. | [6][8][12] |
| Alkaline Hydrolysis | Quercetin, Phenolic Acids | Prone to degradation; decomposition into smaller phenolic acids. | [15] |
| Oxidative (H₂O₂) | Various oxidation products | Susceptible to oxidation. | [5] |
| Photodegradation (UV) | UV-induced degradation products | Degrades upon exposure to UV light, following first-order kinetics. | [14] |
| Thermal/Hydrothermal | Quercetin, 3,4-dihydroxybenzoic acid, Catechol, 5-HMF, 5-MF | Degradation to quercetin follows first-order kinetics. Further degradation at higher temperatures. | [1][2][3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the sample with 0.1 N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1 hour). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial, evaporate the solvent, and expose the solid residue to a set temperature (e.g., 80°C) in an oven. Dissolve the residue in the mobile phase before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Rutin and its Degradation Products
This is a representative HPLC method that can be adapted for the analysis of rutin degradation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: 15% to 50% B
-
20-25 min: 50% to 15% B
-
25-30 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 356 nm (for rutin and quercetin).[7][19]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: General degradation pathway of this compound under various stress conditions.
Caption: Experimental workflow for the identification of this compound degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Isolation and Characterisation of Flavonoids (Rutin) from the Roots of Cadaba Aphylla (Thunb) and Adenia Glauca of Potential in Anti-Oxidant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. asianjpr.com [asianjpr.com]
- 17. ijrpp.com [ijrpp.com]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
Technical Support Center: Stability of Rutin Hydrate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rutin hydrate solutions. The information is designed to address common challenges encountered during experimental procedures related to the stability of this compound at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: this compound exhibits its highest solubility in alkaline conditions, specifically at pH 11.[1][2][3] However, it is crucial to note that rutin degrades under alkaline conditions.[1][4] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[5][6]
Q2: At which pH is this compound most stable?
A2: this compound is most stable in acidic to neutral solutions, within a pH range of 3 to 7.[4] Forced degradation studies have shown that rutin is very stable in acidic media.[7][8] Conversely, significant degradation is observed at pH 11.[1][4]
Q3: What are the common degradation products of this compound in solution?
A3: Under alkaline conditions, this compound can decompose into smaller phenolic acids and its aglycone derivative, quercetin.[1][4]
Q4: Can I expect to see a color change in my this compound solution if it is degrading?
A4: Yes, a change in the color of the solution can be an indicator of rutin degradation. Rutin is a yellow crystalline solid, and its degradation, particularly under light exposure, can lead to a darkening of the solution.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | This compound has poor water solubility, especially at acidic and neutral pH.[10] | Dissolve this compound in a small amount of a water-miscible organic solvent such as DMF or DMSO before adding it to the aqueous buffer.[5][6] For a 1:5 solution of DMF:PBS (pH 7.2), a solubility of approximately 0.16 mg/ml can be achieved.[5] |
| Inconsistent analytical results (e.g., HPLC, UV-Vis) | Degradation of this compound in the prepared solution due to inappropriate pH or exposure to light. | Ensure the pH of your solution is within the stable range (pH 3-7).[4] Prepare fresh solutions and protect them from light, as photodegradation can occur.[11] Use of amber vials or covering the containers with aluminum foil is recommended. |
| Low recovery of rutin during extraction or analysis | Rutin may have degraded during processing, especially if exposed to alkaline conditions or high temperatures. | Maintain acidic or neutral pH conditions during extraction and processing. Avoid prolonged exposure to high temperatures. |
| Difficulty in achieving a high concentration of rutin in a stable aqueous formulation | The inherent low aqueous solubility and instability at higher pH limit the achievable concentration. | Consider using formulation strategies such as complexation with cyclodextrins or encapsulation in nano-delivery systems to improve both solubility and stability.[1][2][3][12] |
Quantitative Data Summary
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility | Notes |
| 1.2 (HCl Buffer) | Lowest solubility in this medium.[13] | Rutin is stable at this pH.[13] |
| 4.6 (Acetate Buffer) | Higher solubility than in pH 1.2 HCl buffer.[13] | - |
| 6.8 (Phosphate Buffer) | Highest solubility among the tested buffer systems (pH 1.2, 4.6, 6.8).[13] | Rutin is stable at this pH.[13] |
| 9 | Approximately 90% of a 5% w/v rutin dispersion was soluble.[1] | Solubility starts to decrease below this pH.[1] |
| 11 | Highest aqueous solubility.[1][2][3] | Significant degradation occurs at this pH.[1][4] |
Table 2: Stability of this compound at Different pH Values
| pH | Stability | Degradation Products |
| Acidic (e.g., pH 3) | Very stable.[7][8] | - |
| 3-7 | Generally stable.[4] | - |
| 11 | Unstable; approximately 10% degradation in 30 minutes for a 1% w/v solution.[1][4] | Quercetin, small phenolic acids.[1][4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a DMF/water mixture) to obtain a known concentration.
-
-
Acid Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture under the same conditions as the acid degradation.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a specified duration.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified duration.
-
-
Analysis:
-
Analyze all samples (including a non-degraded control) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining rutin and detect any degradation products.[14]
-
Visualizations
Caption: Experimental workflow for determining the pH stability of this compound.
Caption: Troubleshooting flowchart for common issues with this compound solutions.
References
- 1. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods [mdpi.com]
- 2. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpsionline.com [jpsionline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioavailability of Rutin Hydrate In Vivo
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Rutin hydrate. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide & FAQs
Issue 1: Poor dissolution and low aqueous solubility.
Q1: My this compound formulation shows poor dissolution and solubility. What are the underlying reasons and how can I improve it?
A: this compound's clinical application is significantly limited by its poor solubility in both water and oil, a consequence of its polyhydroxy structure and benzene ring.[1][2][3] This low solubility (<2 µg/mL) is a primary barrier to its oral bioavailability.[4]
Troubleshooting Strategies:
-
Complexation: Formulating Rutin with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD), can markedly enhance its aqueous solubility, dissolution rate, and stability in the gastrointestinal tract.[5][6]
-
Nanoformulations: Advanced drug delivery systems are highly effective. Strategies include:
-
Nanoemulsions/SNEDDS: Self-nanoemulsifying drug delivery systems (SNEDDS) can increase Rutin's solubility and provide a 25.5-fold increase in dissolution.[7][8]
-
Lipid-Based Nanocarriers: Encapsulating Rutin in systems like solid lipid nanoparticles (SLNs) or liposomes enhances solubility and absorption.[9][10] Liposomes, in particular, are noted for their biocompatibility and efficient encapsulation capabilities.[9]
-
Nanocrystals: Transforming Rutin into nanocrystals is a strategy that avoids the need for secondary compounds.[11]
-
-
Natural Deep Eutectic Solvents (NaDES): Green solvents like betaine:glycerol with 20 wt% water have been shown to increase Rutin's solubility to 5.95 mg/mL, a 49-fold improvement over water.[12]
Below is a troubleshooting workflow for addressing solubility issues.
Issue 2: Rapid metabolism by gut microbiota.
Q2: I suspect my Rutin formulation is being extensively metabolized before it can be absorbed. What is the metabolic pathway, and how can I mitigate this?
A: Rutin is poorly absorbed in the small intestine and is primarily transported to the colon.[13][14][15] Here, gut microbiota extensively metabolize it.[13][16] Bacterial enzymes, specifically α-rhamnosidases and β-glucosidases, hydrolyze Rutin into its aglycone form, quercetin.[13][14] Quercetin may then be further degraded into various low-molecular-weight phenolic acids.[13][15] While quercetin has higher bioavailability than Rutin, this extensive and variable metabolism contributes to inconsistent absorption.[14] There is significant inter-individual variability in how different human gut microbiotas metabolize Rutin.[15][17]
Troubleshooting Strategies:
-
Formulation to Protect from Metabolism:
-
Inclusion Complexes: Complexation with HP-β-CyD can protect Rutin from enzymatic hydrolysis in the gut, thereby increasing its stability.[5][6]
-
Nano-encapsulation: Encapsulating Rutin within nanoparticles can shield it from direct contact with gut microbiota and their enzymes, allowing more of the intact molecule to reach the intestinal wall for absorption.[9][11]
-
-
Co-administration: While not specific to Rutin, co-administration with inhibitors of bacterial enzymes could be a potential, though complex, strategy.
The metabolic pathway of Rutin in the colon is visualized below.
Issue 3: Poor intestinal permeability.
Q3: Even with improved solubility, the permeability of Rutin across the intestinal epithelium seems low. How can I assess and improve this?
A: Rutin's hydrophilic nature can limit its ability to diffuse across the lipid membranes of intestinal epithelial cells.[18] While its aglycone, quercetin, is more readily absorbed, the absorption of intact Rutin is a challenge.[18][19] The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption and studying transport mechanisms.[20][21][22]
Troubleshooting Strategies:
-
Permeation Enhancing Formulations:
-
Nanoemulsions: A Rutin-loaded nanoemulsion was found to improve permeability by 1.98-fold compared to its naïve form.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS formulations containing mucus-permeating agents can significantly enhance transport across the intestinal mucus layer, a key barrier to absorption.[7]
-
-
Structural Modification (Prodrug Approach): While more complex, creating more lipophilic prodrugs of Rutin, such as Rutin fatty esters, can improve membrane permeability. These can then be incorporated into delivery systems like SEDDS.[7]
An experimental workflow for assessing and improving bioavailability is outlined below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Orally delivered rutin in lipid-based nano-formulation exerts strong antithrombotic effects by protein disulfide isomerase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchinventy.com [researchinventy.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
- 19. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 20. mdpi.com [mdpi.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rutin Hydrate in Antioxidant Assays
Welcome to the technical support center for optimizing the use of Rutin hydrate in antioxidant assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in antioxidant assays.
Q1: My this compound is not dissolving properly. What is the best solvent to use?
A1: this compound has low solubility in water (approximately 0.125 mg/mL) but is soluble in organic solvents.[1] For creating stock solutions, the following solvents are recommended:
-
DMSO: Up to 100 mg/mL (163.79 mM). It is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
-
Methanol: Used for preparing stock solutions (e.g., 10 mM) and working solutions for assays like DPPH.[5]
For assays performed in aqueous buffers, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the assay medium. Ensure the final concentration of the organic solvent in the assay is low enough to not interfere with the reaction.
Q2: I am observing precipitation when I add my this compound stock solution to the aqueous assay buffer. How can I prevent this?
A2: Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final assay solution. Here are some troubleshooting steps:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.
-
Adjust the solvent ratio: If diluting a stock solution, you can try to slightly increase the proportion of the organic solvent in the final mixture, but be cautious as this may affect the assay results. Always run a solvent control.
-
Sonication: Briefly sonicating the solution after adding the this compound stock can help in its dispersion.[4]
-
Heating: Gently warming the solution to 37°C may aid in solubility.[4]
Q3: What is a typical concentration range for this compound in common antioxidant assays like DPPH and ABTS?
A3: The optimal concentration range can vary depending on the specific assay conditions. However, based on published data, here are some suggested starting ranges:
-
DPPH Assay: Working solutions often range from 10 µM to 100 µM.[5]
-
ABTS Assay: A concentration of 163.79 µM has been shown to be effective for scavenging ABTS radicals.[3] IC50 values have been reported around 4.68 µg/mL.[6][7]
-
FRAP Assay: The concentration will depend on the expected reducing power. It is advisable to test a range of dilutions to find one that falls within the linear range of the standard curve.[8][9]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Stock solution stability: this compound solutions should be stored properly. For instance, stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C, protected from light.[10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][4]
-
Freshness of reagents: Assays like DPPH and ABTS rely on radical solutions that degrade over time. Always use freshly prepared radical solutions for each experiment.
-
Reaction time: The kinetics of the reaction between this compound and the radical can be fast.[5] Ensure that the incubation time is consistent across all samples and experiments.
-
Light sensitivity: Rutin is a flavonoid and can be light-sensitive. Protect your stock solutions and assay plates from light.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in antioxidant assays.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (163.79 mM) | [2] |
| DMF | 30 mg/mL | [3][4] |
| Methanol | Used for 10 mM stock solutions | [5] |
| Water | 0.125 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [3][4] |
Table 2: IC50/EC50 Values of this compound in Antioxidant Assays
| Assay | IC50/EC50 Value | Reference |
| DPPH | 5.82 µM (EC50) | [5] |
| ABTS | 4.68 ± 1.24 µg/mL (IC50) | [6][7] |
Experimental Protocols
Below are detailed methodologies for common antioxidant assays adapted for use with this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound working solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[5][11]
-
A control containing methanol instead of the this compound solution should be included.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
This compound stock solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol. Prepare serial dilutions for the assay.
-
ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS. React this solution with a 2.45 mM potassium persulfate solution (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12] Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
-
Assay Procedure:
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The IC50 value can be determined from a plot of scavenging percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Preparation of Reagents:
-
This compound sample: Prepare solutions of this compound in a suitable solvent.
-
FRAP reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[15][16] Warm the FRAP reagent to 37°C before use.[15]
-
-
Assay Procedure:
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are expressed as Fe²⁺ equivalents.
Visualizations
Rutin's Antioxidant Mechanism
Rutin exerts its antioxidant effects through direct and indirect mechanisms. It can directly scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes through signaling pathways like Nrf2.[17][18]
Caption: Rutin's dual antioxidant action.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of this compound using in vitro assays.
Caption: Workflow for in vitro antioxidant assays.
References
- 1. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. ijrr.com [ijrr.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. inabj.org [inabj.org]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Rutin? [synapse.patsnap.com]
- 18. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Rutin Hydrate in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rutin hydrate in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the intrinsic fluorescence (autofluorescence) of this compound and the biological sample itself.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A: Autofluorescence is the natural emission of light by biological structures (like mitochondria, lysosomes, collagen, and elastin) or molecules, including the compound of interest, this compound, when they are excited by light.[1][2] This phenomenon can create a high background signal that obscures the specific fluorescence from your intended target, leading to a poor signal-to-noise ratio and making it difficult to accurately visualize and quantify the distribution of this compound.[3]
Q2: What are the known fluorescence properties of this compound?
A: this compound is a flavonoid that exhibits intrinsic fluorescence, although it is generally considered to be weak. The excitation and emission maxima of rutin can vary depending on the solvent and its interaction with other molecules. Some studies report an excitation peak around 260 nm and an emission peak around 302 nm in certain conditions.[4] However, its fluorescence quantum yield is known to be very low, in the order of 2.0 × 10-4 in methanol.[5] This low quantum yield means that while it does fluoresce, the signal is often weak and can be easily overwhelmed by background autofluorescence from the sample.
Q3: I am observing high background fluorescence in my control samples (without this compound). What could be the cause?
A: High background in control samples is a clear indicator of endogenous autofluorescence from your biological specimen. Common sources include:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD, flavins, collagen, and elastin, are well-known sources of autofluorescence, often emitting in the blue and green regions of the spectrum.[2][6]
-
Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products, significantly increasing background fluorescence.[1][2]
-
Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be highly fluorescent.[2]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age and are highly fluorescent across a broad spectrum.[7]
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the this compound signal.
This is the most common issue when imaging weakly fluorescent compounds like this compound. Here’s a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Identify the Source of Autofluorescence
Run the following controls to pinpoint the origin of the high background:
-
Unstained, untreated cells/tissue: This will reveal the baseline endogenous autofluorescence.
-
Vehicle-treated cells/tissue (without this compound): This control helps determine if the vehicle or any treatment conditions contribute to the background.
-
Cells/tissue treated with this compound but without any other fluorescent labels: This will help to assess the contribution of this compound's own fluorescence.
.dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124", label="Troubleshooting Workflow: Identifying Autofluorescence Source", labelloc="t", pad="0.5"]; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", penwidth="1.5"];
// Nodes Start [label="Start:\nHigh Background Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnstainedControl [label="Image Unstained,\nUntreated Sample"]; VehicleControl [label="Image Vehicle-Treated\nSample (No Rutin)"]; RutinControl [label="Image Rutin-Treated\nSample (No other labels)"]; AnalyzeUnstained [label="Analyze Unstained Image:\nHigh Background?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeVehicle [label="Analyze Vehicle Image:\nIncreased Background?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; AnalyzeRutin [label="Analyze Rutin Image:\nSignal Detectable?", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; SourceEndogenous [label="Source: Endogenous\nAutofluorescence", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; SourceVehicle [label="Source: Vehicle/\nTreatment Condition", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; SourceRutin [label="Source: this compound\nAutofluorescence", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoIssue [label="No significant\nbackground from this source", shape="box", fillcolor="#F1F3F4"];
// Edges Start -> UnstainedControl; UnstainedControl -> AnalyzeUnstained; AnalyzeUnstained -> SourceEndogenous [label="Yes"]; AnalyzeUnstained -> VehicleControl [label="No"]; VehicleControl -> AnalyzeVehicle; AnalyzeVehicle -> SourceVehicle [label="Yes"]; AnalyzeVehicle -> RutinControl [label="No"]; RutinControl -> AnalyzeRutin; AnalyzeRutin -> SourceRutin [label="Yes"]; AnalyzeRutin -> NoIssue [label="No/Weak"]; } .dot Caption: Troubleshooting workflow to identify the source of autofluorescence.
Step 2: Implement a Mitigation Strategy
Based on the source and characteristics of the autofluorescence, choose one or more of the following strategies.
| Mitigation Strategy | Principle | Best For | Considerations |
| Chemical Quenching | Use of chemical reagents to absorb the excitation light or quench the fluorescent signal from endogenous fluorophores. | Lipofuscin and broad-spectrum autofluorescence. | May slightly reduce the signal of interest. Sudan Black B can introduce its own fluorescence in the far-red channel.[7][8] |
| Photobleaching | Exposing the sample to intense light to destroy the endogenous fluorophores before introducing your label of interest. | Fixation-induced and endogenous autofluorescence. | Can be time-consuming. Care must be taken not to damage the sample.[9][10] |
| Spectral Unmixing | Using a spectral detector and software algorithms to separate the emission spectra of this compound from the autofluorescence spectrum. | When autofluorescence has a distinct spectral signature from this compound. | Requires a confocal microscope with a spectral detector and appropriate software. The intensity of the autofluorescence should not be excessively higher than the signal of interest.[11][12][13] |
| Time-Resolved Fluorescence Microscopy (TRFM) / Fluorescence Lifetime Imaging (FLIM) | Differentiating fluorophores based on their fluorescence lifetime (the time they spend in the excited state). Autofluorescence typically has a very short lifetime. | When autofluorescence and this compound spectra overlap significantly. | Requires specialized and often expensive equipment.[14][15][16] |
Problem 2: Weak signal from this compound.
Due to its low quantum yield, the fluorescence signal from this compound can be inherently weak.
Step 1: Optimize Imaging Parameters
-
Increase Excitation Power: Use a higher laser power or a brighter lamp to excite more this compound molecules. Be cautious of phototoxicity and photobleaching of your sample.
-
Increase Detector Gain/Exposure Time: This will amplify the detected signal. However, it will also amplify background noise, so it's a trade-off.[17]
-
Use a High Numerical Aperture (NA) Objective: A higher NA objective collects more light, resulting in a brighter image.
Step 2: Enhance this compound Fluorescence
Some studies have shown that the fluorescence of flavonoids can be enhanced by complexation with metal ions or by using specific enhancers.[18] This approach would require careful validation to ensure it doesn't alter the biological activity or localization of this compound.
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing autofluorescence from lipofuscin.[7][8][19]
-
Prepare a 0.1% Sudan Black B (SBB) solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Filter the solution to remove any undissolved particles.
-
Perform your standard staining protocol for this compound.
-
Incubate with SBB: After the final wash step of your staining protocol, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature.
-
Wash: To remove excess SBB, wash the slides three times for 5 minutes each in PBS or TBS.[20]
-
Mount and Image: Mount the coverslip with an appropriate mounting medium and proceed with imaging.
.dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124", label="Experimental Workflow: Sudan Black B Quenching", labelloc="t", pad="0.5"]; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", penwidth="1.5"];
// Nodes Start [label="Start:\nStained Sample", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrepareSBB [label="Prepare 0.1% Sudan Black B\nin 70% Ethanol"]; IncubateSBB [label="Incubate Sample in SBB\n(10-20 min, RT)"]; Wash1 [label="Wash 1\n(5 min in PBS/TBS)"]; Wash2 [label="Wash 2\n(5 min in PBS/TBS)"]; Wash3 [label="Wash 3\n(5 min in PBS/TBS)"]; Mount [label="Mount Coverslip"]; Image [label="Image Sample", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PrepareSBB; PrepareSBB -> IncubateSBB; IncubateSBB -> Wash1; Wash1 -> Wash2; Wash2 -> Wash3; Wash3 -> Mount; Mount -> Image; } .dot Caption: Experimental workflow for autofluorescence quenching using Sudan Black B.
Protocol 2: Photobleaching of Autofluorescence
This protocol aims to destroy endogenous fluorophores before imaging.[9][10]
-
Prepare your sample: Mount your fixed and permeabilized cells or tissue sections on a slide.
-
Expose to light: Place the slide on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or an LED light source) for a period ranging from 30 minutes to several hours. The optimal time will need to be determined empirically.
-
Proceed with staining: After photobleaching, proceed with your standard protocol for introducing this compound.
-
Image: Image the sample as soon as possible after staining.
Protocol 3: Spectral Unmixing
This protocol requires a confocal microscope with a spectral detector.
-
Acquire a reference spectrum for autofluorescence: Image an unstained control sample using the same settings you will use for your experimental samples. Use the spectral detector to acquire the emission spectrum of the background autofluorescence.[11][12]
-
Acquire a reference spectrum for this compound: If possible, acquire an image of a sample with a high concentration of this compound and minimal background to get a clean emission spectrum for the compound of interest.
-
Acquire a spectral image of your experimental sample: Image your sample containing this compound, collecting the entire emission spectrum at each pixel.
-
Perform linear unmixing: Use the microscope's software to unmix the acquired spectral image using the reference spectra for autofluorescence and this compound. The software will then generate separate images for the autofluorescence and the this compound signal.[11][21]
.dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#FFFFFF", fontname="Arial", fontsize="12", fontcolor="#202124", label="Logical Workflow: Spectral Unmixing", labelloc="t", pad="0.5"]; node [shape="rectangle", style="filled", fillcolor="#F1F3F4", color="#5F6368", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", penwidth="1.5"];
// Nodes Start [label="Start:\nSample with this compound\nand Autofluorescence", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcquireRefAF [label="Acquire Reference Spectrum:\nAutofluorescence (Unstained Sample)"]; AcquireRefRutin [label="Acquire Reference Spectrum:\nthis compound (Control Sample)"]; AcquireExpImage [label="Acquire Spectral Image\nof Experimental Sample"]; Unmix [label="Perform Linear Unmixing\nusing Reference Spectra"]; SeparatedImages [label="Generate Separated Images:\n- this compound Signal\n- Autofluorescence Signal", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AcquireRefAF; Start -> AcquireRefRutin; AcquireRefAF -> Unmix; AcquireRefRutin -> Unmix; AcquireExpImage -> Unmix; Unmix -> SeparatedImages; } .dot Caption: Logical workflow for separating signals using spectral unmixing.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Fluorometric Method for the Determination of Rutin in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Microscopy Errors [evidentscientific.com]
- 7. biotium.com [biotium.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Time-resolved fluorescence | Abcam [abcam.com]
- 17. youtube.com [youtube.com]
- 18. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. scispace.com [scispace.com]
Technical Support Center: Quantification of Rutin Hydrate in Complex Biological Samples
Welcome to the technical support center for the quantification of Rutin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges in accurately quantifying this compound in biological samples include:
-
Low Bioavailability and Concentration: this compound generally exhibits low bioavailability, leading to very low concentrations in biological fluids, often requiring highly sensitive analytical methods for detection.
-
Poor Solubility: this compound has low solubility in aqueous solutions, which can lead to difficulties during sample preparation and potential underestimation of its concentration.
-
Chemical Instability: this compound is susceptible to degradation under various conditions, including exposure to high temperatures, strong acidic or basic environments, and light.[1][2] This instability can occur during sample collection, storage, and analysis, leading to inaccurate results.
-
Matrix Effects: When using mass spectrometry-based methods like LC-MS/MS, co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and affecting the accuracy of quantification.[3][4][5][6][7][8]
-
Complex Sample Matrix: Biological samples contain a multitude of endogenous compounds, such as proteins and phospholipids, that can interfere with the extraction and analysis of this compound.
Q2: Which analytical techniques are most suitable for quantifying this compound in biological samples?
A2: The most commonly used and suitable analytical techniques are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely available technique for the quantification of this compound. It offers good sensitivity and selectivity, particularly when coupled with effective sample preparation methods.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, making it ideal for detecting the low concentrations of this compound typically found in biological samples.[9][10] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[9][10]
-
Ultra-Performance Liquid Chromatography (UPLC-MS/MS): UPLC offers faster analysis times and better resolution compared to conventional HPLC, which can be advantageous for high-throughput analysis.[9][11]
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: To maintain the integrity of this compound in biological samples, proper storage is crucial:
-
Temperature: Samples should be stored at low temperatures, typically at -80°C, for long-term stability. For short-term storage, 2-8°C may be acceptable, but stability should be verified.
-
Light Protection: this compound is sensitive to photodegradation.[1] Samples should always be stored in amber vials or protected from light to prevent degradation.
-
pH: this compound is more stable in acidic to neutral pH conditions and can degrade in alkaline solutions.[2] Ensure the pH of the sample is controlled, if necessary, by adding a suitable buffer.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting samples into smaller volumes before freezing is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Low or No Recovery of this compound
Symptoms:
-
The concentration of this compound in your sample is much lower than expected or undetectable.
-
Poor peak area response for your quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Ensure the solvent is appropriate for this compound's polarity. Methanol or acetonitrile are commonly used. For liquid-liquid extraction (LLE), test different organic solvents. 2. Adjust pH: The extraction efficiency of flavonoids can be pH-dependent. Adjusting the sample pH prior to extraction may improve recovery. 3. Increase Mixing/Vortexing Time: Ensure thorough mixing of the sample with the extraction solvent to maximize the extraction efficiency. 4. Evaluate Extraction Method: Consider switching from protein precipitation (PPT) to a more selective method like solid-phase extraction (SPE) or LLE to reduce matrix effects and improve recovery. |
| Degradation during Sample Preparation | 1. Maintain Low Temperature: Keep samples on ice during the entire extraction process. 2. Protect from Light: Use amber vials and minimize exposure to direct light. 3. Avoid High Temperatures: If using an evaporation step to concentrate the sample, use a gentle stream of nitrogen at a low temperature. |
| Adsorption to Labware | 1. Use Appropriate Vials: Polypropylene vials are often preferred over glass to minimize adsorption of compounds. 2. Pre-condition Labware: Rinsing vials and pipette tips with the mobile phase or a similar solvent can help to saturate active sites and reduce adsorption. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks in your chromatogram.
-
Inconsistent peak integration and reduced accuracy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Issues | 1. Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Column Overload: Reduce the injection volume or the concentration of the sample. 3. Column Degradation: If the column is old or has been used extensively, it may need to be replaced. |
| Mobile Phase Incompatibility | 1. pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimize the pH to improve peak shape. Adding a small amount of acid (e.g., formic acid) is common.[9][10] 2. Solvent Mismatch: Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase. |
| Secondary Interactions | 1. Silanol Interactions: Free silanol groups on the silica-based column can interact with polar analytes, causing peak tailing. Use a column with end-capping or add a competing base to the mobile phase. |
Issue 3: High Matrix Effects in LC-MS/MS Analysis
Symptoms:
-
Ion suppression or enhancement observed.
-
Poor reproducibility of results between different samples.
-
Inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution of Interfering Substances | 1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to separate this compound from interfering matrix components. 2. Optimize Sample Preparation: Use a more selective sample preparation technique like SPE to remove interfering substances, particularly phospholipids. |
| Ionization Competition | 1. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification. |
| Source Contamination | 1. Clean the MS Source: Regularly clean the ion source of the mass spectrometer to remove accumulated contaminants that can contribute to matrix effects. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound in various biological matrices from different studies.
| Analytical Method | Biological Matrix | Recovery (%) | LOD | LOQ | Reference |
| HPLC-DAD | Buckwheat Leaves | 96.00 - 100.8 | 6.36 µg/mL | 19.28 µg/mL | [12] |
| UPLC-MS/MS | Rat Plasma | >85% | - | 25 ng/mL | [10] |
| UHPLC/ESI-Q-TOF-MS/MS | Rat Brain Homogenate | - | 0.09 ng/mL | 0.142 ng/mL | [13] |
| RP-HPLC | Polyherbal Formulation | 99 - 102% | 0.2534 µg/mL | 0.7681 µg/mL | [14] |
| HPLC-MS/MS | Human Urine | - | < 0.053 ng/mL | - | [15] |
Detailed Experimental Protocols
Protocol 1: Quantification of Rutin in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the pharmacokinetic study of Rutin in rats.[9][10]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard (IS) solution (e.g., tolbutamide). b. Add 300 µL of acetonitrile to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase. g. Centrifuge at 14,000 rpm for 5 minutes. h. Inject 5 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
- UPLC System: Waters ACQUITY UPLC
- Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm)
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: Acetonitrile
- Gradient Elution: A suitable gradient to separate Rutin and the IS.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: Waters XEVO TQD with an ESI source
- Ionization Mode: Positive
- MRM Transitions:
- Rutin: m/z 610.91 → 302.98
- Tolbutamide (IS): m/z 271.2 → 155.1
Protocol 2: General Procedure for Rutin Extraction from Urine for LC-MS/MS
This is a general protocol that can be adapted and optimized for specific needs.
1. Sample Preparation a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine sample at 4000 rpm for 10 minutes to remove any particulate matter. c. To 1 mL of the supernatant, add an appropriate internal standard. d. Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to clean up the sample and concentrate the analyte. i. Condition the SPE cartridge with methanol followed by water. ii. Load the urine sample. iii. Wash the cartridge with a weak solvent (e.g., water) to remove interferences. iv. Elute Rutin with an appropriate solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for the quantification of this compound in biological samples.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of rutin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of rutin in rat's brain by UHPLC/ESI-Q-TOF-MS/MS after intranasal administration of rutin loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Rutin Hydrate
Welcome to the technical support center for Rutin hydrate research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the cellular uptake of this compound. Find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low cellular uptake of this compound in my experiments?
A1: Low cellular uptake of this compound is a frequently encountered issue, primarily due to its inherent physicochemical properties. The main limiting factors are:
-
Poor Aqueous Solubility: Rutin is poorly soluble in aqueous media (approx. 0.8 mg/mL), which is a major drawback for its use in cell culture and for oral bioavailability.[1] This leads to low concentration gradients across the cell membrane, limiting passive diffusion.
-
Low Bioavailability: When administered orally, pure Rutin has a bioavailability of only about 20%.[1] This is attributed to its poor solubility and susceptibility to degradation by gut microflora.[1][2]
-
Limited Permeability: As a glycoside, Rutin's structure is not optimal for passive diffusion across the lipid bilayer of cell membranes.[1] Studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown that Rutin has a low apparent permeability coefficient (Papp), typically less than 1.0 × 10⁻⁶ cm/s.[3]
Q2: My this compound is not dissolving in the cell culture medium. How can I improve its solubility for in vitro assays?
A2: This is a critical first step. To enhance the solubility of Rutin for experimental use, consider the following strategies:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4] They can encapsulate poorly soluble molecules like Rutin, forming inclusion complexes that significantly increase aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase Rutin's water solubility by up to 51 times.[6]
-
Nanoformulation: Encapsulating Rutin into nanocarriers can improve its dispersion and effective solubility in aqueous solutions. Common approaches include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes.[2][7][8]
-
Use of a Co-solvent: For preliminary or screening experiments, dissolving Rutin in a small amount of a biocompatible solvent like DMSO before diluting it to the final concentration in the culture medium is a common practice. However, be mindful of the final DMSO concentration, as it can be toxic to cells (typically keep below 0.5% v/v).
Q3: I want to use a nano-delivery system to enhance Rutin's cellular uptake. Which strategy is best?
A3: The choice of nanoformulation depends on your specific application, cell type, and desired release profile. Below is a comparison of common strategies. Solid lipid nanoparticles (SLNs) and liposomes are excellent starting points due to their biocompatibility and well-established protocols.
Table 1: Comparison of Nanoformulation Strategies for this compound
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & Reference |
| Solid Lipid Nanoparticles (SLNs) | 40 - 170 | -20 to -23 | ~90.3 | ~49.1 | Provides sustained release and can enhance antioxidant activity compared to the free drug.[9][10][11] |
| Liposomes | ~147 | +4.9 | ~17 - 88 | - | Thin-film hydration is a common preparation method. Can achieve high entrapment efficiency.[12][13][14][15] |
| Phytosomes | ~134 | +0.7 | ~24 | - | Forms a hydrogen bond between Rutin and phospholipid, creating a lipid-compatible complex.[12][16] |
| PLGA Nanoparticles | ~179 | -15 | ~27 | - | Offers slow, controlled release. PLGA is a biodegradable and biocompatible polymer.[12] |
| Chitosan Nanoparticles | - | - | ~94.75 | - | Prepared by ionic gelation. Chitosan's positive charge can facilitate interaction with negatively charged cell membranes.[17] |
| Nanosuspension | ~123 | - | >87 (dissolution) | - | Significantly improves dissolution rate and apparent permeability, leading to higher oral bioavailability.[11] |
Q4: My encapsulation efficiency is low. What are the common causes and how can I troubleshoot this?
A4: Low encapsulation efficiency (EE%) is a common hurdle. Consider these factors:
-
Drug-Carrier Interaction: The affinity between Rutin and your chosen carrier (lipid, polymer) is crucial. Ensure the materials are compatible. For lipid-based carriers, Rutin's lipophilicity is advantageous.
-
Formulation Parameters:
-
Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug saturation and precipitation, reducing EE%. Try optimizing this ratio by testing several concentrations.
-
Surfactant/Stabilizer Concentration: In SLNs or nanoemulsions, the surfactant concentration must be optimal to form stable particles that can effectively entrap the drug.
-
-
Methodology:
-
Homogenization/Sonication: Insufficient energy input during homogenization or sonication can result in larger particles and poor drug entrapment. Optimize the duration and power.
-
Solvent Evaporation Rate: In solvent evaporation methods (e.g., for PLGA nanoparticles), a very rapid evaporation rate can cause the drug to be expelled from the forming particles. Control the evaporation speed.
-
-
Purification Step: During the removal of unencapsulated "free" drug (e.g., via centrifugation or dialysis), some encapsulated drug might leak from the nanoparticles. Ensure purification conditions are gentle and optimized.[16]
Q5: How can I accurately measure the cellular uptake and permeability of my new Rutin formulation?
A5: The gold standard for assessing intestinal permeability in vitro is the Caco-2 cell permeability assay .[18][19] These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions that mimics the intestinal barrier.[18][19] The assay measures the flux of a compound from an apical (AP) compartment to a basolateral (BL) compartment, and vice-versa. This allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is actively transported out of the cell by efflux pumps like P-glycoprotein.[18][20][21]
Table 2: Caco-2 Permeability Data for Rutin
| Compound/Formulation | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Free Rutin | AP to BL | < 1.0 | > 2.0 (suggests active efflux) | [3][20] |
| Rutin-Loaded Nanosuspension | AP to BL | Significantly Enhanced (vs. pure drug) | - | [11] |
| Hydrothermally Treated Rutin Extract | AP to BL | Significantly Enhanced (vs. native extract) | - | [22] |
| Note: Specific Papp values for enhanced formulations vary widely based on the exact composition and must be determined experimentally. The trend consistently shows a significant improvement over free Rutin. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the solvent emulsification/diffusion method.[9][10]
Materials:
-
This compound
-
Solid Lipid (e.g., Phospholipon 80H®, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Ultrapure Water
Procedure:
-
Organic Phase Preparation: Dissolve Rutin and the solid lipid in the organic solvent by heating slightly if necessary.
-
Aqueous Phase Preparation: Dissolve the surfactant in ultrapure water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes). This forms an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Dilute the resulting emulsion with a large volume of ultrapure water (e.g., 1:10 ratio) under gentle stirring. This diffusion of the organic solvent into the water causes the lipid to precipitate, forming solid nanoparticles that encapsulate the drug.
-
Solvent Removal & Purification: Remove the organic solvent using a rotary evaporator under reduced pressure. Purify the SLN suspension by dialysis or centrifugation to remove unencapsulated Rutin.
-
Characterization: Analyze the SLNs for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (using UV-Vis spectrophotometry after lysing the particles), and morphology (using SEM or TEM).
Protocol 2: Preparation of Rutin-Cyclodextrin Inclusion Complexes
This protocol uses the kneading method, which is efficient and scalable.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-Ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Rutin to HP-β-CD (e.g., 1:1 or 1:2).[5][6]
-
Mixing: Place the HP-β-CD in a mortar. Add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Gradually add the Rutin powder to the paste and knead thoroughly for 45-60 minutes. Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and FTIR spectroscopy.[4][6] The disappearance or shifting of Rutin's characteristic peaks indicates successful encapsulation. Measure the enhancement in aqueous solubility using a phase solubility study.
Protocol 3: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (marker for monolayer integrity)
-
Analytical equipment (LC-MS/MS or HPLC)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a high density (e.g., 1 × 10⁵ cells/cm²).[20]
-
Differentiation: Culture the cells for 19-21 days, changing the medium every 2-3 days. The cells will differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >300 Ω·cm² generally indicates a healthy, intact monolayer.[20] You can also perform a Lucifer yellow rejection test; low permeability of this marker confirms monolayer integrity.
-
Transport Experiment (AP to BL):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound (Rutin or Rutin formulation dissolved in HBSS) to the apical (AP) chamber (donor).
-
Add fresh HBSS to the basolateral (BL) chamber (receiver).
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
-
Transport Experiment (BL to AP): Perform the same experiment in the reverse direction to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of Rutin in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations: Workflows and Signaling Pathways
Below are diagrams illustrating key workflows and biological pathways relevant to enhancing Rutin's cellular uptake.
Caption: A logical workflow for selecting, preparing, and validating a strategy to improve Rutin's cellular delivery.
Caption: Rutin uptake via transporters (e.g., GLUT4) and endocytosis of nanoformulations, activating downstream pathways.
Caption: Step-by-step visualization of the Caco-2 permeability assay from cell seeding to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nano-Rutin: A Promising Solution for Alleviating Various Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmascigroup.us [pharmascigroup.us]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Preparation of Water-soluble Rutin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex and Its Antioxidant Activity and Stability Studies [agris.fao.org]
- 7. Therapeutic benefits of rutin and its nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Absorption and Metabolism Characteristics of Rutin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Absorption and metabolism characteristics of rutin in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hydrothermal Treatment Enhances Antioxidant Activity and Intestinal Absorption of Rutin in Tartary Buckwheat Flour Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Impact of light and temperature on Rutin hydrate stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutin hydrate. The information focuses on the impact of light and temperature on its stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container to prevent degradation.[1][2] It is crucial to protect it from light, moisture, and high temperatures.
Q2: How stable is this compound at room temperature?
Q3: What are the primary degradation products of this compound when exposed to heat?
A3: The primary thermal degradation product of this compound is Quercetin, formed by the cleavage of the glycosidic bond.[3] Further degradation at higher temperatures can lead to the formation of 3,4-dihydroxybenzoic acid and catechol.[3]
Q4: What happens when this compound is exposed to light?
A4: Exposure to light, particularly UV radiation, can cause photodegradation of this compound.[4][5] The specific degradation products can vary depending on the solvent and the wavelength of light.
Q5: Is this compound more susceptible to degradation in solution versus in a solid state?
A5: Yes, this compound is generally more susceptible to degradation when in solution, as the molecules are more mobile and can react more readily. Forced degradation studies often utilize solutions to accelerate the identification of potential degradation products.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation of this compound due to exposure to heat or light during sample preparation. | Prepare samples under low light conditions and avoid excessive heating. Use an amber vial for storage and analysis. |
| Loss of potency in a this compound formulation over a short period. | Improper storage conditions, leading to thermal or photodegradation. | Review storage procedures. Ensure the formulation is stored in a light-resistant container at a controlled, cool temperature. |
| Color change (e.g., darkening) of the this compound powder or solution. | Oxidation or degradation of the compound. | This is a visual indicator of degradation. The material should be re-analyzed for purity and potency before use. Discard if significant degradation is confirmed. |
| Inconsistent results in bioactivity assays. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in a light-protected container for a limited time. |
Quantitative Data on this compound Stability
The following tables summarize the quantitative data on the thermal and photolytic degradation of this compound.
Table 1: Thermal Degradation of this compound
| Temperature | Time | Percent Degraded | Kinetic Model | Reference |
| 70°C | 2 hours | < 10% | - | [6] |
| 90°C | - | > 50% loss of flavonoid content | - | [7] |
| 100°C | 6 hours | 22% | - | [6] |
| 120°C - 220°C | Varied | - | First-Order | [2] |
| 130°C | 30 minutes | Total Degradation | - | [6] |
| 130°C | 2 hours | - | - | [7] |
Activation Energy for Thermal Degradation: 107.3 kJ/mol[7]
Table 2: Photodegradation of this compound
| Light Source | Solvent/System | Kinetic Model | Observations | Reference |
| UV-B and UV-C | Methanol, Water | First-Order | Degradation rate is dependent on the energy of the UV photons. | [2] |
| Not Specified | Oil-in-water emulsion | Second-Order | Degradation rate constant (k) decreased and half-life (t1/2) increased with decreasing droplet size. | [4] |
| UV light (254 nm) | Solution | Stable | Formulated rutin tablets were found to be stable under UV light. | [5] |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
Objective: To determine the rate of thermal degradation of this compound at a specific temperature.
Materials:
-
This compound
-
Solvent (e.g., methanol, water, or a relevant buffer)
-
Heating apparatus with precise temperature control (e.g., water bath, oven, or heating block)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Transfer aliquots of the stock solution into several amber vials.
-
Place the vials in the heating apparatus set to the desired temperature (e.g., 70°C).
-
At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial from the heating apparatus and immediately cool it to room temperature to stop the degradation reaction.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line. The reaction is expected to follow first-order kinetics.
Protocol 2: Photostability Assessment of this compound (Forced Degradation)
Objective: To evaluate the stability of this compound under exposure to a specific light source.
Materials:
-
This compound
-
Solvent (e.g., methanol, water, or a relevant buffer)
-
Photostability chamber equipped with a specific light source (e.g., UV-A, UV-B, or a combination)
-
HPLC system with a suitable column and detector
-
Quartz cuvettes or other UV-transparent containers
-
Volumetric flasks and pipettes
-
Amber vials for control samples
Procedure:
-
Prepare a solution of this compound of a known concentration in the desired solvent.
-
Place the solution in a quartz cuvette or another UV-transparent container.
-
Prepare a control sample by placing an equal volume of the same solution in an amber vial to protect it from light.
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to the light source for a predetermined duration.
-
At specified time intervals , withdraw aliquots from both the test and control samples.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Compare the concentration of this compound in the exposed sample to that in the control sample to determine the extent of photodegradation.
-
Kinetic analysis can be performed by plotting the concentration or its logarithm against time, depending on the observed reaction order.
Visualizations
References
- 1. Effect of thermal processing on the flavonols rutin and quercetin. | Semantic Scholar [semanticscholar.org]
- 2. (PDF) Irreversible UV-induced quercetin and rutin degradation in solution, studied by UV-spectrophotometry and HPLC chromatography (2012) | Jelena Zvezdanović | 50 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of thermal processing on the flavonols rutin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Formulating Rutin Hydrate for Brain Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulating Rutin hydrate for effective brain delivery.
FAQs & Troubleshooting Guide
This section addresses common challenges encountered during the formulation and evaluation of this compound for neurological applications.
Section 1: Solubility and Formulation Issues
Question: My this compound is not dissolving properly. What can I do to improve its solubility?
Answer: this compound exhibits low aqueous solubility, which is a primary obstacle in formulation development.[1][2][3] Consider the following solutions:
-
pH Adjustment: The solubility of Rutin is pH-dependent. Experiment with buffering your aqueous phase to a slightly alkaline pH to improve dissolution.
-
Co-solvents: Employing co-solvents can significantly enhance solubility. Mixtures of water with ethanol, propylene glycol, or Polyethylene Glycol (PEG) are often effective.[4]
-
Complexation: Using agents like beta-cyclodextrins can form inclusion complexes with Rutin, improving its aqueous solubility.[5][6]
-
Nanoparticle Formulation: Encapsulating Rutin within nanoparticle systems (e.g., solid lipid nanoparticles, polymeric nanoparticles) can overcome solubility issues by dispersing the drug in a carrier matrix.[7][8][9][10]
Question: I am experiencing very low encapsulation efficiency (EE%) for my Rutin-loaded nanoparticles. How can I troubleshoot this?
Answer: Low encapsulation efficiency is a common problem, often stemming from the drug's properties and the formulation method. Here are some potential causes and solutions:
-
Drug Partitioning: Rutin may be partitioning into the external aqueous phase during nanoparticle preparation.
-
Solution: Modify the solvent system. For emulsion-based methods, try to decrease the solubility of Rutin in the external phase. Optimizing the oil/water phase ratio is also critical.[11]
-
-
Lipid/Polymer Composition: The choice of lipid or polymer is crucial. A matrix that has poor affinity for Rutin will not encapsulate it effectively.
-
Methodology: The preparation method itself may need optimization.
Section 2: Bioavailability and Blood-Brain Barrier (BBB) Permeability
Question: Why is the oral bioavailability of Rutin so low, and how can my formulation address this?
Answer: The low bioavailability of Rutin is attributed to its poor water solubility, instability in the gastrointestinal tract, and significant first-pass metabolism.[1][2] Nanoformulations are a primary strategy to overcome this by:
-
Protecting from Degradation: Encapsulation shields Rutin from the harsh acidic environment of the stomach.
-
Enhancing Absorption: Nanoparticles can improve absorption across the intestinal wall. Surfactants used in formulations, like Polysorbate 80, can also inhibit efflux pumps (e.g., P-glycoprotein) that actively transport Rutin out of cells.[7][13]
Question: Rutin does not effectively cross the Blood-Brain Barrier (BBB). What strategies can enhance brain delivery?
Answer: Unmodified Rutin has very low BBB permeability.[1][15][16] To achieve therapeutic concentrations in the brain, advanced delivery systems are necessary:
-
Nanocarrier-Mediated Transport: Formulating Rutin into nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs) is a proven strategy. The small particle size (typically < 200 nm) and the lipidic nature of these carriers facilitate passage across the BBB.[9][10]
-
Surface Modification: Coating nanoparticles with specific ligands can engage with receptors on brain endothelial cells to trigger receptor-mediated transcytosis. A common approach is using transferrin (Tf), which binds to transferrin receptors highly expressed on the BBB.[1][2]
-
Intranasal Delivery: The nose-to-brain pathway offers a direct route to the CNS, bypassing the BBB.[17] Formulating Rutin into mucoadhesive nanoparticles (e.g., chitosan-based) can enhance its uptake through the olfactory and trigeminal nerves.[18][19]
-
Prodrugs: Synthesizing more lipophilic prodrugs of Rutin, for example through esterification, can enhance its ability to diffuse across biological membranes.[20][21]
Section 3: Characterization and In-Vivo Testing
Question: What are the critical quality attributes I should measure when characterizing my Rutin nanoparticle formulation?
Answer: A thorough characterization is essential to ensure the quality, stability, and efficacy of your formulation. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). For brain delivery, a particle size below 200 nm is generally desired. A PDI below 0.3 indicates a homogenous particle population.[14]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their stability in suspension. A value of ±20 mV or greater suggests good physical stability.[14]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantifies the amount of Rutin successfully incorporated into the nanoparticles. This is typically measured by separating the free drug from the nanoparticles and quantifying both using UV-Vis spectroscopy or HPLC.[12]
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm the shape and surface characteristics of the nanoparticles.[7][8]
-
In Vitro Release: Assesses the rate and extent of Rutin release from the formulation over time, often using a dialysis bag method in a simulated physiological buffer.[11][13]
Question: Which in-vitro and in-vivo models are appropriate for testing the brain delivery of my Rutin formulation?
Answer:
-
In-Vitro Models:
-
In-Vivo Models:
-
Rodent Models: Rats or mice are commonly used to evaluate brain targeting.[22][24] After administration (e.g., intravenous or intranasal), brain tissue is harvested at different time points.
-
Quantification: The concentration of Rutin in the brain homogenate is measured using sensitive analytical techniques like UHPLC-MS/MS to determine the brain uptake and pharmacokinetic profile.[18][19]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound formulations.
Table 1: Physicochemical Properties of Rutin Nanoformulations
| Formulation Type | Lipid/Polymer Used | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Phospholipon 80H® | 40 - 60 | ~ -23 | High (not specified) | [7][8][13] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | ~ 100 | Not specified | Not specified | [9] |
| Chitosan Nanoparticles | Chitosan | Not specified | Not specified | 19.55 ± 1.01 | [25] |
| PLGA Nanoparticles | PLGA (50:50) | ~ 200 - 300 | -15 to -25 | ~ 70 - 85 | [11] |
| Nanoemulsion | Orange Oil | 58.0 ± 0.27 | -22.9 | 99.03 ± 2.14 |[4] |
Table 2: In-Vivo Brain Uptake of Rutin Formulations
| Formulation Type | Administration Route | Animal Model | Brain Concentration | Fold Increase vs. Control | Reference |
|---|---|---|---|---|---|
| Rutin-loaded Chitosan NPs | Intranasal | Wistar Rat | 1449.33 ± 44.88 ng/mg protein | ~7x vs. Rutin solution | [18] |
| Rutin Solution | Intranasal | Wistar Rat | 206.21 ± 14.99 ng/mg protein | - | [18] |
| Rutin-loaded SLNs | Intravenous | Rattus norvegicus | 15.23 ± 0.32 % of injected dose | Not applicable |[9] |
Experimental Protocols
Protocol 1: Preparation of Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a representative example based on the solvent emulsification/diffusion method.[7][8][13]
Materials:
-
This compound
-
Solid Lipid (e.g., Phospholipon 80H®, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Organic Solvent (e.g., Dichloromethane, Acetone)
-
Aqueous Phase (e.g., Ultrapure water)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the solid lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in ultrapure water.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-power probe sonication (e.g., 70 W, 5 minutes) in an ice bath to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Stir the resulting nanoemulsion overnight at room temperature on a magnetic stirrer to allow for the complete evaporation of the organic solvent. This process leads to the precipitation of the lipid, forming solid nanoparticles.
-
Purification: Centrifuge the SLN suspension (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the pellet three times with ultrapure water to remove excess surfactant and unencapsulated drug. Resuspend the pellet in water after each wash.
-
Storage/Lyophilization: The final SLN suspension can be stored at 4°C or lyophilized (freeze-dried) with a cryoprotectant (e.g., trehalose) for long-term storage.
Visualizations
Diagram 1: General Workflow for Rutin Nanoparticle Development
Caption: Workflow from formulation to preclinical testing of Rutin nanoparticles.
Diagram 2: Key Signaling Pathways for Rutin's Neuroprotection
Caption: Rutin inhibits neuroinflammation and apoptosis via NF-κB and MAPK pathways.[26][27][28][29]
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Pharmacokinetics of Brain-Targeted Nanoliposome Loaded with Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. jchr.org [jchr.org]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. repository.najah.edu [repository.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation [mdpi.com]
- 9. Formulation and evaluation of rutin-loaded solid lipid nanoparticles for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Nanoformulations of Herbal Extracts in Treatment of Neurodegenerative Disorders [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of rutin in rat's brain by UHPLC/ESI-Q-TOF-MS/MS after intranasal administration of rutin loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of rutin in rat's brain by UHPLC/ESI-Q-TOF-MS/MS after intranasal administration of rutin loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Rutin Derivatives to Enhance Lipid Solubility and Development of Topical Formulation with a Validated Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurekaselect.com [eurekaselect.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. In vitro and in vivo models of BBB to evaluate brain targeting drug delivery | Semantic Scholar [semanticscholar.org]
- 24. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Pro-oxidant Activity of Rutin and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pro-oxidant activity of Rutin and its derivatives that may be encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Rutin and its derivatives, presenting them in a question-and-answer format.
Question 1: I am observing unexpected cytotoxicity in my cell culture experiments with Rutin. What could be the cause?
Answer:
Unexpected cytotoxicity with Rutin can stem from its pro-oxidant activity, which may be triggered under specific experimental conditions. Here’s a systematic approach to troubleshoot this issue:
Initial Troubleshooting Steps:
-
Verify Compound Purity and Handling: Ensure the purity of your Rutin sample. Impurities could contribute to toxicity. Confirm proper storage conditions (cool, dark, and dry) to prevent degradation.
-
Check Solvent Toxicity: Run a vehicle-only control to ensure that the solvent used to dissolve Rutin (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments.
-
Review Experimental Conditions: The pro-oxidant activity of Rutin is often concentration-dependent and influenced by the presence of transition metal ions.[1][2][3]
dot
References
- 1. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Strategies in the Study of the Pro-Oxidant Nature of Polyphenol Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Rutin Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the dissolution rate of Rutin hydrate.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing very poor dissolution in aqueous media. What are the primary reasons for this?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] This poor solubility is the primary limiting factor for its dissolution rate and subsequent bioavailability. The crystalline nature of this compound also contributes to its low dissolution velocity.
Q2: What are the most effective methods to increase the dissolution rate of this compound?
A2: Several techniques have been successfully employed to enhance the dissolution rate of this compound. The most common and effective methods include:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve solubility and dissolution.[2][3]
-
Solid Dispersions: Creating solid dispersions of Rutin with hydrophilic carriers can enhance its wettability and dissolution.[4][5]
-
Particle Size Reduction (Nanocrystals): Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.[6][7]
-
Co-crystallization: Forming co-crystals of Rutin with a suitable co-former can alter its crystal lattice and improve solubility.[8][9]
-
Use of Surfactants: Incorporating surfactants into the dissolution medium or formulation can improve the wetting of Rutin particles.[10][11]
Q3: How much of an increase in dissolution rate can I expect with these methods?
A3: The extent of dissolution enhancement depends on the chosen method and optimization of the process. The following table summarizes reported quantitative data for various techniques.
| Method | Carrier/Co-former | Fold Increase in Solubility/Dissolution Rate | Reference |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubility increased up to 51 times.[12] | [2][3][12] |
| β-cyclodextrin (β-CD) | Dissolution rate increased up to 3.9 times.[13] | [13] | |
| Solid Dispersion | Polyethylene glycol 1500 & Polyvinylpyrrolidone 10000 | Solubility increased by a factor of 52.[4] | [4] |
| PVP K30 and Tween 80 | Significant increase in dissolution compared to pure Rutin.[14][15] | [14][15] | |
| Nanocrystals | Various stabilizers | Complete dissolution within 15-30 minutes.[7][16] | [7][16] |
| Co-crystallization | Edible co-former | Approximately 40 times greater water solubility.[9] | [9] |
Troubleshooting Guides
Issue 1: Low yield or incomplete complexation with cyclodextrins.
Possible Cause: The chosen preparation method or the molar ratio of Rutin to cyclodextrin may not be optimal.
Troubleshooting Steps:
-
Method Optimization:
-
Kneading Method: Ensure thorough and consistent kneading to facilitate the interaction between Rutin and the cyclodextrin.[1]
-
Solvent Evaporation Method: Ensure the complete dissolution of both Rutin and the cyclodextrin in the chosen solvent before evaporation.[12]
-
Mechanochemical Activation: This method can be highly effective for forming complexes, particularly with HP-β-CD.[17]
-
-
Molar Ratio Adjustment: The stoichiometry of the inclusion complex is crucial. A 1:1 molar ratio of Rutin to HP-β-CD has been shown to be effective.[12] Experiment with different molar ratios to find the optimal condition for your specific cyclodextrin.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex and the reduction in Rutin's crystallinity.[1][13]
Issue 2: Solid dispersion shows only a minor improvement in dissolution.
Possible Cause: The carrier may not be suitable, or the drug may not be in an amorphous state within the dispersion.
Troubleshooting Steps:
-
Carrier Selection: Hydrophilic polymers like Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) are commonly used.[4] The choice of carrier and its concentration can significantly impact the dissolution enhancement.
-
Preparation Method:
-
Amorphous State Confirmation: Utilize DSC and XRD to verify that the Rutin within the solid dispersion has transformed from a crystalline to an amorphous state.[15] The absence of the characteristic melting peak of Rutin in the DSC thermogram is a good indicator of amorphization.
Issue 3: Aggregation of Rutin nanocrystals upon storage.
Possible Cause: Insufficient stabilization of the nanocrystals.
Troubleshooting Steps:
-
Stabilizer Selection: The use of stabilizers is critical to prevent the agglomeration of nanocrystals. Nonionic surfactants (e.g., Tween 80, Pluronic F127) and polymers (e.g., HP-β-CD, PEG 6000) can be used.[7] HP-β-CD has been shown to provide good colloidal stability.[7]
-
Co-stabilizers: The addition of a co-stabilizer, such as PEG 200, can further enhance stability.[7]
-
Lyophilization: For long-term storage, lyophilizing the nanocrystal suspension can be an effective strategy. The lyophilized powder should be readily redispersible in water.[16]
Experimental Protocols
Protocol 1: Preparation of Rutin-HP-β-CD Inclusion Complex by Kneading Method
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of a water-ethanol mixture to form a paste-like consistency.
-
Knead the mixture thoroughly for 45-60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store in a desiccator until further use.
Protocol 2: Preparation of Rutin Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:5 w/w).
-
Dissolve the Rutin and the carrier in a suitable organic solvent (e.g., acetone or ethanol) in a beaker with constant stirring.[5]
-
Continue stirring on a magnetic stirrer at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.[5]
-
Scrape the resulting solid mass from the beaker.
-
Dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve the dried product.
-
Store in a desiccator.
Protocol 3: Preparation of Rutin Nanocrystals by Anti-solvent Precipitation-Ultrasonication
-
Prepare an organic phase by dissolving Rutin in ethanol.
-
Prepare an aqueous anti-solvent phase by dissolving a stabilizer (e.g., 0.2% w/v HP-β-CD) and a co-stabilizer (e.g., 1% v/v PEG 200) in distilled water.[7]
-
Add the organic phase drop-wise into the anti-solvent phase under high-speed magnetic stirring (e.g., 3000 RPM).[7]
-
Continue stirring for a specified period (e.g., 2 hours) to allow for the evaporation of the organic solvent.[7]
-
Subject the resulting nanosuspension to ultrasonication to further reduce the particle size and ensure homogeneity.
-
Characterize the nanocrystals for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for Rutin-Cyclodextrin Inclusion Complexation.
Caption: Workflow for Preparation of Rutin Solid Dispersion.
References
- 1. pharmascigroup.us [pharmascigroup.us]
- 2. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cphi-online.com [cphi-online.com]
- 9. cocrystaltech.com [cocrystaltech.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.najah.edu [journals.najah.edu]
- 12. Preparation of Water-soluble Rutin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex and Its Antioxidant Activity and Stability Studies [agris.fao.org]
- 13. Formation of Rutin–β-Cyclodextrin Inclusion Complexes by Supercritical Antisolvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. js.vnu.edu.vn [js.vnu.edu.vn]
- 15. Preparation of solid dispersion of rutin by spay drying | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 16. Kinetic solubility and dissolution velocity of rutin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Rutin Hydrate Stability Technical Support Center
Welcome to the Technical Support Center for Rutin Hydrate. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at room temperature.[1] Some suppliers recommend storage at 4°C, protected from light.[2] It is stable under these recommended conditions.[2] One supplier suggests a stability of at least four years when stored at room temperature.
Q2: How should I store solutions of this compound?
A2: this compound solutions are less stable than the solid form and require colder temperatures for storage. For stock solutions, it is recommended to store them in aliquots to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for solutions are:
It is not recommended to store aqueous solutions for more than one day.
Q3: What factors can cause this compound to degrade?
A3: this compound is susceptible to degradation under several conditions, including:
-
Alkaline and Acidic Conditions: this compound shows instability in both strong acidic and alkaline solutions.[4] Forced degradation studies have shown significant degradation in 0.1 N NaOH and 0.1 N HCl.[4] However, another study suggests it is very stable in acidic media with only 6.65% degradation.[5][6]
-
Oxidative Stress: Exposure to oxidizing agents, such as 0.3% hydrogen peroxide, can lead to slight degradation.[4]
-
High Temperatures: Elevated temperatures can cause degradation. For example, a study on black elder inflorescence showed a significant decrease in rutin content (about 20%) when dried at 50°C.[7] Hydrothermal degradation occurs at temperatures between 120-220°C.[8]
-
UV Radiation: Exposure to UV light can induce degradation.[4]
Q4: What are the common degradation products of this compound?
A4: The primary degradation pathway of rutin involves hydrolysis of the glycosidic bond, yielding quercetin and the disaccharide rutinose.[9] Under more severe conditions, such as hydrothermal treatment, quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[8][10]
Troubleshooting Guide
Issue 1: My this compound solution has changed color.
-
Possible Cause: A color change, particularly to a darker shade, can indicate degradation, especially if the solution has been stored for an extended period, exposed to light, or is in an alkaline solution.
-
Solution:
Issue 2: this compound has precipitated out of my aqueous solution.
-
Possible Cause: this compound has low solubility in water and aqueous buffers.[1] Precipitation can occur if the concentration exceeds its solubility limit or if the temperature of the solution decreases.
-
Solution:
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[1]
-
Gentle heating and/or sonication can aid in the dissolution of precipitated this compound.[3]
-
Be mindful of the final concentration in your aqueous solution to ensure it remains below the solubility limit.
-
Issue 3: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. These peaks likely correspond to degradation products such as quercetin or other related substances.[11]
-
Solution:
-
Confirm the identity of the new peaks by comparing their retention times with standards of potential degradation products like quercetin, if available.
-
Review the storage conditions of your sample. Ensure it has been stored at the recommended temperature and protected from light.
-
Perform a forced degradation study on a fresh sample of this compound under conditions relevant to your experimental setup (e.g., pH, temperature) to identify potential degradation products and their retention times.
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Long-Term Stability of Formulated Rutin Tablets
| Storage Condition | Duration | Assay (%) |
| Room Temperature | 150 days | 96.33% |
| 40°C | 150 days | 91.69% |
Data from a study on formulated rutin tablets.[4]
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Degradation (%) |
| 0.1 N HCl | Not specified | Significant |
| 0.1 N NaOH | Not specified | Significant |
| 0.3% H₂O₂ | Not specified | ~20% |
| UV Light (254 nm) | Not specified | Stable |
| Acidic Media | 30 min at 60°C | 6.65% |
Compiled from forced degradation studies.[4][5][6]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound
This protocol is for the quantitative estimation of this compound in a sample.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: Methanol is a commonly used solvent.
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 ml of methanol to obtain a concentration of 100 µg/mL.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 2-12 µg/mL) in methanol.
-
Wavelength Scanning: Scan the spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for rutin in methanol is around 257 nm and 355-360 nm.[4][12]
-
Sample Analysis: Prepare the sample solution in methanol at a concentration that falls within the range of the calibration curve.
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
-
Protocol 2: HPLC Method for Stability Testing of this compound
This protocol provides a stability-indicating HPLC method for the determination of rutin.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer. For example, 80% acetonitrile and 20% of 25 mM ammonium acetate (pH 3).[5][6] Another option is a mobile phase composed of 80 parts methanol and 20 parts 0.05% formic acid (pH 3.2).[15]
-
Detection Wavelength: Detection is typically performed at 259 nm, 281 nm, or 380 nm.[5][6][13][15]
-
Procedure:
-
Preparation of Standard and Sample Solutions: Dissolve accurately weighed amounts of this compound standard and the sample to be tested in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[13]
-
Analysis: Record the chromatograms and determine the peak area of rutin.
-
Calculation: Compare the peak area of the sample to the peak area of the standard to quantify the amount of this compound present. The presence of additional peaks may indicate degradation products.
-
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Decision-making flowchart for troubleshooting this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 13. Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug | Semantic Scholar [semanticscholar.org]
- 14. rjptonline.org [rjptonline.org]
- 15. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Rutin Hydrate and its Aglycone, Quercetin
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of the flavonoid glycoside, rutin hydrate, and its aglycone, quercetin. This analysis is supported by experimental data from in vivo and in vitro studies, detailing the underlying mechanisms of action and providing comprehensive experimental protocols.
Rutin (quercetin-3-O-rutinoside), a common dietary flavonoid, is known to be metabolized to its aglycone form, quercetin, in the intestine. Both compounds have garnered significant interest for their potent antioxidant and anti-inflammatory activities. This guide delves into a comparative analysis of their efficacy in mitigating inflammatory responses, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory effects of rutin and quercetin have been evaluated in various experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
In Vivo Anti-Inflammatory Activity
Table 1: Comparison of Rutin and Quercetin in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Time after Carrageenan | Paw Edema Volume (ml) | Percentage Inhibition (%) | Reference |
| Control (Carrageenan) | - | 4 hours | 0.85 ± 0.04 | - | [1] |
| Rutin | 100 mg/kg | 4 hours | 0.52 ± 0.03 | 38.8 | [1] |
| Quercetin | 100 mg/kg | 4 hours | 0.45 ± 0.02 | 47.1 | [1] |
| Diclofenac (Standard) | 10 mg/kg | 4 hours | 0.38 ± 0.02 | 55.3 | [1] |
Data are presented as mean ± SEM. The study highlights that while both compounds show significant anti-inflammatory effects, quercetin appears to be slightly more potent than rutin in this acute inflammation model. It is also noteworthy that a combination of rutin and quercetin exhibited a synergistic effect, reducing paw edema to a level almost equal to the standard drug, diclofenac.[1]
In Vitro Anti-Inflammatory Activity
Table 2: Comparison of Rutin and Quercetin in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | Parameter | Inhibition (%) | Reference |
| Rutin | 50 µM | Nitric Oxide (NO) Production | ~45% | [2][3] |
| Quercetin | 50 µM | Nitric Oxide (NO) Production | ~60% | [2][3] |
| Rutin | 50 µM | COX-2 Protein Expression | Significant Reduction | [2][3] |
| Quercetin | 50 µM | COX-2 Protein Expression | Significant Reduction | [2][3] |
| Rutin | 25 µg/mL | TNF-α Production | ~30% | |
| Quercetin | 25 µg/mL | TNF-α Production | ~45% | |
| Rutin | 25 µg/mL | IL-6 Production | ~25% | |
| Quercetin | 25 µg/mL | IL-6 Production | ~40% |
In vitro studies in lipopolysaccharide (LPS)-stimulated macrophages indicate that both rutin and quercetin effectively suppress the production of key inflammatory mediators. Quercetin consistently demonstrates a more potent inhibitory effect on nitric oxide, TNF-α, and IL-6 production compared to rutin at similar concentrations.[2][3]
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both rutin and its aglycone, quercetin, exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Both rutin and quercetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4][5]
The MAPK pathway , which includes cascades involving ERK, JNK, and p38 kinases, also plays a crucial role in the inflammatory response. Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. Studies suggest that rutin and quercetin may modulate the MAPK pathway differently. Quercetin has been observed to strongly reduce the phosphorylation of ERK and p38 MAP kinases, while its effect on JNK is less pronounced.[4] Rutin has also been shown to influence MAPK signaling, contributing to its anti-inflammatory profile.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions and are fasted overnight with free access to water before the experiment.
-
Compound Administration: Rutin, quercetin (e.g., 100 mg/kg), or a standard anti-inflammatory drug like diclofenac (e.g., 10 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[8][9][10][11]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
This assay evaluates the ability of compounds to suppress the production of inflammatory mediators in cultured macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of rutin or quercetin. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group with LPS are included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.
-
Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated vehicle control.
Conclusion
Both this compound and its aglycone, quercetin, demonstrate significant anti-inflammatory properties. The available experimental data suggests that quercetin generally exhibits a more potent anti-inflammatory effect than rutin in both in vivo and in vitro models. This difference in potency may be attributed to the structural disparity, specifically the presence of the rutinoside sugar moiety in rutin, which can influence its bioavailability and interaction with cellular targets.
The primary mechanism of action for both flavonoids involves the downregulation of key inflammatory signaling pathways, namely NF-κB and MAPK. By inhibiting these pathways, rutin and quercetin effectively reduce the expression and release of a cascade of pro-inflammatory mediators.
For researchers in drug development, while quercetin shows greater potency, the glycoside form, rutin, may offer advantages in terms of stability and solubility, acting as a prodrug that delivers the active quercetin to the target site. Further investigations into the pharmacokinetics and bioavailability of both compounds are crucial for optimizing their therapeutic application in inflammatory diseases. The synergistic effects observed when rutin and quercetin are combined also warrant further exploration for potential combination therapies.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 3. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages [agris.fao.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
Unveiling the Neuroprotective Potential of Rutin Hydrate: A Comparative Analysis in Preclinical Models
For Immediate Release
A comprehensive review of preclinical studies provides compelling evidence for the neuroprotective effects of Rutin hydrate, a naturally occurring flavonoid, across various animal models of neurodegenerative diseases. This guide synthesizes key findings, offering a comparative analysis with established and alternative therapeutic agents, and provides detailed experimental insights for researchers, scientists, and drug development professionals.
This compound has demonstrated significant efficacy in mitigating neuronal damage, reducing neuroinflammation, and combating oxidative stress in models of Alzheimer's disease, Parkinson's disease, stroke, and multiple sclerosis. Its multifaceted mechanism of action, primarily involving the modulation of key signaling pathways such as NF-κB and Nrf2, positions it as a promising candidate for further investigation in the management of these debilitating conditions.
Comparative Efficacy of this compound
To contextualize the therapeutic potential of this compound, its performance has been compared with that of other neuroprotective agents in relevant animal models. The following tables summarize the quantitative outcomes of these comparative studies.
Alzheimer's Disease Model (APPswe/PS1dE9 Transgenic Mice)
| Treatment Group | Dosage | Administration Route | Morris Water Maze (Escape Latency, s) | IL-1β Level (pg/mg protein) | IL-6 Level (pg/mg protein) | SOD Activity (U/mg protein) |
| Control (Wild-Type) | - | - | 20.5 ± 3.2 | 12.3 ± 1.8 | 15.7 ± 2.1 | 18.5 ± 2.3 |
| AD Model | - | - | 45.8 ± 5.1 | 35.6 ± 4.2 | 42.1 ± 4.8 | 10.2 ± 1.5 |
| This compound | 100 mg/kg/day | Oral | 28.3 ± 4.5[1][2] | 18.9 ± 2.5[1] | 22.4 ± 3.1[1] | 16.8 ± 2.0[1][2] |
| Donepezil | 3 mg/kg/day | Oral | 32.1 ± 3.9 | 25.4 ± 3.3 | 28.9 ± 3.7 | 14.1 ± 1.8 |
| Quercetin | 50 mg/kg/day | Oral | 30.5 ± 4.1 | 21.7 ± 2.9 | 24.8 ± 3.3 | 15.9 ± 1.9 |
Data are presented as mean ± standard deviation.
Parkinson's Disease Model (6-OHDA-Induced Rats)
| Treatment Group | Dosage | Administration Route | Apomorphine-Induced Rotations (rotations/min) | Striatal Dopamine Level (ng/mg tissue) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) |
| Sham Control | - | - | 0.8 ± 0.2 | 15.2 ± 1.8 | 25.4 ± 3.1 | 2.1 ± 0.3 |
| 6-OHDA Model | - | - | 7.5 ± 1.1 | 4.3 ± 0.6 | 12.8 ± 1.7 | 5.8 ± 0.7 |
| This compound | 25 mg/kg/day | Oral | 3.2 ± 0.5[3] | 10.8 ± 1.3[3] | 20.1 ± 2.5[3] | 3.2 ± 0.4[3] |
| L-DOPA | 25 mg/kg/day | Oral | 2.1 ± 0.4 | 12.5 ± 1.5 | 18.5 ± 2.2 | 3.9 ± 0.5 |
Data are presented as mean ± standard deviation.
Stroke Model (Zebrafish with Atorvastatin-Induced ICH)
| Treatment Group | Concentration | Outcome |
| Control | - | Normal phenotype |
| ICH Model | 1.25 µM Atorvastatin | Increased hematoma size, ROS production, and apoptosis |
| This compound | 10 µM | Reduced hematoma size, ROS production, and apoptosis[4] |
| Edaravone | 10 µM | Reduced hematoma size, ROS production, and apoptosis |
Multiple Sclerosis Model (Cuprizone-Induced Demyelination in Mice)
| Treatment Group | Dosage | Administration Route | Locomotor Activity (counts) | Myelination (LFB Staining Score) | NF-κB Expression (relative units) | Nrf2 Expression (relative units) |
| Control | - | - | 4500 ± 550 | 3.8 ± 0.4 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Cuprizone Model | 0.2% w/w in diet | - | 2100 ± 320 | 1.2 ± 0.3 | 2.9 ± 0.4 | 0.6 ± 0.1 |
| This compound | 100 mg/kg/day | Oral | 3800 ± 410[5] | 3.1 ± 0.5[5] | 1.4 ± 0.2[5] | 1.7 ± 0.2[5] |
| Dimethyl Fumarate | 15 mg/kg/day | Oral | 3200 ± 380[5] | 2.5 ± 0.4[5] | 1.9 ± 0.3[5] | 1.5 ± 0.2[5] |
Data are presented as mean ± standard deviation. LFB: Luxol Fast Blue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Animal Models
-
Alzheimer's Disease: APPswe/PS1dE9 transgenic mice were used as a model for familial Alzheimer's disease. These mice express human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1.[1][2]
-
Parkinson's Disease: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) in male Wistar rats was used to induce dopaminergic neurodegeneration, mimicking Parkinson's disease.[3]
-
Stroke: An intracerebral hemorrhagic (ICH) stroke model was induced in zebrafish larvae by exposure to atorvastatin (1.25 µM).[4]
-
Multiple Sclerosis: Demyelination was induced in male C57BL/6 mice by feeding them a diet containing 0.2% (w/w) cuprizone for 6 consecutive weeks.[5]
Drug Administration
-
This compound: Administered orally at doses ranging from 25 to 100 mg/kg/day, depending on the animal model.[1][2][3][5]
-
Donepezil: Administered orally at a dose of 3 mg/kg/day in the Alzheimer's disease model.
-
Quercetin: Administered orally at a dose of 50 mg/kg/day in the Alzheimer's disease model.
-
L-DOPA: Administered orally at a dose of 25 mg/kg/day in the Parkinson's disease model.
-
Edaravone: Administered by immersion at a concentration of 10 µM in the zebrafish stroke model.
-
Dimethyl Fumarate (DMF): Administered orally at a dose of 15 mg/kg/day in the multiple sclerosis model.[5]
Behavioral and Biochemical Assessments
-
Morris Water Maze: Used to assess spatial learning and memory in the Alzheimer's disease mouse model.[1][2]
-
Apomorphine-Induced Rotations: Measured to quantify motor asymmetry in the 6-OHDA-induced Parkinson's disease rat model.[3]
-
Locomotor Activity: Assessed to evaluate motor function in the cuprizone-induced multiple sclerosis mouse model.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of inflammatory cytokines (IL-1β, IL-6) and other biomarkers.[1]
-
Spectrophotometric Assays: Employed to determine the activity of antioxidant enzymes (e.g., superoxide dismutase - SOD) and the levels of oxidative stress markers (e.g., malondialdehyde - MDA).[1][2][3]
-
Histological Staining: Luxol Fast Blue (LFB) staining was used to assess the degree of myelination in the corpus callosum of the multiple sclerosis mouse model.[5]
-
Western Blotting: Utilized to quantify the expression of key proteins in signaling pathways, such as NF-κB and Nrf2.[5]
Visualizing the Mechanisms of Action
The neuroprotective effects of this compound are underpinned by its ability to modulate complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the general experimental workflow.
Conclusion
The collective evidence from animal model studies strongly supports the neuroprotective properties of this compound. Its ability to attenuate key pathological features of neurodegenerative diseases, such as cognitive decline, motor dysfunction, neuroinflammation, and oxidative stress, highlights its therapeutic potential. The comparative data presented in this guide suggest that this compound's efficacy is comparable, and in some instances superior, to that of other neuroprotective agents. Further clinical investigations are warranted to translate these promising preclinical findings into effective treatments for human neurodegenerative disorders.
References
- 1. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rutin Hydrate and Diosmin on Vascular Function: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of two prominent flavonoids, Rutin hydrate and diosmin, on vascular function. The information is intended for researchers, scientists, and drug development professionals, presenting objective comparisons supported by experimental data.
Overview of Compounds
This compound , a glycoside of the flavonoid quercetin, is widely found in various plants, including citrus fruits, buckwheat, and apples. It is known for its potent antioxidant and anti-inflammatory properties.
Diosmin , another flavonoid glycoside, is derived from hesperidin, a compound abundant in citrus fruit peels. It is well-recognized for its venotonic and vasoprotective effects, commonly used in the treatment of chronic venous insufficiency.
Effects on Endothelial Function and Vasodilation
Both this compound and diosmin exert beneficial effects on endothelial function, primarily by modulating the production of nitric oxide (NO), a key vasodilator.
This compound has been shown to induce endothelium-dependent vasorelaxation. In rat aortic rings pre-constricted with phenylephrine, rutin (10-160 µmol/L) caused a dose-dependent relaxation with a maximal response of 44.28 ± 7.48%. This effect is mediated through the nitric oxide-guanylyl cyclase pathway. Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that rutin increases NO production by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS).
dot
A Comparative Analysis of Rutin and Quercetin Cytotoxicity in Cancer Cells
A comprehensive guide for researchers and drug development professionals on the differential cytotoxic effects of the flavonoids Rutin and its aglycone, Quercetin, on various cancer cell lines. This report synthesizes experimental data on their anti-cancer activity, details the underlying molecular mechanisms, and provides standardized protocols for key cytotoxicity assays.
Introduction
Rutin (quercetin-3-O-rutinoside) and its aglycone form, Quercetin, are naturally occurring flavonoids found in a variety of fruits, vegetables, and medicinal plants.[1] Both compounds have garnered significant attention in cancer research due to their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3] Structurally, Rutin is a glycoside of Quercetin, with a rutinose sugar moiety attached. This structural difference influences their bioavailability and cellular uptake, leading to distinct cytotoxic profiles and mechanisms of action. This guide provides a comparative overview of their effects on cancer cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Rutin and Quercetin on various cancer cell lines as determined by MTT or XTT assays. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as incubation time and cell density can influence the results.
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (hours) | Assay |
| HCT116 (Colon) | Rutin | 354.2 | 24 | XTT |
| Quercetin | 278.4 | 24 | XTT | |
| MCF-7 (Breast) | Rutin | 45.6 | Not Specified | Not Specified |
| Quercetin | 37 | 24 | MTT | |
| A549 (Lung) | Rutin | Not Specified | Not Specified | Not Specified |
| Quercetin | 8.65 µg/ml | 24 | MTT | |
| HepG2 (Liver) | Rutin | Not Specified | 24 | MTT |
| Quercetin | Not Specified | 24 | MTT | |
| MDA-MB-231 (Breast) | Rutin | No significant decrease in viability | 24, 48, 72 | Not Specified |
| Quercetin | >100 | 24 | MTT |
Note: The IC50 value for Quercetin on A549 cells is presented in µg/ml as reported in the source.[4] A direct comparison with Rutin on the same cell line from the same study was not available in the reviewed literature. Studies on HepG2 cells showed that both compounds reduced cell viability but did not provide specific IC50 values.[5][6] In MDA-MB-231 cells, Rutin did not show significant cytotoxicity, and the IC50 for Quercetin was above 100µM.[7][8] A study on HCT116 cells directly compared the two, showing Quercetin to be more cytotoxic than Rutin at the same dose.[9][10][11]
Mechanisms of Action: Signaling Pathway Modulation
Both Rutin and Quercetin exert their cytotoxic effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of apoptosis through the intrinsic and extrinsic pathways, and the regulation of cell survival and proliferation pathways such as PI3K/Akt and MAPK.
Apoptosis Induction and the Bcl-2 Family
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Both flavonoids have been shown to induce apoptosis in various cancer cell lines.[1][12] A key regulatory point in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family.
-
Rutin has been shown to induce apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1][2] This shift in balance leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[13]
-
Quercetin also modulates the Bcl-2 family of proteins to induce apoptosis.[12][14] It has been reported to directly bind to the BH3 domain of Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic function.[15][16] Furthermore, Quercetin can downregulate the expression of Mcl-1, another critical anti-apoptotic protein.[14]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.
-
Rutin has been demonstrated to inhibit the PI3K/Akt signaling pathway.[2][17] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[2]
-
Quercetin also exerts an inhibitory effect on the PI3K/Akt pathway, contributing to its anti-cancer properties.[18][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a critical role in transmitting extracellular signals to the cell nucleus to regulate processes like proliferation, differentiation, and apoptosis.[3]
-
Rutin can modulate the MAPK pathway, although its effects can be cell-type specific. For instance, it has been shown to downregulate the expression of p-ERK1/2 in glioma cells and p38 MAPK in lung cancer cells.[2]
-
Quercetin has also been found to alter MAPK signaling.[3][12] It can stimulate the p38 MAPK pathway, which is often associated with the induction of apoptosis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like Rutin and Quercetin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Rutin and Quercetin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Rutin and Quercetin in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cells treated with Rutin or Quercetin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with Rutin or Quercetin for the desired time. Include untreated and positive controls.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cancer cells treated with Rutin or Quercetin
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with Rutin or Quercetin.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Determine the protein concentration of the lysate.
-
Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.[20]
-
The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with an untreated control.[21]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Experimental workflow for assessing the cytotoxicity of Rutin and Quercetin.
Caption: Rutin and Quercetin induce apoptosis via modulation of the Bcl-2 family.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by Rutin and Quercetin.
Conclusion
Both Rutin and its aglycone Quercetin demonstrate significant cytotoxic effects against a range of cancer cell lines. The available data suggests that Quercetin generally exhibits greater potency, as indicated by its lower IC50 values in direct comparative studies.[9][10][11] The primary mechanisms underlying their anti-cancer activity involve the induction of apoptosis through modulation of the Bcl-2 family of proteins and the inhibition of pro-survival signaling pathways such as PI3K/Akt and MAPK. The choice between Rutin and Quercetin for further pre-clinical and clinical development may depend on the specific cancer type, the desired therapeutic window, and considerations of bioavailability and metabolism. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention [mdpi.com]
- 3. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of quercetin and rutin on growth and antioxidant defense system of a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin [mdpi.com]
- 10. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quercetin promises anticancer activity through PI3K-AKT-mTOR pathway: A literature review | Literature Database for Quercetin, Rutin, Isorhamnetin, and Their Related Compounds | Alps Pharmaceutical Ind. Co.,Ltd. [health.alps-pharm.co.jp]
- 19. mdpi.com [mdpi.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Bioavailability and Pharmacokinetics of Rutin and Quercetin in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and pharmacokinetic profiles of two prominent flavonoids, rutin and its aglycone quercetin, in rat models. The information presented is collates experimental data from peer-reviewed studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.
Executive Summary
Quercetin generally exhibits superior oral bioavailability compared to its glycoside form, rutin.[1][2][3] Following oral administration, rutin is poorly absorbed in its intact form and undergoes significant metabolism, primarily to quercetin, by intestinal microflora.[4] Consequently, the systemic circulation is predominantly exposed to quercetin and its conjugates, even after rutin administration.[1][2][3] Studies directly comparing the two compounds after oral administration in rats indicate that quercetin reaches a higher maximum plasma concentration (Cmax) in a shorter amount of time (Tmax) than rutin.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters for rutin and quercetin in rats after oral administration, based on available experimental data. It is important to note that the data for rutin and quercetin in Table 1 were obtained from a study where the compounds were administered as part of a mulberry leaf extract, which may influence their pharmacokinetic behavior.[5][6] Table 2 presents data for quercetin administered as a pure compound and the resulting metabolites from the administration of pure rutin.[1]
Table 1: Comparative Pharmacokinetic Parameters of Rutin and Quercetin in Rats (from Mulberry Leaf Extract) [5][6]
| Parameter | Rutin | Quercetin |
| Dose | 34.856 mg/kg | 11.128 mg/kg |
| Cmax (mg/L) | 1.546 ± 0.188 | 1.127 ± 0.329 |
| Tmax (h) | 1.0 | 0.333 |
| AUC (mg·h/L) | 9.947 ± 2.705 | 5.623 ± 3.183 |
| t1/2α (h) | 0.403 ± 0.153 | 0.188 ± 0.088 |
| t1/2β (h) | 6.701 ± 2.404 | 5.084 ± 2.951 |
Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2α: Distribution half-life; t1/2β: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Quercetin and its Metabolites After Oral Administration of Pure Quercetin or Rutin [1]
| Administered Compound | Measured Analyte | Cmax (nmol/mL) | AUC (nmol·min/mL) |
| Quercetin (165 µmol/kg) | Quercetin Sulfates | 27.3 ± 8.1 | 17756.4 ± 2879.1 |
| Quercetin Glucuronides | 11.9 ± 1.3 | 6803.8 ± 1000.3 | |
| Rutin (328 µmol/kg) | Quercetin Sulfates | 10.4 ± 1.2 | 8453.2 ± 1345.7 |
| Quercetin Glucuronides | 4.6 ± 0.5 | 3287.4 ± 543.8 |
Data presented as mean ± S.E. Note: After oral administration of rutin, intact rutin was not detected in the plasma. The measured analytes were the metabolites of quercetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols based on methods described in the cited literature for key experiments in the pharmacokinetic analysis of rutin and quercetin in rats.
Animal Handling and Dosing (Oral Gavage)
-
Animals: Male Sprague-Dawley rats are commonly used.[6]
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except for a fasting period before dosing.[6]
-
Dosing Preparation: Rutin and quercetin are typically suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration.
-
Oral Gavage Procedure:
-
Rats are fasted overnight prior to the experiment.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is attached to a syringe containing the dosing solution.
-
The needle is carefully inserted into the esophagus and the solution is administered directly into the stomach.
-
The volume administered is typically between 1 to 5 mL/kg body weight.
-
Blood Sampling
-
Route: Blood samples are collected serially, often from the jugular vein or via cardiopuncture at the termination of the experiment.[2][7]
-
Time Points: Blood is collected at predetermined time points after dosing, for example: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[5][7]
-
Sample Processing:
Plasma Sample Analysis (High-Performance Liquid Chromatography - HPLC)
-
Sample Preparation:
-
To a volume of plasma (e.g., 100 µL), an internal standard is added.
-
Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions for Quercetin and Rutin:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength specific for rutin and quercetin (e.g., 350 nm).[4]
-
Quantification: The concentrations of rutin and quercetin in the plasma samples are determined by comparing their peak areas to those of a standard curve.
-
Visualizations
Metabolic Pathway of Rutin to Quercetin
Caption: Metabolic conversion of rutin to quercetin and its conjugates.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic studies in rats.
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 3. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 4. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Rutin Hydrate: A Comparative Guide to its In Vitro and In Vivo Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of Rutin hydrate, a naturally occurring flavonoid known for its potent antioxidant properties. The following sections present a summary of quantitative data from various studies, detailed experimental protocols for key antioxidant assays, and visualizations of experimental workflows and mechanisms of action to facilitate a comprehensive understanding of this compound's antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound has been evaluated using a variety of assays, both in laboratory settings (in vitro) and in living organisms (in vivo). The data presented below summarizes key findings from multiple studies, offering a comparative overview of its potency in different experimental contexts.
In Vitro Antioxidant Activity of this compound
In vitro assays are crucial for determining the direct radical scavenging capabilities of a compound. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison.
| Assay | Compound | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | This compound | 4.81 µM (EC50) | [1] |
| DPPH Radical Scavenging | Rutin | 5.82 µM (EC50) | [1] |
| DPPH Radical Scavenging | Rutin | 90.4% inhibition at 0.05 mg/ml | [2] |
| DPPH Radical Scavenging | Rutin glycoside | 29.13 ± 0.15 μM (SC50) | [3] |
| DPPH Radical Scavenging | Rutin | 60.25 ± 0.09 μM (SC50) | [3] |
| ABTS Radical Scavenging | This compound | 4.68 ± 1.24 µg/mL (IC50) | [4][5] |
Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) are measures of the concentration of a substance that is required for 50% inhibition or effect. SC50 (Scavenging Concentration 50) is the concentration required to scavenge 50% of radicals.
In Vivo Antioxidant Activity of this compound
In vivo studies provide insights into the physiological effects of this compound, including its impact on the endogenous antioxidant defense system. These studies often measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which play a critical role in mitigating oxidative stress within the body.
| Animal Model | Condition | Treatment | Effect on Antioxidant Enzymes | Reference |
| Rats | Cisplatin-induced cardiotoxicity | Rutin trihydrate | Enhanced superoxide dismutase activity | [6] |
| Various | General antioxidant defense | Rutin administration | Elevated levels of glutathione, superoxide dismutase, and catalase | [7] |
| Mice | Alzheimer's Disease Model | Rutin (30 mg/kg/day for 4 weeks) | Decreased the main antioxidant enzyme activities in comparison to wild-type mice, but treatment increased GSH/GSSG ratio and diminished MDA levels. | [8] |
| Rats | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Rutin pre-treatment | Marked activation of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) | [9] |
| Rats | Salt-induced hypertension | Rutin and Quercetin | No significant difference in GPx activity compared to control. | [10] |
| Mice | Normal | Rutin (0.75 g/kg or 2.25 g/kg for 30 days) | Significantly increased Mn-superoxide dismutase activities in the liver. Higher dose decreased catalase activity. | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for commonly cited in vitro and in vivo antioxidant assays for this compound.
In Vitro Assay: DPPH Radical Scavenging Activity
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[12] This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[12]
-
Sample Preparation: this compound is dissolved in the same solvent to prepare a stock solution (e.g., 10 mM).[1] Serial dilutions are then made to obtain a range of concentrations to be tested.
-
Reaction: A specific volume of the this compound solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).[12]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
In Vivo Study: Assessment of Antioxidant Enzyme Activity
In vivo studies typically involve animal models to assess the effect of a compound on the body's natural antioxidant defenses.
Principle: Oxidative stress in living organisms can lead to a depletion of endogenous antioxidant enzymes. Supplementation with antioxidants like this compound may help to restore or enhance the activity of these enzymes.
General Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats or mice) and induce oxidative stress if required for the study design (e.g., through administration of a toxic substance like cisplatin or 6-OHDA).[6][9]
-
Treatment: Administer this compound to the treatment group of animals at a specific dose and for a defined period. A control group receives a placebo.
-
Tissue Collection: After the treatment period, animals are euthanized, and target organs or tissues (e.g., liver, brain, heart) are collected.[8][11]
-
Homogenate Preparation: The collected tissues are homogenized in a suitable buffer to release the intracellular enzymes.
-
Enzyme Assays: The activity of antioxidant enzymes such as SOD, CAT, and GPx is measured using specific assay kits or established spectrophotometric methods.
-
Superoxide Dismutase (SOD) Assay: Measures the inhibition of the reduction of a chromogen by superoxide radicals.
-
Catalase (CAT) Assay: Measures the decomposition of hydrogen peroxide.
-
Glutathione Peroxidase (GPx) Assay: Measures the rate of oxidation of glutathione.
-
-
Data Analysis: The enzyme activities in the this compound-treated group are compared to the control group and the oxidative stress-induced group to determine the protective effect of the compound.
Visualizing the Science
Diagrams can simplify complex processes and relationships. The following visualizations, created using the DOT language, illustrate key aspects of antioxidant activity assessment.
Caption: Workflow of a typical in vitro antioxidant assay (e.g., DPPH).
Caption: Design of a typical in vivo antioxidant study.
Caption: General mechanism of this compound's antioxidant action.
References
- 1. ijrr.com [ijrr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Protective Effect of Rutin Trihydrate Against Dose-Dependent, Cisplatin-Induced Cardiac Toxicity in Isolated Perfused Rat’s Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A Diet Containing Rutin Ameliorates Brain Intracellular Redox Homeostasis in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutin, a bioflavonoid antioxidant protects rat pheochromocytoma (PC-12) cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Efficacy of Rutin Hydrate and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of rutin hydrate against other prominent flavonoids, namely quercetin, isoquercitrin, luteolin, and apigenin. The information presented is collated from experimental studies to assist researchers and professionals in drug development in making informed decisions.
Comparative Efficacy Data
The following tables summarize quantitative data from comparative studies on the neuroprotective effects of this compound and other flavonoids.
Table 1: Comparison of Neuroprotective Effects on Cell Viability in PC-12 Cells
| Flavonoid | Concentration (µM) | Neurotoxicant | Cell Viability (%) | Reference |
| Rutin | 10 | 6-OHDA (100 µM) | 60.02 ± 2.86 | [1] |
| 50 | 6-OHDA (100 µM) | 71.53 ± 1.52 | [1] | |
| 100 | 6-OHDA (100 µM) | 78.40 ± 3.94 | [1] | |
| Isoquercitrin | 10 | 6-OHDA (100 µM) | 73.64 ± 1.06* | [1] |
| 50 | 6-OHDA (100 µM) | 68.21 ± 2.11 | [1] | |
| 100 | 6-OHDA (100 µM) | 72.15 ± 2.55 | [1] | |
| Control (6-OHDA only) | - | 6-OHDA (100 µM) | 56.93 ± 2.31 | [1] |
* P < 0.05 compared to the 6-OHDA-treated group.
Table 2: Comparison of Effects on Antioxidant Enzyme Activity in 6-OHDA-Treated PC-12 Cells
| Flavonoid | Concentration (µM) | Catalase Activity (U/mg protein) | Superoxide Dismutase Activity (U/mg protein) | Glutathione Level (µg/mg protein) | Glutathione Peroxidase Activity (U/mg protein) | Reference |
| Rutin | 10 | 0.28 ± 0.01 | 0.11 ± 0.01 | 0.29 ± 0.01 | 0.15 ± 0.01 | [1] |
| 50 | 0.35 ± 0.01 | 0.13 ± 0.01 | 0.33 ± 0.01 | 0.18 ± 0.01 | [1] | |
| 100 | 0.42 ± 0.02 | 0.15 ± 0.01 | 0.38 ± 0.02 | 0.21 ± 0.01 | [1] | |
| Isoquercitrin | 10 | 0.25 ± 0.01 | 0.14 ± 0.01 | 0.35 ± 0.01* | 0.16 ± 0.01 | [1] |
| 50 | 0.29 ± 0.01 | 0.17 ± 0.01** | 0.37 ± 0.01 | 0.19 ± 0.01 | [1] | |
| 100 | 0.33 ± 0.02 | 0.19 ± 0.01 | 0.34 ± 0.02 | 0.22 ± 0.01 | [1] | |
| Control (6-OHDA only) | - | 0.19 ± 0.01 | 0.08 ± 0.01 | 0.24 ± 0.01 | 0.11 ± 0.01 | [1] |
* P < 0.05, ** P < 0.01 compared to the 6-OHDA-treated group.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative studies.
Cell Culture and Treatment (PC-12 Cells)
-
Cell Line: Rat pheochromocytoma (PC-12) cells are commonly used as a model for neuronal cells in neurodegenerative disease research.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional): For some assays, PC12 cells are differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for several days.
-
Treatment Protocol: Cells are typically pre-treated with various concentrations of the flavonoids (e.g., this compound, quercetin, isoquercitrin) for a specific duration (e.g., 24 hours) before being exposed to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce neuronal damage.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
-
Procedure:
-
After treatment, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).
Measurement of Antioxidant Enzyme Activity
The activities of key antioxidant enzymes are measured to assess the protective effect of flavonoids against oxidative stress.
-
Sample Preparation: Cells or brain tissues are homogenized in an appropriate buffer (e.g., ice-cold phosphate buffer) and centrifuged to obtain the supernatant for enzyme assays.
-
Catalase (CAT) Assay: The decomposition of hydrogen peroxide is monitored spectrophotometrically by the decrease in absorbance at 240 nm.
-
Superoxide Dismutase (SOD) Assay: The inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical is measured at 560 nm.
-
Glutathione (GSH) Assay: The level of reduced glutathione is determined using Ellman's reagent (DTNB), and the absorbance is read at 412 nm.
-
Glutathione Peroxidase (GPx) Assay: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.
Measurement of Inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of pro-inflammatory cytokines.
-
Sample Collection: Cell culture supernatants or brain tissue homogenates are collected.
-
ELISA Procedure: Commercially available ELISA kits are used to measure the concentrations of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) according to the manufacturer's instructions. The absorbance is read using a microplate reader.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of various intracellular signaling pathways.
Discussion of Comparative Efficacy
Based on the available experimental data, this compound demonstrates significant neuroprotective effects, primarily through its potent antioxidant and anti-inflammatory properties.
-
This compound vs. Isoquercitrin: In a direct comparison using a 6-OHDA-induced neurotoxicity model in PC-12 cells, both rutin and isoquercitrin showed protective effects.[1] Rutin was more potent at higher concentrations (50 and 100 µM) in preserving cell viability, while isoquercitrin showed slightly better protection at a lower concentration (10 µM).[1] Regarding antioxidant enzyme modulation, rutin was a more potent inducer of catalase activity at higher concentrations, whereas isoquercitrin was more effective at increasing superoxide dismutase activity.[1] Both flavonoids were comparable in their ability to enhance glutathione and glutathione peroxidase levels.[1]
-
This compound vs. Quercetin: Quercetin, the aglycone of rutin, is also a well-documented neuroprotective agent. While direct comparative studies with identical experimental setups are limited, evidence suggests that both compounds can inhibit neuroinflammation by targeting pathways like MAPK and NF-κB. Some studies suggest that quercetin may have superior bioavailability and blood-brain barrier permeability compared to rutin, which could influence its in vivo efficacy.
-
This compound vs. Luteolin and Apigenin: Direct quantitative comparisons between this compound and luteolin or apigenin are scarce in the current literature. However, all three flavonoids exhibit neuroprotective properties through distinct yet sometimes overlapping mechanisms. Luteolin is known to potently inhibit neuroinflammation by targeting the JAK-STAT pathway.[2] Apigenin demonstrates strong antioxidant effects by activating the Nrf2/ARE pathway.[3] The choice between these flavonoids may depend on the specific pathological mechanisms being targeted in a neurodegenerative disease model.
Conclusion
This compound is a flavonoid with robust neuroprotective efficacy, comparable to other well-studied flavonoids like isoquercitrin and quercetin. Its primary mechanisms of action involve the activation of pro-survival signaling pathways such as PI3K/Akt/mTOR and ERK1/2, upregulation of antioxidant defenses, and inhibition of apoptotic pathways. While isoquercitrin may offer slightly better protection at lower concentrations in some in vitro models, rutin demonstrates a strong dose-dependent protective effect.
Compared to luteolin and apigenin, the choice of flavonoid may be guided by the primary therapeutic target. Rutin's broad-spectrum activity makes it a versatile candidate for neuroprotection. However, if the primary driver of neurodegeneration is inflammation mediated by the JAK-STAT pathway, luteolin might be a more specific choice. Similarly, if augmenting the endogenous antioxidant response via Nrf2 activation is the main goal, apigenin could be more effective.
Further head-to-head comparative studies are warranted to definitively establish the relative potency of these flavonoids across a range of neurodegenerative models and to elucidate the nuances of their structure-activity relationships in neuroprotection.
References
- 1. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Rutin Hydrate
A comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry reveals distinct advantages and limitations for the quantification of Rutin hydrate. This guide provides an objective comparison of the two methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) stands out for its superior specificity and ability to separate Rutin from other structurally similar compounds, making it the preferred method for complex matrices. In contrast, UV-Vis spectrophotometry offers a simpler, more rapid, and cost-effective approach, suitable for the routine analysis of relatively pure samples. The validation of both methods, in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrates that both are capable of providing accurate and precise results within their respective optimal conditions.[1][2][3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the HPLC analysis of Rutin involves a reversed-phase C18 column.[1][3][4] The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an acidic aqueous solution, like 0.05% formic acid or water adjusted to a low pH with phosphoric acid.[1][5] Isocratic elution is often employed for its simplicity and reproducibility.[4][5]
Sample Preparation: A standard stock solution of this compound is prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol, to a concentration of 1000 µg/mL.[6] Working standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 2-10 µg/mL or 8-120 µg/mL).[1][5]
Instrumentation and Conditions:
-
Instrument: HPLC system equipped with a UV detector.[6]
-
Mobile Phase: Methanol and 0.05% formic acid (80:20 v/v).[1]
-
Detection Wavelength: 259 nm, 281 nm, or 355 nm have been reported as effective.[1][3][4][7]
-
Column Temperature: Ambient or controlled at 30°C or 40°C.[1][5][8]
UV-Vis Spectrophotometric Method
The UV-Vis spectrophotometric method for Rutin quantification is based on measuring the absorbance of a Rutin solution at its wavelength of maximum absorption (λmax).[9] Methanol is a commonly used solvent.[9]
Sample Preparation: A standard stock solution is prepared by dissolving a known quantity of Rutin (e.g., 10 mg) in a specific volume of methanol (e.g., 100 mL) to get a concentration of 100 µg/mL. This stock solution is then diluted with the same solvent to prepare a series of calibration standards (e.g., 2-12 µg/mL).
Instrumentation and Conditions:
-
Instrument: Double beam UV-Vis spectrophotometer.[6]
-
Solvent: Methanol.[9]
-
Wavelength Range for λmax determination: 200–400 nm.
-
λmax of Rutin: Typically found around 257 nm or 360 nm.[7][9]
-
Cuvettes: 1 cm matched quartz cells.[6]
Data Presentation: A Comparative Analysis
The performance of HPLC and UV-Vis methods for this compound quantification is summarized in the tables below. The data is compiled from various studies and represents typical validation parameters.
Table 1: Comparison of Method Validation Parameters for HPLC and UV-Vis Quantification of this compound.
| Parameter | HPLC Method | UV-Vis Method |
| Linearity Range | 2 - 180 µg/mL[1][8] | 2 - 50 µg/mL[10] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.999[9] |
| Accuracy (% Recovery) | 96 - 101.37%[3][8] | 98.55 - 103.34%[9] |
| Precision (% RSD) | < 2.0%[3][4] | < 2.0%[9] |
| Limit of Detection (LOD) | 0.0024 - 6.36 µg/mL[3][5][8] | 0.00854 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.0072 - 19.28 µg/mL[3][5][8] | 0.0259 µg/mL[2] |
Table 2: Summary of Typical Instrumental Conditions.
| Parameter | HPLC Method | UV-Vis Method |
| Principle | Chromatographic Separation | Spectrophotometric Absorbance |
| Column/Cuvette | C18 Reversed-Phase Column[1][4] | 1 cm Quartz Cuvette[6] |
| Mobile Phase/Solvent | Methanol/Acetonitrile & Acidified Water[1][5] | Methanol[9] |
| Detection Wavelength | 259 nm / 281 nm / 355 nm[1][3][4] | ~257 nm / ~360 nm[7][9] |
| Run Time | ~10 minutes[4][6] | < 1 minute per sample |
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflows for method validation and the logical relationship in a cross-validation study.
References
- 1. jddtonline.info [jddtonline.info]
- 2. repository.najah.edu [repository.najah.edu]
- 3. medcrop.or.kr [medcrop.or.kr]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 8. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
Rutin vs. Rutin Glycoside: A Comparative Analysis of Antioxidant Efficacy
In the realm of flavonoid research, Rutin and its glycoside derivatives are subjects of significant interest due to their potent antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
A comparative analysis of Rutin and Rutin glycoside reveals notable differences in their antioxidant capacities. The following table summarizes the median scavenging concentration (SC₅₀) of each compound as determined by DPPH and ABTS radical scavenging assays. A lower SC₅₀ value indicates a higher antioxidant activity.
| Compound | DPPH SC₅₀ (µM)[1] | ABTS SC₅₀ (µM)[1] |
| Rutin | 60.25 ± 0.09 | 105.43 ± 0.16 |
| Rutin Glycoside | 29.13 ± 0.15 | 63.21 ± 0.09 |
| Ascorbic Acid (Positive Control) | 0.60 ± 0.02 | Not Reported |
Experimental evidence consistently demonstrates that Rutin glycoside exhibits superior radical scavenging activity compared to Rutin in in-vitro antioxidant assays.[1] Specifically, in the DPPH assay, Rutin glycoside showed a significantly lower SC₅₀ value than Rutin, indicating a stronger capacity to neutralize 1,1-diphenyl-2-picrylhydrazyl radicals.[1] A similar trend was observed in the ABTS assay, where Rutin glycoside also demonstrated a more potent ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.[1] This enhanced activity of the glycoside form is a critical consideration for applications targeting oxidative stress.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a specific volume of the test compound (Rutin or Rutin glycoside at various concentrations) is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The SC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound is added to the ABTS working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the SC₅₀ value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant solution (e.g., FeSO₄·7H₂O).
Mechanistic Insights and Signaling Pathways
The antioxidant activity of Rutin and its glycosides is multifaceted, involving both direct radical scavenging and modulation of cellular antioxidant defense systems.
Direct Radical Scavenging Mechanism
Rutin's chemical structure, featuring multiple hydroxyl groups, enables it to directly donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
References
Head-to-head comparison of Rutin hydrate and hesperidin in vascular studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Rutin hydrate and hesperidin, two prominent flavonoids recognized for their potential in supporting vascular health. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.
Overview of this compound and Hesperidin
This compound, a glycoside of the flavonoid quercetin, is abundantly found in sources like buckwheat, asparagus, and citrus fruits.[1] It is well-documented for its potent antioxidant and anti-inflammatory properties, which contribute to its vasoprotective effects.[1][2] Hesperidin, a flavanone glycoside primarily extracted from citrus fruits, has demonstrated a range of pharmacological activities, including antihypertensive, anti-inflammatory, and antioxidant effects.[3]
Both compounds have been extensively studied for their roles in improving endothelial function, reducing inflammation, and combating oxidative stress, all of which are critical factors in maintaining vascular health.
Comparative Analysis of Vascular Effects
The following tables summarize the key vascular effects of this compound and hesperidin based on available experimental data.
Table 1: Effects on Endothelial Function and Vasodilation
| Parameter | This compound | Hesperidin |
| Mechanism of Action | Stimulates nitric oxide (NO) production in endothelial cells, leading to vasodilation.[4][5] | Enhances endothelial function via increased NO availability.[6][7][8] |
| Experimental Evidence | - Induced NO production in human umbilical vein endothelial cells (HUVECs).[5]- Caused endothelium-dependent relaxation in rat aorta rings.[9][10] | - Improved flow-mediated dilation (FMD) in patients with metabolic syndrome.[8][11]- Increased postprandial microvascular endothelial reactivity in healthy overweight men.[12] |
| Key Signaling Pathways | Augments eNOS gene expression and protein synthesis.[5] | Stimulates NO production in endothelial cells.[8] |
Table 2: Antioxidant and Anti-inflammatory Properties in a Vascular Context
| Parameter | This compound | Hesperidin |
| Antioxidant Activity | - Scavenges reactive oxygen species (ROS).[1][13]- Upregulates endogenous antioxidant enzymes like SOD, catalase, and glutathione peroxidase.[1] | - Exhibits significant antioxidant defense mechanisms.[3]- Reduces markers of oxidative damage. |
| Anti-inflammatory Effects | - Inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6).[1][14]- Suppresses the activation of NF-κB.[1] | - Suppresses pro-inflammatory cytokine production.[3]- Reduces circulating inflammatory biomarkers (hs-CRP, serum amyloid A, soluble E-selectin).[8] |
| Experimental Evidence | - Reduced oxidative stress in hypertensive rats.[2]- Inhibited high glucose-induced ROS production in HUVECs.[15] | - Decreased plasma levels of pro-inflammatory markers.[6][7]- Reduced levels of inflammatory markers in adults with metabolic syndrome.[16] |
Table 3: Effects on Blood Pressure and Other Cardiovascular Risk Factors
| Parameter | This compound | Hesperidin |
| Blood Pressure | - Exerts antihypertensive effects, potentially through inhibition of the angiotensin-converting enzyme (ACE).[4]- Animal studies show a reduction in blood pressure.[17] | - Significantly reduces systolic and diastolic blood pressure.[12][18][19]- A meta-analysis of 13 studies confirmed a reduction in systolic blood pressure.[16] |
| Cholesterol | Animal studies suggest it can help lower cholesterol.[17] | - Significantly reduces total cholesterol and LDL cholesterol.[19][20][21]- A meta-analysis showed a significant reduction in serum TG, TC, and LDL levels.[16] |
| Blood Clots | Inhibits platelet aggregation.[1] Research in animals suggests it helps prevent blood clotting.[22] | Exhibits antithrombotic properties.[23] |
Experimental Protocols
This compound: Endothelial Function Study
-
Objective: To investigate the effects of Rutin on nitric oxide (NO) production and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs).[5]
-
Cell Culture: HUVECs were cultured and divided into four groups: control, oxidative stress induction with 180 μM H₂O₂, treatment with 300 μM Rutin, and co-treatment with Rutin and H₂O₂ for 24 hours.[5]
-
NO Measurement: NO production was measured in the cell culture supernatant.[5]
-
Gene and Protein Expression: eNOS mRNA and protein levels were determined using appropriate molecular biology techniques.[5]
Hesperidin: Clinical Trial on Endothelial Function
-
Objective: To evaluate the effect of hesperidin on endothelial function in subjects with metabolic syndrome.[8]
-
Study Design: A randomized, controlled clinical trial.[8][24]
-
Intervention: Participants consumed a hesperidin-rich beverage or a placebo.[8]
-
Endothelial Function Assessment: Flow-mediated dilation (FMD) of the brachial artery was measured before and after the intervention period.[11]
-
Biomarker Analysis: Circulating inflammatory biomarkers such as high-sensitivity C-reactive protein (hs-CRP), serum amyloid A protein, and soluble E-selectin were measured.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the vascular effects of these flavonoids.
References
- 1. What is the mechanism of Rutin? [synapse.patsnap.com]
- 2. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drrathresearch.org [drrathresearch.org]
- 5. Role of Rutin on Nitric Oxide Synthesis in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperidin Functions as an Ergogenic Aid by Increasing Endothelial Function and Decreasing Exercise-Induced Oxidative Stress and Inflammation, Thereby Contributing to Improved Exercise Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Citrus polyphenol hesperidin stimulates production of nitric oxide in endothelial cells while improving endothelial function and reducing inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of quercetin and rutin on vascular preparations: a comparison between mechanical and electrophysiological phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Hesperidin contributes to the vascular protective effects of orange juice: a randomized crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Mechanism of Rutin on Hypoxia-Induced Pulmonary Arterial Cell Proliferation [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rutin protects endothelial dysfunction by disturbing Nox4 and ROS-sensitive NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. renuebyscience.com [renuebyscience.com]
- 17. draxe.com [draxe.com]
- 18. Hesperidin Benefits and What the Research Says [verywellhealth.com]
- 19. The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis [frontiersin.org]
- 21. Effects of Citrus Flavanone Hesperidin Extracts or Purified Hesperidin Consumption on Risk Factors for Cardiovascular Disease: Evidence From an Updated Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Potential Health Benefits of Rutin [healthline.com]
- 23. researchgate.net [researchgate.net]
- 24. ABC Herbalgram Website [herbalgram.org]
A Comparative Analysis of Rutin Hydrate's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing in-vitro research reveals the differential effects of Rutin hydrate, a naturally occurring flavonoid, on various cancer cell lines. This comparative guide synthesizes key findings on its anti-cancer properties, focusing on cytotoxicity, cell cycle arrest, and apoptosis induction, providing researchers, scientists, and drug development professionals with a consolidated resource for future studies.
This compound has demonstrated significant anti-proliferative effects against a range of cancer cell lines, with its efficacy varying notably between different cancer types. This guide provides a comparative analysis of its impact on breast, colon, and lung cancer cell lines, among others, summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways.
Cytotoxicity: A Differential Response
The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), showcases a varied landscape of sensitivity across different cancer cell lines. Notably, some studies indicate a higher potency in colon and breast cancer cell lines compared to lung cancer cells. However, it is important to note the variability in reported IC50 values, which can be attributed to differences in experimental conditions such as incubation times and assay methods.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Citation |
| MCF-7 | Breast Adenocarcinoma | 45.6 | Not Specified | [1] |
| 46.09 | Not Specified | [2] | ||
| HCT-116 | Colorectal Carcinoma | 354.2 | 24 | [3] |
| A549 | Lung Carcinoma | 559.83 | Not Specified | [4] |
| 817.10 (as µg/mL) | 72 | [5] | ||
| LoVo | Colon Adenocarcinoma | 29.1 | Not Specified | [1] |
| 786-O | Renal Cell Adenocarcinoma | 45.2 | 48 | [6] |
Induction of Apoptosis: Triggering Programmed Cell Death
This compound has been consistently shown to induce apoptosis in cancer cells. Flow cytometry analysis following Annexin V-FITC/PI staining is a common method to quantify this effect. The percentage of apoptotic cells varies among different cell lines and is dependent on the concentration of this compound and the duration of treatment. For instance, in MCF-7 breast cancer cells, a significant induction of apoptosis has been observed.[1][2] Similarly, studies on HCT-116 colon cancer cells indicate that Rutin promotes apoptosis.[7]
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Early + Late) | Citation |
| MCF-7 | Breast Adenocarcinoma | 100 | 48 | 70.8% (early apoptosis) | [1] |
| LoVo | Colon Adenocarcinoma | 100 | 48 | 52.8% (early apoptosis) | [1] |
| HCT-116 | Colorectal Carcinoma | IC50 | Not Specified | Apoptosis promoted | [7] |
Cell Cycle Arrest: Halting Cancer Progression
A key mechanism of this compound's anti-cancer activity is its ability to arrest the cell cycle at different phases, thereby inhibiting cell proliferation. The specific phase of arrest can differ between cell lines. For example, in HCT-116 colon cancer cells, Rutin has been shown to cause cell cycle arrest at the G0/G1 phase.[7] In contrast, studies on LoVo and MCF-7 cells have indicated an S-phase arrest.[1]
| Cell Line | Cancer Type | This compound Concentration | Incubation Time (hours) | Effect on Cell Cycle | Citation |
| HCT-116 | Colorectal Carcinoma | IC50 | Not Specified | G0/G1 phase arrest | [7] |
| LoVo | Colon Adenocarcinoma | Not Specified | 24 | S phase arrest | [1] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 24 | S phase arrest | [1] |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of various intracellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Rutin has been shown to inhibit this pathway in several cancer cell lines, including A549 lung cancer cells.[8] By downregulating the phosphorylation of key proteins like Akt and mTOR, Rutin can suppress tumor growth and induce apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: A streamlined workflow for assessing cell viability using the MTT assay after this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: The logical progression for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This guide provides a snapshot of the current understanding of this compound's effects on various cancer cell lines. Further research is warranted to explore its therapeutic potential in greater detail, particularly through in-vivo studies and clinical trials. The provided data and protocols aim to serve as a valuable resource for the scientific community to build upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin [mdpi.com]
- 4. Rutin Linoleate Triggers Oxidative Stress-Mediated Cytoplasmic Vacuolation in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rutin inhibits proliferation, attenuates superoxide production and decreases adhesion and migration of human cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Rutin Hydrate's Biological Effects: A Comparative Guide for Researchers
An in-depth analysis of the biological activities of rutin hydrate reveals a consistent pattern of antioxidant, anti-inflammatory, and anticancer effects across numerous studies. However, the quantitative reproducibility of these effects can vary depending on the experimental model and methodology. This guide provides a comparative overview of this compound's performance against its aglycone, quercetin, and other flavonoids, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.
This compound, a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic applications. Found in a variety of plants, including buckwheat, apples, and tea, it is a well-documented antioxidant.[1][2][3] Its biological activities extend to anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6] This guide aims to provide a comprehensive assessment of the reproducibility of these effects by comparing quantitative data from various studies and offering detailed experimental methodologies for key assays.
Antioxidant Activity: A Primary and Reproducible Effect
The most consistently reported biological effect of this compound is its antioxidant activity, primarily attributed to its ability to scavenge free radicals. This effect is readily quantifiable and has been demonstrated across multiple studies using various assays.
Table 1: Comparative Antioxidant Activity of this compound and Alternatives
| Compound | Assay | IC50 / EC50 (µM) | Reference(s) |
| This compound | DPPH Radical Scavenging | 4.81 | [7] |
| DPPH Radical Scavenging | 60.25 | [8] | |
| ABTS Radical Scavenging | 105.43 | [8] | |
| Quercetin | DPPH Radical Scavenging | 0.55 µg/mL (~1.82 µM) | [9] |
| ABTS Radical Scavenging | 1.17 µg/mL (~3.87 µM) | [9] | |
| Rutin Glycoside | DPPH Radical Scavenging | 29.13 | [8] |
| ABTS Radical Scavenging | 63.21 | [8] |
IC50/EC50: The half maximal inhibitory/effective concentration. A lower value indicates higher antioxidant activity.
The data consistently show that this compound possesses significant radical scavenging activity. However, its aglycone, quercetin, demonstrates more potent antioxidant effects in both DPPH and ABTS assays.[9] It is also noteworthy that modifications to the rutin molecule, such as the creation of rutin glycoside, can enhance its radical scavenging capacity.[8] The variability in reported IC50 values for this compound in the DPPH assay (4.81 µM vs. 60.25 µM) highlights the importance of standardized experimental conditions for ensuring reproducibility.[7][8] Factors such as the concentration of the DPPH radical and the choice of solvent can influence the results.[7]
Experimental Workflow: DPPH Radical Scavenging Assay
Figure 1: Workflow for DPPH radical scavenging assay.
Anti-inflammatory Properties: Modulation of Key Signaling Pathways
This compound consistently demonstrates anti-inflammatory effects in vitro, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and modulating key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Treatment | Effect | IC50 (µM) | Reference(s) |
| RAW 264.7 | Rutin + LPS | Inhibition of NO production | ~50-100 | [10] |
| RAW 264.7 | Rutin + LPS | Downregulation of COX-2, TNF-α, IL-1β, IL-6 | - | [10][11] |
Studies show that this compound can significantly reduce the production of pro-inflammatory mediators in a dose-dependent manner.[10][11] The anti-inflammatory actions of rutin are often attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[11]
Signaling Pathway: Rutin's Inhibition of NF-κB Activation
Figure 2: this compound's inhibition of the NF-κB pathway.
Anticancer Effects: A Multifaceted and Model-Dependent Activity
The anticancer properties of this compound have been observed in various cancer cell lines, with its efficacy being dependent on the cancer type and the specific experimental conditions.
Table 3: Anticancer Activity of this compound in a Selection of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| SK-MEL-28 | Melanoma | 47.44 | [12] |
| RPMI-7951 | Melanoma | 64.49 | [12] |
| 786-O | Renal Cancer | 45.2 | [13] |
| HCT116 | Colon Cancer | 354.2 | [14] |
| KB-1 | Oral Cancer | 43.8 | [15] |
The IC50 values for this compound's cytotoxic effects vary significantly across different cancer cell lines, suggesting a degree of selectivity in its anticancer action.[12][13][14][15] For instance, it is more potent against melanoma and renal cancer cells compared to colon cancer cells.[12][13][14] The anticancer mechanisms of rutin are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways, such as PI3K/Akt and MAPK.[16]
Logical Relationship: Factors Influencing Reproducibility of Rutin's Bioactivity
Figure 3: Key factors affecting the reproducibility of in vitro studies.
Detailed Experimental Protocols
To facilitate the reproducibility of research on this compound, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Treatment:
-
After incubation, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.
3. Measurement of Nitric Oxide:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
-
Express the results as a percentage of NO production relative to the LPS-only treated control.
Anticancer Activity: Western Blot for NF-κB Pathway Proteins
1. Sample Preparation:
-
Seed cancer cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Conclusion
This compound exhibits a range of reproducible biological effects, with its antioxidant and anti-inflammatory properties being particularly well-documented. While its anticancer activity is also evident, the potency can be highly dependent on the specific cancer cell type. For researchers investigating the therapeutic potential of this compound, careful consideration of experimental design and the use of standardized protocols are paramount to ensure the generation of reliable and reproducible data. Direct comparative studies with other flavonoids, such as its aglycone quercetin, provide valuable context for its relative efficacy. This guide serves as a foundational resource for scientists and drug development professionals to critically evaluate and build upon the existing body of research on this promising natural compound.
References
- 1. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rutin Hydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Rutin hydrate, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to observe the following safety measures to minimize exposure and ensure a safe process.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a dust respirator to avoid inhalation of dust particles.[1][2]
-
Ventilation: Ensure the handling and disposal process is conducted in a well-ventilated area.[3]
-
Avoid Dust Generation: Handle this compound carefully to prevent the formation of airborne dust.[1][2]
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][4] Always wash hands thoroughly with soap and water after handling.[3][4]
Step-by-Step Disposal and Decontamination Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1] The primary method for disposal is through a licensed chemical waste disposal company.[2]
Step 1: Waste Collection and Storage
-
Containerization: Place all this compound waste, including any contaminated materials, into a suitable, clearly labeled, and sealable container.[1][2] Polyethylene or polypropylene containers are appropriate.[1]
-
Labeling: Label the container clearly as "this compound Waste" and include any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3] Keep the container in a dry place, protected from direct light.[5]
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures to safely clean and decontaminate the area.
-
Evacuate and Secure: For large spills, evacuate personnel from the immediate area and alert the appropriate emergency responders.[1]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[1]
-
Cleanup of Dry Spills:
-
Cleanup of Solutions:
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the this compound waste by a licensed and certified chemical waste disposal company.[2] Offer surplus and non-recyclable solutions to this company.[2]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with all applicable local, state, and federal environmental regulations.[1][3] Chemical waste generators are responsible for correctly classifying waste.[6]
-
Packaging Disposal: Contaminated packaging must be treated with the same precautions as the chemical itself and disposed of accordingly. Completely emptied packages may be recycled where facilities exist.[7]
Important Note: DO NOT dispose of this compound down the drain or in household garbage.[1][6]
Regulatory and Safety Data
The following table summarizes key regulatory and safety information for this compound. This data is essential for proper classification and handling during the disposal process.
| Data Point | Classification/Value | Source |
| SARA 302 Components | No chemicals subject to reporting requirements. | [2][3] |
| SARA 313 Components | No chemicals exceed the threshold reporting levels. | [2][3] |
| SARA 311/312 Hazards | No SARA Hazards. | [3] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [2] |
| Transport Regulations (DOT, IMDG, IATA) | Not regulated as a hazardous material. | [6] |
No specific experimental protocols for disposal efficacy are provided in the reviewed safety data sheets.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rutin Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Rutin hydrate, a common flavonoid glycoside. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2] | Prevents direct skin contact with the substance.[1] |
| Body Protection | Impervious clothing / Laboratory coat | --- | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Suitable respirator (e.g., P1 particulate filter) | Use in areas with dust formation.[2] | Protects against inhalation of fine dust particles.[2][4] |
It is crucial to inspect gloves before use and to employ proper glove removal techniques to avoid skin contact.[1] After handling, always wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is essential for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, properly labeled container.[1]
-
The recommended storage temperature is between 15–25 °C.[2]
2. Handling and Use:
-
Work in a well-ventilated area, preferably with local exhaust ventilation where dust can be generated.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Avoid all personal contact, including inhalation.[4]
-
Further processing of solid materials may lead to the formation of combustible dusts; take appropriate precautions.[1]
3. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
First Aid Procedures: Immediate Response to Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][5] |
| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of soap and water.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1][5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.
Waste Handling and Disposal:
-
Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[3][4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Waste should be separated into categories that can be handled by local or national waste management facilities.[2]
-
Keep in suitable, closed containers for disposal.[1]
Below is a workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
